3-Ethyl-3-phenylglutaric acid
Description
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Properties
CAS No. |
4160-93-4 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-ethyl-3-phenylpentanedioic acid |
InChI |
InChI=1S/C13H16O4/c1-2-13(8-11(14)15,9-12(16)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
QGUKASLBZHWGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
3-Ethyl-3-phenylglutaric Acid (CAS 4160-93-4): Structural Dynamics, ESI-HRMS Analytical Utility, and Synthetic Applications
Executive Summary
Evaluating the utility of a chemical intermediate requires looking beyond its basic structural formula to understand its physicochemical behavior in dynamic environments. 3-Ethyl-3-phenylglutaric acid (CAS 4160-93-4) is a highly specialized dicarboxylic acid characterized by a sterically hindered quaternary carbon. While traditionally utilized as a robust building block in the synthesis of neuroactive pharmaceuticals, recent advancements in high-resolution mass spectrometry (HRMS) have uncovered its exceptional value as a high-response internal standard for quantifying complex dissolved organic matter (DOM).
This technical guide dissects the mechanistic causality behind its unique ionization behavior, provides self-validating protocols for its analytical application, and outlines its foundational role in drug development.
Structural Architecture and Physicochemical Profiling
The defining architectural feature of 3-ethyl-3-phenylglutaric acid is its C3 quaternary carbon . The attachment of both an ethyl and a phenyl group at this central position eliminates alpha-protons relative to the alkyl chain, completely preventing enolization at the C3 position. This grants the molecule high chemical stability under both acidic and basic conditions, preventing unwanted tautomeric degradation during complex synthetic or analytical workflows.
Furthermore, the molecule possesses a distinct amphiphilic topology . It features a central hydrophobic core (the ethyl and phenyl groups) flanked by two hydrophilic, ionizable carboxylic acid termini. This juxtaposition is the primary driver of its utility in both phase-transfer catalysis and electrospray ionization.
Table 1: Core Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 3-Ethyl-3-phenylglutaric acid | Defines the pentanedioic acid backbone. |
| CAS Registry Number | 4160-93-4 | Unique identifier for procurement and safety . |
| Molecular Formula | C13H16O4 | Indicates a high carbon-to-oxygen ratio. |
| Molecular Weight | 236.27 g/mol | Optimal mass range for small-molecule HRMS. |
| Key Structural Feature | C3 Quaternary Carbon | Prevents C3 enolization; increases steric hindrance. |
Analytical Superiority in ESI-HRMS
The Causality of the High ESI Response
In Electrospray Ionization (ESI), the response factor (ionization efficiency) of a molecule is fundamentally dictated by its ability to partition to the surface of the charged droplet prior to ion evaporation.
When dissolved in a standard LC-MS solvent (e.g., 50:50 Methanol/Water), the hydrophilic carboxylic acids of 3-ethyl-3-phenylglutaric acid ensure excellent solvation and provide the necessary charge carriers (deprotonating to
This optimal surface localization maximizes the probability of ion evaporation, yielding an extraordinary response factor of 4.1 × 10⁵ counts/ppb —the highest observed among tested DOM analogs in recent analytical studies 1.
Table 2: ESI-HRMS Response Metrics in DOM Matrix
| Compound / Metric | Value | Observation / Causality |
| 3-Ethyl-3-phenylglutaric acid | 4.1 × 10⁵ counts/ppb | Highest response due to optimal droplet surface partitioning. |
| Mean Response Factor (DOM) | 0.98 × 10⁵ counts/ppb | Baseline for standard carboxylic acids in pure solvent. |
| Median Response Factor (DOM) | 0.96 × 10⁵ counts/ppb | Indicates a normal distribution among standard acids. |
| Matrix-Suppressed Response | 0.82 × 10⁵ counts/ppb | Demonstrates expected ion suppression in complex DOM matrices. |
Self-Validating Protocol: DOM Matrix Quantification
To leverage its high response factor, 3-ethyl-3-phenylglutaric acid is employed as an internal standard for complex environmental matrices (e.g., Suwannee River Fulvic Acid, SRFA, or Tjärnö Reference Material, TRM-0522) 1. The following protocol is designed as a self-validating system to ensure rigorous data integrity.
Step 1: Matrix Preparation Reconstitute the dried DOM reference material to a concentration of 1 mg/mL in LC-MS grade 50:50 Methanol/H₂O.
-
Validation Check: Visually inspect and sonicate for 5 minutes, then pass through a 0.2 μm PTFE filter. Causality: Any residual particulate matter will cause Taylor cone instability during electrospray, fluctuating the droplet size and invalidating the standard's response factor.
Step 2: Internal Standard Spiking Spike the matrix with 3-ethyl-3-phenylglutaric acid to achieve a final internal standard concentration of 10 ppb.
-
Validation Check: Concurrently prepare a "Spiked Solvent Blank" (50:50 MeOH/H₂O + 10 ppb standard). Analyzing this blank prior to the matrix confirms the absolute instrument response (~4.1 × 10⁵ counts/ppb) and isolates any matrix-induced ion suppression effects when compared to the spiked sample.
Step 3: ESI-HRMS Acquisition Inject the sample into the LC-HRMS system operating in negative ESI mode.
-
Validation Check: Monitor the extracted ion chromatogram (EIC) for the standard. The peak must exhibit a symmetrical Gaussian shape. Causality: Peak tailing indicates unwanted secondary hydrophobic interactions in the LC column, requiring a column flush with 100% Methanol to restore partitioning dynamics.
Step 4: Data Normalization Calculate the ratio of the target DOM compound intensities against the 3-ethyl-3-phenylglutaric acid peak intensity. Because the standard's mass spectral peak has no interference in the complex mixture, this normalization dramatically improves the linearity of response for all major peaks in the complex mixture 1.
Analytical Workflow Visualization
Fig 1: ESI-HRMS workflow and surface partitioning mechanism of 3-ethyl-3-phenylglutaric acid.
Synthetic Applications and Pharmaceutical Relevance
Beyond analytical chemistry, the structural rigidity of 3-ethyl-3-phenylglutaric acid makes it a critical precursor in the synthesis of conformationally restricted pharmacophores.
The dicarboxylic acid can undergo dehydration to form an anhydride, followed by reaction with ammonia or primary amines to yield piperidine-2,6-dione (glutarimide) derivatives . This specific scaffold is historically foundational to neuroactive compounds, including sedative-hypnotics (e.g., glutethimide analogs) and anticonvulsants, where the C3-quaternary center dictates the drug's binding affinity within the central nervous system.
Furthermore, patent literature highlights the utility of 3-ethyl-3-phenylglutaric acid and its derivatives in the formulation of novel salts for antidepressants like paroxetine 2. By utilizing the distinct pKa values and amphiphilic nature of the glutaric acid backbone, pharmaceutical chemists can actively modulate the solubility, crystallinity, and overall bioavailability of active pharmaceutical ingredients (APIs).
References
Sources
chemical structure of 3-Ethyl-3-phenylpentanedioic acid
This technical guide details the chemical structure, synthesis, and pharmaceutical relevance of 3-Ethyl-3-phenylpentanedioic acid (also known as 3-Ethyl-3-phenylglutaric acid).[1][2]
Structural Analysis, Synthetic Pathways, and Pharmaceutical Relevance
Executive Summary
3-Ethyl-3-phenylpentanedioic acid (CAS: 4160-93-4 ) is a disubstituted dicarboxylic acid serving as the critical synthetic precursor to Glutethimide (Doriden), a piperidinedione-based hypnotic-sedative.[1][2] Its molecular architecture is defined by a quaternary carbon at the C3 position, introducing significant steric bulk and lipophilicity.[3] This guide analyzes the molecule’s structural constraints, the Michael addition synthesis route used to construct its quaternary center, and its role as a pharmacophore scaffold in CNS drug development.[3]
Part 1: Molecular Architecture & Stereochemistry[2]
The defining feature of 3-Ethyl-3-phenylpentanedioic acid is the quaternary carbon at position 3.[1][2] This center breaks the conjugation of the molecule and forces the two carboxymethyl arms into a specific spatial arrangement, essential for the binding affinity of its downstream derivatives (glutarimides).[3]
Structural Specifications
| Parameter | Data |
| IUPAC Name | 3-Ethyl-3-phenylpentanedioic acid |
| Common Name | 3-Ethyl-3-phenylglutaric acid |
| CAS Number | 4160-93-4 |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| Hybridization (C3) | sp³ (Quaternary Center) |
| Prochirality | Achiral (meso-like symmetry) but prochiral .[1][2][4] The two -CH₂COOH arms are enantiotopic.[1][2][5] |
The Prochirality Factor
While the molecule itself is achiral due to the symmetry of the two identical acetate arms attached to the C3 center, it possesses a prochiral center .[2][3]
-
Significance: Enzymatic desymmetrization (e.g., using pig liver esterase) can selectively hydrolyze one ester arm if the diester is used, creating a chiral mono-acid.[2][3] This is critical in modern asymmetric synthesis, as the (R)-enantiomer of the downstream drug Glutethimide is known to possess higher potency and faster onset than the (S)-isomer.[1][2]
Structural Visualization
The following diagram illustrates the connectivity and the central quaternary carbon (C3) which anchors the phenyl and ethyl groups.[2][3]
Figure 1: Connectivity of 3-Ethyl-3-phenylpentanedioic acid, highlighting the steric crowding at the quaternary C3 center.
Part 2: Synthetic Pathways & Process Chemistry[1][2]
Constructing the quaternary center at C3 is the primary synthetic challenge.[3] Direct dialkylation of glutarate esters is often plagued by poly-alkylation and low yields.[1][2] The industry standard utilizes a Michael Addition strategy or the Guareschi-Thorpe condensation .[2][3]
The Michael Addition Route (Preferred)
This route is chemically elegant because it builds the carbon skeleton sequentially, ensuring the quaternary center is formed under controlled thermodynamic conditions.[3]
Protocol Summary:
-
Precursor Preparation: 2-Phenylbutyronitrile is synthesized from phenylacetonitrile and ethyl bromide.[2][3]
-
Michael Addition: The nitrile undergoes base-catalyzed addition to ethyl acrylate.[2][3]
-
Hydrolysis: The resulting nitrile-ester is hydrolyzed (acidic or basic) to yield the dicarboxylic acid.[2][3]
Figure 2: Synthetic workflow from nitrile precursor to the target diacid and subsequent drug scaffold.
Experimental Methodology (Acid Hydrolysis)
Note: This protocol describes the hydrolysis of the nitrile-ester intermediate.
-
Reagents: Charge a round-bottom flask with Ethyl 4-cyano-4-phenylhexanoate (1.0 eq) and 70% Sulfuric Acid (H₂SO₄) (excess).
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 6–12 hours. The vigorous conditions are required to hydrolyze the sterically hindered nitrile group attached to the quaternary carbon.[3]
-
Work-up:
-
Purification: Recrystallize from benzene/petroleum ether or water/ethanol to obtain white crystalline solids.[2][3]
Part 3: Physicochemical Profiling[2]
Understanding the physical behavior of the acid is crucial for formulation and handling during synthesis.[3]
| Property | Value / Description |
| Physical State | White crystalline solid |
| Solubility (Water) | Low (due to lipophilic Phenyl/Ethyl groups) |
| Solubility (Organics) | High (Ethanol, Ether, Ethyl Acetate, Chloroform) |
| pKa | ~4.5 (Typical for glutaric acid derivatives) |
| Stability | Stable under ambient conditions; decarboxylates at high temperatures (>200°C) to form anhydrides or monocarboxylic acids.[2][3][4] |
Analytical Signature:
-
IR Spectrum: Broad O-H stretch (2500–3000 cm⁻¹) typical of carboxylic acids; strong C=O stretch (1700–1720 cm⁻¹).[2][3]
-
1H NMR (DMSO-d6):
-
0.7 (t, 3H, -CH₂CH₃ )ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
1.9 (q, 2H, -CH₂ CH₃)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
2.6–2.8 (dd, 4H, -CH₂ COOH)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - 7.2–7.4 (m, 5H, Aromatic)[3]
-
12.0 (s, 2H, -COOH , broad exchangeable)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Part 4: Pharmaceutical Relevance[2][6][7][8]
Precursor to Glutethimide (Doriden)
The primary industrial application of 3-Ethyl-3-phenylpentanedioic acid is its conversion to Glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione).[1][2]
-
Mechanism: The diacid is dehydrated in the presence of ammonia or urea.[2][3] This closes the ring to form the cyclic imide.[3]
-
Pharmacology: Glutethimide is a CYP2D6 enzyme inducer and a hypnotic sedative.[2][3] It binds to the GABA-A receptor (distinct from the barbiturate site), causing CNS depression.[2][3]
-
Regulatory Status: Glutethimide is a Schedule II controlled substance in the US due to addiction potential and severe withdrawal symptoms.[2][3][6] Consequently, the synthesis of the precursor acid is monitored in many jurisdictions.[3]
Structure-Activity Relationship (SAR)
The 3-ethyl-3-phenyl substitution pattern is critical:
-
Lipophilicity: The phenyl and ethyl groups allow the molecule to cross the Blood-Brain Barrier (BBB) effectively.[2][3]
-
Metabolic Stability: The quaternary carbon prevents rapid metabolic oxidation at the C3 position, prolonging the half-life of the drug.[2]
-
Comparison: The methyl analog (Bemegride precursor) acts as a CNS stimulant (barbiturate antagonist), whereas the phenyl analog (Glutethimide) is a CNS depressant.[2][3] This highlights how subtle steric and electronic changes at the quaternary center drastically flip the pharmacological profile.[3]
References
-
Tagmann, E., et al. (1952).[3][7] Über 3,3-disubstituierte 2,6-Dioxo-piperidine. Helvetica Chimica Acta.[3][7] Link[2][3]
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 77823, 3-Phenylglutaric acid (Related Scaffold). Link
-
DrugBank Online. (2025).[2][3] Glutethimide: Pharmacology and Synthesis. Link[2][3][4]
-
U.S. Patent 2,673,205. (1954).[2][3][7] 3-Disubstituted Dioxopiperidines and the Manufacture thereof. (Original Ciba Patent for Glutethimide synthesis).[3][7] Link
-
ChemicalBook. (2025).[2][3] Product Profile: 3-Ethyl-3-phenylglutaric acid. Link
Sources
- 1. CAS 77-21-4: (±)-Glutethimide | CymitQuimica [cymitquimica.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. researchgate.net [researchgate.net]
- 4. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 6. Glutethimide [medbox.iiab.me]
- 7. Glutethimide [drugfuture.com]
3-Ethyl-3-phenylglutaric Acid: Technical Profile & Synthetic Utility
PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY
3-Ethyl-3-phenylglutaric acid is a critical dicarboxylic acid intermediate, primarily utilized in the pharmaceutical industry for the synthesis of piperidinedione-class sedatives and hypnotics, most notably Glutethimide (Doriden). Its structure features a quaternary carbon at the 3-position, substituted with both a phenyl ring and an ethyl group, imparting unique steric properties that influence its chemical reactivity and the pharmacological profile of its derivatives.
Core Chemical Data[1][2]
| Parameter | Specification |
| Chemical Name | 3-Ethyl-3-phenylpentanedioic acid |
| Common Name | 3-Ethyl-3-phenylglutaric acid |
| CAS Registry Number | 4160-93-4 |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.27 g/mol |
| SMILES | CCC(C1=CC=CC=C1)(CC(=O)O)CC(=O)O |
| InChI Key | RZOKZOYSUCSPDF-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in ethanol, ethyl acetate, ether; sparingly soluble in water |
PART 2: SYNTHETIC UTILITY & MECHANISM[4]
The primary industrial application of 3-ethyl-3-phenylglutaric acid is its role as the penultimate precursor to Glutethimide . The synthesis exploits the acidity of the
Reaction Pathway Diagram
Figure 1: Synthetic pathway from 2-phenylbutyronitrile to Glutethimide via the 3-ethyl-3-phenylglutaric acid intermediate.[1]
Mechanistic Insight
-
Quaternary Carbon Formation: The synthesis begins with 2-phenylbutyronitrile . The benzylic proton is sufficiently acidic (pKa ~18-20) to be deprotonated by a base (e.g., Triton B or NaOEt). The resulting carbanion undergoes a Michael addition to ethyl acrylate. This step is crucial as it installs the quaternary center (C3), locking the ethyl and phenyl groups in place.
-
Hydrolysis to Diacid: The intermediate nitrile-ester contains two hydrolyzable groups: the ester and the nitrile. Vigorous alkaline hydrolysis (e.g., refluxing KOH/NaOH) converts both functionalities to carboxylates. Subsequent acidification yields 3-ethyl-3-phenylglutaric acid .
-
Ring Closure: To form the piperidinedione ring of Glutethimide, the diacid is typically dehydrated to the cyclic anhydride using acetic anhydride. This anhydride is then reacted with urea or ammonia. The steric bulk of the phenyl and ethyl groups at C3 facilitates the "Thorpe-Ingold effect," promoting cyclization over intermolecular polymerization.
PART 3: EXPERIMENTAL PROTOCOLS
The following protocols describe the synthesis and characterization of 3-ethyl-3-phenylglutaric acid and its conversion to the anhydride.
Protocol A: Synthesis of 3-Ethyl-3-phenylglutaric Acid
Reagents:
-
2-Phenylbutyronitrile (1.0 eq)
-
Ethyl Acrylate (1.1 eq)
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (Cat.)
-
Sodium Hydroxide (aq, 20%)
-
Hydrochloric Acid (conc.)
Procedure:
-
Michael Addition: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 2-phenylbutyronitrile in dry dioxane or tert-butanol.
-
Add a catalytic amount of Triton B.
-
Add ethyl acrylate dropwise while maintaining the temperature between 30-40°C (exothermic reaction).
-
Stir the mixture for 3-5 hours at 50-60°C to ensure completion.
-
Hydrolysis: Add 20% aqueous NaOH (excess, ~3-4 eq) directly to the reaction mixture.
-
Reflux vigorously for 12-18 hours. Ammonia gas evolution indicates hydrolysis of the nitrile.
-
Isolation: Cool the solution and wash with diethyl ether to remove unreacted neutral organics.
-
Acidify the aqueous layer to pH 1 using concentrated HCl. The 3-ethyl-3-phenylglutaric acid will precipitate as a solid or separate as an oil that crystallizes upon standing/scratching.
-
Purification: Recrystallize from an ethyl acetate/hexane mixture.
Protocol B: Dehydration to Anhydride
Rationale: The dicarboxylic acid is often converted to the anhydride for purification or as the activated species for imide formation.
Procedure:
-
Suspend 3-ethyl-3-phenylglutaric acid in acetic anhydride (3 mL per gram of acid).
-
Reflux for 1-2 hours.
-
Remove excess acetic anhydride and acetic acid under reduced pressure.
-
The residue is 3-ethyl-3-phenylglutaric anhydride , which can be recrystallized from cyclohexane or benzene/petroleum ether.
PART 4: ANALYTICAL CHARACTERIZATION
Researchers should validate the identity of 3-ethyl-3-phenylglutaric acid using the following spectroscopic markers.
Proton NMR ( H NMR)
-
Solvent: DMSO-d
or CDCl - 12.0 ppm (Broad s, 2H): Carboxylic acid protons (-COOH).
- 7.1 - 7.4 ppm (Multiplet, 5H): Aromatic protons of the phenyl ring.
-
2.6 - 2.9 ppm (Singlet or AB System, 4H): The two methylene groups (-CH
-COOH) at positions 2 and 4. Note: Due to the achiral nature of the molecule (plane of symmetry), these protons are chemically equivalent, appearing as a singlet or a tightly coupled AB system depending on solvent effects. -
1.8 ppm (Quartet, 2H): Methylene of the ethyl group (-CH
-CH ). -
0.7 ppm (Triplet, 3H): Methyl of the ethyl group (-CH
-CH ).
Infrared Spectroscopy (IR)[5]
-
3300 - 2500 cm
: Broad O-H stretch (carboxylic acid dimer). -
1710 - 1690 cm
: Strong C=O stretch (carbonyl of carboxylic acid). -
1600, 1495 cm
: Aromatic C=C ring stretches.
PART 5: REFERENCES
-
Tagmann, E., Sury, E., & Hoffmann, K. (1952). Über Alkylenimin-Derivate. 2. Mitteilung.[2][1][3][4][5][6] Über 3,3-disubstituierte 2,6-Dioxo-piperidine.[3][6] Helvetica Chimica Acta, 35(5), 1541–1552. (Primary synthesis of Glutethimide and its acid precursors).
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Ethyl-3-phenylglutaric acid (CAS 4160-93-4).[1][7][8]
-
PubChem. (n.d.).[2][3] Glutethimide (Compound Summary).[2][3][5][9] National Library of Medicine. (Contains data on the derivative and metabolic pathways).
-
U.S. Patent 2,673,205. (1954). 3,3-Disubstituted-2,6-dioxopiperidines and process of making same. (The foundational patent by Ciba Pharmaceutical Products describing the synthesis from the nitrile precursor).
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-Glutethimide | C13H15NO2 | CID 10176773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glutethimide - Wikipedia [en.wikipedia.org]
- 5. Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. guidechem.com [guidechem.com]
- 8. 3-ethyl-3-phenylglutaric acid | 4160-93-4 [chemicalbook.com]
- 9. Glutethimide - wikidoc [wikidoc.org]
Solvation Thermodynamics and Practical Solubility Profiling of 3-Ethyl-3-phenylglutaric Acid in Organic Solvents
Executive Summary
For drug development professionals and analytical chemists, understanding the solvation mechanics of complex dicarboxylic acids is critical for optimizing extraction, formulation, and mass spectrometry workflows. 3-Ethyl-3-phenylglutaric acid (CAS: 4160-93-4) is a highly specialized amphiphilic molecule. Its unique structural topology—featuring a central quaternary carbon flanked by competing hydrophobic and hydrophilic domains—presents specific challenges and advantages in organic solvent systems.
This technical guide explores the causality behind the solubility profile of 3-ethyl-3-phenylglutaric acid, detailing its thermodynamic interactions with various solvent classes. Furthermore, it provides a field-proven, self-validating protocol for preparing standard solutions optimized for Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS), leveraging recent advancements in dissolved organic matter (DOM) quantification[1].
Structural Chemistry & Solvation Mechanics
The solubility of 3-ethyl-3-phenylglutaric acid is fundamentally dictated by its spatial geometry. The molecule possesses a central quaternary carbon that acts as a structural fulcrum, segregating two distinct domains:
-
Hydrophobic Core: The ethyl and phenyl substituents create a localized region of high lipophilicity, which relies on dispersion (London) forces for solvation.
-
Hydrophilic Arms: The two terminal carboxylic acid groups are highly polar, capable of both donating and accepting hydrogen bonds.
The Causality of Solvation and ESI Response
In pure non-polar organic solvents (e.g., hexane), the molecule exhibits poor solubility. This is caused by the strong intermolecular hydrogen bonding between the dicarboxylic acid arms of adjacent molecules, which form stable dimers that non-polar solvents cannot thermodynamically disrupt.
Conversely, in polar protic mixtures like Methanol/Water (50:50), the solvent network effectively satisfies the hydrogen-bonding requirements of the carboxylic acids while the organic modifier (methanol) solvates the hydrophobic phenyl and ethyl groups[1].
This amphiphilic segregation is not just a solubility factor; it is the direct cause of the compound's exceptional performance in mass spectrometry. In an ESI droplet, the hydrophobic groups are repelled by the polar solvent network, driving the molecule to the droplet's surface. During solvent evaporation and Coulombic fission, this surface-active positioning maximizes the ejection of the molecule into the gas phase, resulting in an extraordinarily high response factor (up to 4.1 × 10⁵ counts/ppb)[2].
Fig 1. Solvation mechanisms of 3-Ethyl-3-phenylglutaric acid across different organic solvent classes.
Empirical Solubility Data & Solvent Systems
To aid in experimental design, the following table synthesizes the solubility behavior of 3-ethyl-3-phenylglutaric acid across major organic solvent classes. The data is extrapolated from its structural thermodynamics and recent empirical preparations in analytical chemistry[3].
| Solvent Class | Representative Solvents | Estimated Solubility | Solvation Mechanism / Causality |
| Polar Protic | Methanol, Ethanol, 50:50 MeOH/H₂O | High (>10 mg/mL) | Strong hydrogen bonding with dicarboxylic arms; alkyl/aryl groups are stabilized by the organic hydrocarbon chains of the alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>50 mg/mL) | Excellent hydrogen bond acceptance disrupts intermolecular carboxylic acid dimers, forcing the solid crystal lattice to dissolve rapidly. |
| Moderately Polar | Dichloromethane, Ethyl Acetate | Moderate (1-5 mg/mL) | Dipole interactions provide partial solvation, but the lack of strong H-bond donation limits the total dissolution capacity. |
| Non-Polar | Hexane, Heptane, Toluene | Low (<0.1 mg/mL) | Inability to disrupt the strong intermolecular hydrogen-bonded dimers of the di-acid; dispersion forces alone cannot overcome lattice energy. |
Experimental Workflows: Preparing Standard Solutions for LC-MS/ESI
When utilizing 3-ethyl-3-phenylglutaric acid as a high-responding internal standard or reference material, proper solvent selection during serial dilution is critical to prevent analyte precipitation or ionization suppression. The following methodology is adapted from the authoritative protocols established by Craig et al. (2025) for high-resolution mass spectrometry[1].
Step-by-Step Methodology
Step 1: Primary Stock Preparation
-
Action: Weigh exactly 1.0 mg of 3-ethyl-3-phenylglutaric acid powder.
-
Solvent: Dissolve in 1.0 mL of LC-MS grade 50:50 Methanol/H₂O.
-
Causality: The 50:50 ratio provides the exact dielectric constant needed to solvate both the hydrophobic phenyl ring and the hydrophilic carboxylic acids, preventing micelle formation or aggregation[2].
Step 2: Intermediate Dilution (Matrix Matching)
-
Action: Dilute the primary stock 1:100 to achieve a 10 ppm (mg/L) intermediate solution.
-
Solvent: Use either pure 50:50 Methanol/H₂O or a predefined matrix (e.g., 50 mg/L Dissolved Organic Matter matrix).
-
Causality: Introducing the compound to the matrix at this intermediate stage allows it to equilibrate with other organic constituents, ensuring that any competitive ionization effects in the ESI source are accurately represented.
Step 3: Final Working Standard & Self-Validation
-
Action: Dilute the intermediate solution to a final working concentration of 10 ppb (µg/L).
-
Self-Validation Protocol: Before analyzing complex mixtures, inject the 10 ppb standard individually (without matrix).
-
Causality: This self-validating step isolates the compound's baseline ionization behavior. It allows the researcher to empirically verify the absence of in-source fragmentation or unexpected adduct formation (e.g., sodium/potassium adducts) that could skew quantitative linearity[3].
Fig 2. Step-by-step LC-MS standard preparation workflow for 3-Ethyl-3-phenylglutaric acid.
References
-
Craig, A. J., Ganiyu, M. A., Moodie, L. W. K., Tshepelevitsh, S., Herodes, K., Simon, H., Dittmar, T., & Hawkes, J. A. (2025). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. Analytical Chemistry, 97(34), 18562-18572. Available at:[Link]
Sources
pharmaceutical applications of 3-Ethyl-3-phenylglutaric acid
An In-Depth Technical Guide on the Pharmaceutical and Analytical Applications of 3-Ethyl-3-phenylglutaric Acid
Executive Summary: The Strategic Utility of 3-EPGA
In pharmaceutical development and advanced analytical chemistry, the selection of molecular tools—whether as synthetic intermediates, counter-ions, or internal standards—dictates the robustness of the entire workflow. 3-Ethyl-3-phenylglutaric acid (3-EPGA) , a dicarboxylic acid characterized by a sterically congested quaternary carbon, is a prime example of a molecule whose unique topology solves complex developmental bottlenecks.
Historically recognized as a primary metabolite of the sedative-hypnotic drug glutethimide, 3-EPGA has transcended its role as a mere biomarker. Today, it is leveraged in two critical domains:
-
Pharmaceutical Formulation: As a highly effective salt-forming acid for the stabilization and purification of complex Active Pharmaceutical Ingredients (APIs) like paroxetine[1].
-
High-Resolution Mass Spectrometry (HRMS): As a superior internal standard for quantifying complex matrices, owing to its anomalous ionization efficiency in negative-mode Electrospray Ionization (ESI)[2].
This whitepaper dissects the physicochemical causality behind 3-EPGA’s utility, providing self-validating protocols and mechanistic insights for immediate integration into your laboratory workflows.
Physicochemical Profiling and Structural Causality
To understand how to use 3-EPGA, one must understand why its structure dictates its behavior. 3-EPGA features a central quaternary carbon bonded to two hydrophobic groups (an ethyl and a phenyl ring) and two hydrophilic carboxylic acid arms.
This amphiphilic topology creates a highly specific spatial orientation. The bulky phenyl and ethyl groups restrict the rotational freedom of the glutaric acid backbone. In solution, this forces the carboxylic acid groups outward, maximizing their availability for hydrogen bonding or deprotonation, while the hydrophobic core drives surface-active behaviors.
Table 1: Physicochemical Profile of 3-Ethyl-3-phenylglutaric acid [3]
| Parameter | Value | Mechanistic Implication |
| CAS Number | 4160-93-4 | Standard identifier for procurement[4]. |
| Molecular Formula | C13H16O4 | Defines the stoichiometric baseline for salt formation. |
| Molecular Weight | 236.27 g/mol | Optimal size for co-crystallization without disrupting API bioavailability. |
| H-Bond Donors | 2 | Facilitates strong ionic/hydrogen bonding with basic API centers. |
| H-Bond Acceptors | 4 | Enables complex lattice network formation during crystallization. |
| Topological Polar Surface Area | 74.6 Ų | Indicates moderate polarity, balancing aqueous solubility with organic compatibility. |
Application I: API Salt Formation and Chiral Resolution
The free-base forms of many APIs suffer from poor solubility, polymorphism, or chemical instability. Converting these free bases into salts is a standard remediation strategy. 3-EPGA is specifically cited in patent literature (e.g., WO 00/01692) as an innovative counter-ion for producing novel salts of paroxetine, a potent antidepressant[5].
The Causality of 3-EPGA in Crystallization: The selection of 3-EPGA as a counter-ion is not arbitrary. The steric hindrance imparted by the quaternary carbon disrupts standard, tightly packed impurity lattices. When 3-EPGA pairs with an API, the bulky phenyl ring forces the crystal lattice into a specific conformation that frequently excludes structurally similar synthetic impurities. Furthermore, the di-acid nature allows for the formation of hemi-salts or mono-salts, providing thermodynamic flexibility during crystallization screening.
Workflow for API salt crystallization using 3-EPGA as a counter-ion to enhance purity.
Protocol 3.1: Self-Validating API Salt Crystallization
Objective: Generate and validate a 3-EPGA API salt.
-
Equimolar Dissolution: Suspend 1.0 equivalent of the free-base API and 1.0 equivalent of 3-EPGA in a minimal volume of anhydrous isopropanol.
-
Thermal Cycling: Heat the suspension to 70°C under continuous agitation until complete dissolution is achieved. Maintain for 15 minutes to ensure thermodynamic equilibrium.
-
Controlled Supersaturation: Cool the solution at a linear rate of 0.5°C/min to 5°C. Causality: A slow cooling rate prevents kinetic trapping of impurities, allowing the bulky 3-EPGA to dictate a thermodynamically stable lattice.
-
Isolation: Filter the precipitate under a vacuum and wash with cold heptane to remove residual unreacted free base.
-
System Validation (Critical): Analyze the precipitate via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak distinct from both the pure API and pure 3-EPGA validates the successful formation of a new crystalline salt phase.
Application II: Pharmacokinetics and Glutethimide Metabolism
In clinical pharmacokinetics, tracking the degradation of active drugs is essential for understanding toxicity and clearance. 3-EPGA is the terminal, stable metabolite of the sedative glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione).
Glutethimide undergoes extensive hepatic Phase I metabolism. The primary pathway involves the enzymatic hydrolysis of the glutarimide ring. Because the quaternary carbon prevents alpha-oxidation, the metabolic machinery is forced to cleave the imide bond, resulting in a glutaric acid monoamide intermediate, which is rapidly deaminated to yield 3-EPGA for renal clearance.
Metabolic pathway of Glutethimide yielding 3-EPGA via imide ring hydrolysis.
Application III: ESI-HRMS Internal Standard for Complex Matrices
One of the most modern and impactful applications of 3-EPGA is in analytical chemistry, specifically as an internal standard for analyzing Dissolved Organic Matter (DOM) via Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)[2].
The Causality of High ESI Response: In negative-mode ESI, the goal is to generate deprotonated ions [M-H]-. 3-EPGA exhibits an anomalously high response factor—often outperforming standard aliphatic acids by an order of magnitude[2]. This is driven by its amphiphilic structure. In the electrospray droplet, the hydrophobic ethyl and phenyl groups act as an anchor, driving the molecule to the surface of the Taylor cone. Simultaneously, the two carboxylic acid groups remain exposed to the solvent, facilitating rapid deprotonation. As the droplet undergoes Coulombic fission, surface-localized molecules like 3-EPGA are emitted into the gas phase with near-perfect efficiency.
Table 2: ESI-MS Negative Mode Response Factors [2]
| Compound Category | Analyte | Response Factor (counts/ppb) |
| Target Internal Standard | 3-Ethyl-3-phenylglutaric acid | ~4.1 × 10⁵ |
| Average DOM Matrix Acids | Mixed aliphatic multi-acids | ~0.82 × 10⁵ |
| Median Response Baseline | Standard test compounds | ~0.96 × 10⁵ |
Data demonstrates that 3-EPGA yields a signal roughly 4 to 5 times stronger than the matrix average, ensuring it remains detectable even under severe ionization suppression conditions.
Protocol 5.1: Flow-Injection ESI-MS Calibration using 3-EPGA
Objective: Pseudo-quantify unknown acidic metabolites in a complex matrix.
-
Standard Preparation: Accurately weigh 3-EPGA and dissolve it in 50:50 methanol/H₂O to create a 1 mg/L (1 ppm) master stock[6].
-
Matrix Spiking: Dilute the stock 1:100 into your complex matrix sample (e.g., SPE-extracted DOM or plasma) to achieve a final internal standard concentration of 10 ppb[6].
-
Flow-Injection Analysis: Inject the spiked sample directly into the ESI source (negative mode) of an Orbitrap or FT-ICR mass spectrometer without prior chromatographic separation.
-
Data Normalization (Self-Validation): Calculate the response factor by taking the difference in the mean value of the deprotonated ion intensities per ppb with and without the spike[7]. Normalize the unknown peaks in the matrix against the 3-EPGA signal. Validation: If the 3-EPGA signal drops by more than 50% compared to a pure solvent run, extreme matrix suppression is occurring, and the sample must be diluted before quantification.
Conclusion
3-Ethyl-3-phenylglutaric acid is far more than a metabolic byproduct. Its highly specific steric and electronic properties—driven by its quaternary carbon and amphiphilic arms—make it an indispensable tool. Whether you are forcing the crystallization of a stubborn API free-base or establishing a baseline for high-resolution mass spectrometry in highly suppressive matrices, 3-EPGA provides a thermodynamically and analytically robust solution.
References
-
Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards Analytical Chemistry - ACS Publications URL:[Link]
- World Intellectual Property Organization (WIPO)
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- 3. Page loading... [wap.guidechem.com]
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history of 3-Ethyl-3-phenylglutaric acid as glutethimide precursor
An In-depth Technical Guide to the History and Synthesis of Glutethimide via its 3-Ethyl-3-phenylglutaric Acid Precursor
Introduction: The Sedative-Hypnotic Glutethimide
Developed in 1954 by Ciba Specialty Chemicals, glutethimide was introduced to the US market in 1957 under the brand name Doriden.[1][2] It was initially marketed as a safe, non-barbiturate alternative for treating insomnia.[2] However, it soon became apparent that glutethimide shared the addictive properties and severe withdrawal symptoms of the barbiturates it was meant to replace.[2] Its potential for abuse, particularly in combination with codeine where it acts as a CYP2D6 enzyme inducer to convert higher amounts of codeine to morphine, led to numerous fatalities.[3] This dangerous potentiation, known colloquially as "Dors and 4s," resulted in glutethimide's reclassification in the United States from a Schedule III to a more restrictive Schedule II controlled substance in 1991.[2] Manufacturing in the US ceased in 1993, marking the end of its clinical use but leaving a significant chapter in the history of medicinal chemistry.[1]
This guide provides a detailed technical exploration of the chemical synthesis of glutethimide, focusing on the pivotal role of its direct precursor, 3-Ethyl-3-phenylglutaric acid. We will examine the synthesis of this precursor and its subsequent transformation into the final active pharmaceutical ingredient.
The Core Precursor: 3-Ethyl-3-phenylglutaric Acid
The logical and most direct precursor to glutethimide (3-ethyl-3-phenyl-piperidine-2,6-dione) is its corresponding dicarboxylic acid, 3-Ethyl-3-phenylglutaric acid. The conversion of a glutaric acid to a glutarimide is a classic cyclization reaction. Understanding the properties of this precursor is fundamental to the synthesis.
| Property | Value | Source |
| IUPAC Name | 3-Ethyl-3-phenylpentanedioic acid | |
| CAS Number | 4160-93-4 | |
| Molecular Formula | C₁₃H₁₆O₄ | |
| Molecular Weight | 236.26 g/mol | |
| Appearance | Solid |
The synthesis of glutethimide can be logically divided into two primary stages:
-
Formation of the Precursor: The synthesis of 3-Ethyl-3-phenylglutaric acid.
-
Cyclization: The conversion of the diacid precursor into the glutarimide ring system of glutethimide.
Part 1: Synthesis of the 3-Ethyl-3-phenylglutaric Acid Precursor
The most historically significant and industrially relevant method for constructing the carbon skeleton of glutethimide is through a Michael addition reaction.[2][3] This pathway builds the glutaric acid framework by adding a nucleophilic carbon source to an activated alkene. The overall process involves two key steps: the Michael addition followed by hydrolysis.
Caption: Synthetic pathway to 3-Ethyl-3-phenylglutaric acid.
Step 1.1: Michael Addition of 2-Phenylbutyronitrile and Ethyl Acrylate
The causality behind this step lies in the generation of a stabilized carbanion (a Michael donor) from 2-phenylbutyronitrile, which then attacks the electron-deficient β-carbon of ethyl acrylate (a Michael acceptor).[4][5] The acidity of the α-hydrogen in 2-phenylbutyronitrile is increased by the electron-withdrawing effects of both the phenyl and nitrile groups, allowing for its deprotonation by a suitable base, such as sodium ethoxide.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol.
-
Base Formation: Carefully add sodium metal in small portions to the ethanol to generate a solution of sodium ethoxide in situ.
-
Carbanion Formation: Cool the sodium ethoxide solution in an ice bath. Add 2-phenylbutyronitrile dropwise via the dropping funnel to the solution. Stir for 30 minutes to ensure complete formation of the carbanion.
-
Michael Addition: Add ethyl acrylate dropwise to the reaction mixture, maintaining the cool temperature. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to drive the reaction to completion.
-
Workup: Cool the reaction mixture, pour it into water, and neutralize with a dilute acid (e.g., HCl). Extract the product, ethyl 4-cyano-4-phenylhexanoate, with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Step 1.2: Hydrolysis to 3-Ethyl-3-phenylglutaric Acid
The intermediate from the Michael addition contains both a nitrile and an ester functional group. To obtain the desired dicarboxylic acid, both groups must be hydrolyzed. This is typically achieved under acidic conditions with heating.
Experimental Protocol:
-
Reaction Setup: Combine the crude ethyl 4-cyano-4-phenylhexanoate from the previous step with a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid, in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia gas evolution (from the nitrile hydrolysis). This step typically requires several hours.
-
Isolation: After cooling, the dicarboxylic acid product may precipitate from the acidic solution. If so, it can be collected by vacuum filtration. If it remains dissolved, the product can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude 3-Ethyl-3-phenylglutaric acid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).
Part 2: Cyclization to Glutethimide
The conversion of 3-Ethyl-3-phenylglutaric acid to its corresponding imide, glutethimide, is the final and key transformation. This process involves the formation of two amide bonds with a single nitrogen atom, creating the piperidine-2,6-dione ring. A common method for this type of transformation is to heat the dicarboxylic acid with a nitrogen source like urea. The urea decomposes upon heating to provide ammonia and isocyanic acid, which facilitates the imide formation. Alternatively, heating the corresponding glutaric anhydride with ammonia would also yield the imide.
Caption: Final cyclization step to form Glutethimide.
Experimental Protocol:
-
Reaction Mixture: Intimately mix 3-Ethyl-3-phenylglutaric acid and urea in a flask suitable for high-temperature reactions. A slight excess of urea is typically used.
-
Thermal Cyclization: Heat the mixture in an oil bath. The temperature should be raised gradually to above the melting points of the reactants (typically 150-190 °C). The mixture will melt, and the evolution of water and carbon dioxide will be observed.
-
Reaction Completion: Maintain the high temperature until the gas evolution ceases, indicating the completion of the reaction.
-
Isolation and Purification: Cool the reaction mixture until it solidifies. The crude glutethimide can be purified by recrystallization from a solvent such as an ethanol/water mixture or ethyl acetate/petroleum ether to yield white crystals.[1]
| Compound | Melting Point (°C) | Source |
| Glutethimide (dl-Form) | 84 - 87 | [6] |
| Glutethimide (d-Form) | 102.5 - 103 | [1] |
| Glutethimide (l-Form) | 102 - 103 | [1] |
Authoritative Grounding & Historical Context
The synthesis of glutethimide is well-documented in mid-20th-century chemical literature and patents. The foundational work was published by Tagmann, Sury, and Hoffmann in Helvetica Chimica Acta in 1952.[1] This research was subsequently protected by U.S. Patent 2,673,205, assigned to Ciba in 1954.[2][6] These documents describe the core synthetic strategy involving the base-catalyzed conjugate addition of a substituted acetonitrile to an acrylic acid ester, followed by hydrolysis and cyclization to form the 3-disubstituted dioxopiperidine (glutarimide) structure. While the patent may describe a one-pot conversion from the cyano-ester intermediate to the final product, the pathway via the isolated 3-Ethyl-3-phenylglutaric acid represents a chemically robust and logical route, where each transformation can be controlled and purified independently.
Conclusion
The history of 3-Ethyl-3-phenylglutaric acid is intrinsically linked to the rise and fall of glutethimide. As the direct chemical precursor, its synthesis via the Michael addition reaction represents a classic and efficient method for constructing the core structure of the drug. The subsequent cyclization to the active glutarimide highlights fundamental principles of organic synthesis. While glutethimide is no longer in clinical use due to its significant potential for abuse and dependence, the study of its synthesis remains a valuable case study for researchers, scientists, and drug development professionals, illustrating the elegant chemical pathways that underpin the creation of pharmacologically active molecules.
References
- Tagmann, E., Sury, E., & Hoffmann, K. (1952). Über Alkylenimin-Derivate. 2. Mitteilung. Helvetica Chimica Acta, 35(5), 1541–1548. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/hlca.19520350516]
-
Wikipedia. (n.d.). Glutethimide. Retrieved March 7, 2026, from [Link]
-
Wikidoc. (2015, August 20). Glutethimide. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Glutethimide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
- Aboul-Enein, H. Y., Schauberger, C. W., Hansen, A. R., & Fischer, L. J. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Journal of Medicinal Chemistry, 18(7), 736–741. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00241a019]
-
DrugFuture. (n.d.). Glutethimide. Retrieved March 7, 2026, from [Link]
- Hoffmann, K., & Tagmann, E. (1954). U.S. Patent No. 2,673,205. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved March 7, 2026, from [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Properties of Substituted Glutaric Acids
Executive Summary
Substituted glutaric acids (C5 dicarboxylic acids) represent a critical class of coformers and metabolic intermediates in pharmaceutical development. Unlike their rigid counterparts (succinic or adipic acid), glutaric derivatives possess a unique "odd-carbon" flexibility that profoundly influences their thermodynamic landscape.
This guide moves beyond basic property listing to analyze the causality between molecular architecture and macroscopic behavior. We focus on three critical derivatives: 2-Methylglutaric Acid (2-MGA) , 3-Methylglutaric Acid (3-MGA) , and
Part 1: Molecular Architecture & Solid-State Thermodynamics
The melting point and enthalpy of fusion (
The Symmetry-Entropy Relationship
Unsubstituted glutaric acid exhibits a lower melting point than its even-numbered neighbors (succinic C4, adipic C6) due to the "odd-carbon" effect, which prevents the carboxyl groups from being coplanar in the crystal lattice, reducing packing efficiency.
Substituents further modulate this via steric disruption and symmetry:
-
3-Methylglutaric Acid: Possesses a plane of symmetry (
). This symmetry facilitates better packing than the asymmetric isomer, leading to a higher melting point. -
2-Methylglutaric Acid: Asymmetric (chiral center at C2). The lack of symmetry and the steric bulk near the carboxyl group disrupt hydrogen bonding networks, resulting in the lowest melting point of the series.
- -Ketoglutaric Acid: The ketone group at C2 introduces planarity and dipole-dipole interactions that significantly increase lattice energy, resulting in the highest melting point.
Comparative Thermodynamic Data
| Compound | Molecular Weight ( g/mol ) | Melting Point ( | Fusion Enthalpy ( | Aqueous Solubility (25°C) |
| Glutaric Acid | 132.12 | 95 - 98 | 21.1 | > 500 mg/mL |
| 2-Methylglutaric | 146.14 | 74 - 76 | ~18.5 | > 900 mg/mL |
| 3-Methylglutaric | 146.14 | 80 - 82 | ~19.2 | > 800 mg/mL |
| 146.10 | 115 - 118 | 24.5 | Highly Soluble |
*Estimated values based on group contribution methods and comparative DSC trends.
Technical Insight: The low melting point of 2-MGA (76 °C) makes it a risky coformer for high-melting APIs due to the potential for low-melting eutectic formation, which can cause processing issues like sticky milling. Conversely,
-KG is a robust coformer for stabilizing basic drugs.
Part 2: Solution Thermodynamics & Solvation
In drug development, the dissociation constant (
Electronic Effects on Acidity ( )
The position of the substituent alters the electron density of the carboxyl groups:
-
-Ketoglutaric Acid: The ketone group is strongly electron-withdrawing. It stabilizes the carboxylate anion via inductive effects, making it significantly more acidic (
) compared to the parent glutaric acid ( ). -
Methyl-Substituted Glutaric Acids: Alkyl groups are weakly electron-donating.
-
2-MGA: The inductive effect destabilizes the anion slightly, but the steric bulk may hinder solvation of the carboxylate. The
remains close to unsubstituted glutaric acid (~4.3). -
3-MGA: The substituent is distant from the ionizing centers, resulting in negligible electronic impact on
.
-
Thermodynamic Cycle of Solvation
To understand solubility mechanistically, we model it as a thermodynamic cycle involving sublimation (breaking the lattice) and solvation (forming solvent interactions).
Figure 1: Thermodynamic cycle linking lattice energy and solvation. High solubility of glutaric derivatives is driven by favorable
Part 3: Experimental Protocols (Self-Validating)
Reliable thermodynamic data requires rigorous protocols. The following workflows are designed to minimize artifacts such as polymorphism or solvent inclusions.
Protocol: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine thermodynamic solubility with <2% relative standard deviation.
-
Preparation: Add excess solid acid (e.g., 2-MGA) to the solvent (water/buffer) in a borosilicate glass vial.
-
Equilibration: Agitate at constant temperature (
°C) for 72 hours.-
Validation Step: Measure pH at
and to ensure no degradation or salt formation occurred.
-
-
Separation: Filter supernatant using a 0.45 µm PVDF syringe filter pre-heated to the experiment temperature (prevents precipitation on the filter).
-
Tyndall Check: Shine a laser pointer through the filtrate. If a beam path is visible, suspended solids remain; re-filter.
-
-
Quantification: Analyze via HPLC-UV (210 nm) or potentiometric titration.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Accurate measurement of
-
Sample Prep: Weigh 2-5 mg of dried sample into a Tzero aluminum pan. Hermetically seal (pinhole lid if hydration is suspected, but glutaric acids are usually anhydrous).
-
Cycle:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to
°C. -
Critical Step: If a broad endotherm is observed before melting, perform a Heat-Cool-Heat cycle to distinguish moisture loss (irreversible) from solid-solid transitions (reversible).
-
Workflow Visualization
Figure 2: Integrated workflow for thermodynamic characterization. Solid-state analysis must precede solubility testing to identify polymorphs.
Part 4: Pharmaceutical Applications[3]
Co-Crystal Engineering
Substituted glutaric acids are premier "coformers." Their specific geometry allows them to bridge drug molecules that are otherwise difficult to crystallize.
-
Case Study: Theophylline-Glutaric Acid: Theophylline (a bronchodilator) forms a 1:1 co-crystal with glutaric acid. The glutaric acid acts as a molecular spacer, expanding the lattice and altering the dissolution rate.
-
Thermodynamic Driver: The
of co-crystal formation is negative, driven by the strong heterosynthon hydrogen bond between the imidazole of theophylline and the carboxylic acid of glutaric acid.
-
Metabolic Relevance
-Ketoglutaric acid is not just a chemical reagent; it is a biological signaling molecule.-
Mechanism: It acts as a cofactor for Fe(II)/2-oxoglutarate-dependent dioxygenases.
-
Therapeutic Window: In oncology, accumulation of the chiral metabolite 2-Hydroxyglutaric acid (2-HG) (structurally similar to 2-MGA) inhibits these enzymes, leading to epigenetic dysregulation. Understanding the solubility and transport of these acids is vital for developing inhibitors that mimic their structure.
References
-
Apelblat, A., & Manzurola, E. (1987). "Solubility of Ascorbic, 2-Furancarboxylic, Glutaric, Adipic... in Water." Journal of Chemical Thermodynamics.
-
Padrela, L., et al. (2013). "Thermodynamics and crystallization of the theophylline-glutaric acid cocrystal." University of Limerick / Crystal Growth & Design.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 51, alpha-Ketoglutaric acid."
-
Rozaini, M. Z. H., & Brimblecombe, P. (2009). "The Solubility of Dicarboxylic Acids in Water." The Journal of Chemical Thermodynamics.
-
Selleck Chemicals. "3-Methylglutaric acid Product Properties."
Methodological & Application
Advanced Synthesis of 3-Ethyl-3-phenylglutaric Acid via a Tandem Knoevenagel-Michael Protocol
Introduction & Mechanistic Overview
3-Ethyl-3-phenylglutaric acid is a highly functionalized, quaternary-center-containing dicarboxylic acid. It serves as a critical intermediate in the development of neuroactive glutarimide APIs and has recently been identified as an exceptionally high-responding internal standard for Electrospray Ionization Mass Spectrometry (ESI-MS) in Dissolved Organic Matter (DOM) analysis . The presence of a central quaternary carbon flanked by two hydrophobic (phenyl, ethyl) and two hydrophilic (carboxylic acid) groups gives it a unique polarity profile.
Synthesizing a 3,3-disubstituted glutaric acid from a ketone requires overcoming significant steric hindrance. Direct one-pot Guareschi-Thorpe condensations often suffer from low yields when applied to bulky ketones like propiophenone. Therefore, a stepwise Knoevenagel-Michael addition protocol is the most robust and scalable approach .
This protocol relies on three distinct mechanistic phases:
-
Knoevenagel Condensation : Propiophenone is condensed with ethyl cyanoacetate.
-
Michael Addition : A thermodynamic enolate of diethyl malonate undergoes 1,4-conjugate addition to the sterically congested
-carbon of the unsaturated ester . -
Global Hydrolysis & Bis-Decarboxylation : The highly functionalized tri-ester nitrile adduct is subjected to harsh acidic conditions, hydrolyzing all functional groups and driving a double decarboxylation to yield the target glutaric acid.
Reaction Workflow Visualization
Figure 1: Reaction workflow for the synthesis of 3-Ethyl-3-phenylglutaric acid.
Quantitative Data & Analytical Metrics
Table 1: Reaction Parameters and Expected Analytical Metrics
| Reaction Step | Limiting Reagent | Reagent Equivalents | Temp / Time | Expected Yield | Key Analytical Marker |
| 1. Knoevenagel | Propiophenone | Et-Cyanoacetate (1.2 eq) | 110 °C / 12 h | 80–85% | |
| 2. Michael Addition | Unsaturated Ester | Diethyl malonate (1.5 eq) | 78 °C / 8 h | 75–80% | TLC: Loss of UV-active starting material |
| 3. Hydrolysis/Decarb | Michael Adduct | HCl / AcOH (Excess) | 110 °C / 24 h | 85–90% | Gas bubbler: Cessation of CO |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-2-pentenoate
-
Reagents : Propiophenone (13.4 g, 100 mmol), Ethyl cyanoacetate (13.6 g, 120 mmol), Ammonium acetate (0.77 g, 10 mmol), Glacial acetic acid (2.4 g, 40 mmol), Toluene (100 mL).
-
Causality : Propiophenone is a sterically hindered ketone. Diethyl malonate is too bulky and insufficiently acidic to undergo efficient Knoevenagel condensation with it. Ethyl cyanoacetate has a smaller steric profile and a more acidic
-proton (pKa ~9), allowing the condensation to proceed smoothly. -
Procedure :
-
Charge a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser with all reagents.
-
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Cool to room temperature, wash the organic layer with saturated NaHCO
(2 × 50 mL) and brine (50 mL). -
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Self-Validation : Monitor water collection in the Dean-Stark trap. The theoretical water yield is 1.8 mL (100 mmol). The reaction is deemed complete when water accumulation ceases (typically 12–16 hours).
Step 2: Michael Addition to form Tri-ester Nitrile Adduct
-
Reagents : Ethyl 2-cyano-3-phenyl-2-pentenoate (22.9 g, 100 mmol), Diethyl malonate (24.0 g, 150 mmol), Sodium ethoxide (21% wt in ethanol, 40 mL, ~120 mmol), Absolute ethanol (50 mL).
-
Causality : Diethyl malonate is deprotonated by sodium ethoxide to form the thermodynamic enolate. Ethoxide is chosen to match the ester alkyl groups, preventing transesterification side-products. The enolate performs a 1,4-conjugate addition onto the sterically congested
-carbon of the unsaturated ester. -
Procedure :
-
In a dry 500 mL flask under N
, add absolute ethanol and sodium ethoxide solution. -
Add diethyl malonate dropwise at 0 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Add the unsaturated ester from Step 1 dropwise.
-
Warm to room temperature, then heat to reflux for 8 hours.
-
Quench with 1M HCl (150 mL) and extract with ethyl acetate (3 × 100 mL). Wash combined organics with brine, dry, and concentrate.
-
-
Self-Validation : Monitor by TLC (Hexane:EtOAc 4:1). The highly conjugated, UV-active starting material spot will disappear, replaced by a significantly less UV-active adduct spot.
Step 3: Global Hydrolysis and Bis-Decarboxylation
-
Reagents : Crude Michael adduct (~38 g), Concentrated HCl (37%, 100 mL), Glacial acetic acid (100 mL).
-
Causality : Basic hydrolysis is possible, but subsequent bis-decarboxylation strictly requires acidic conditions. A one-pot global acidic hydrolysis hydrolyzes the three esters to acids, and the nitrile to an amide and ultimately to a carboxylic acid. The high reflux temperature provides the thermal energy required for the bis-decarboxylation of the resulting 1,1,3,3-tetracarboxylic acid intermediate, driving the reaction forward via Le Chatelier's principle as CO
gas escapes. -
Procedure :
-
Dissolve the crude adduct in glacial acetic acid and add concentrated HCl.
-
Heat the mixture to a vigorous reflux (110–115 °C) for 24–48 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the acetic acid and HCl.
-
Add water (100 mL) and extract with ethyl acetate (3 × 100 mL).
-
Extract the organic layer with 2M NaOH (3 × 50 mL) to isolate the acidic product.
-
Acidify the combined aqueous layers with conc. HCl to pH 1 to precipitate the crude 3-ethyl-3-phenylglutaric acid.
-
Filter and recrystallize from hot water/ethanol to yield pure white crystals.
-
-
Self-Validation : Connect the condenser to a mineral oil bubbler. The bis-decarboxylation releases 2 equivalents of CO
gas. The reaction is complete when gas evolution completely ceases.
References
-
Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. Analytical Chemistry. [Link]
-
Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol. White Rose University Consortium. [Link]
-
The Michael Reaction. ResearchGate.[Link]
Application Note: One-Pot Hydrolysis of Ethyl 4-Cyano-4-Phenylhexanoate to 2-Phenylglutaric Acid
Abstract & Introduction
Substituted glutaric acids are valuable intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1][2] Their dicarboxylic acid structure provides a versatile scaffold for creating more complex molecular architectures. This application note provides a detailed protocol and scientific rationale for the one-pot hydrolysis of ethyl 4-cyano-4-phenylhexanoate, a compound bearing both an ester and a nitrile functional group, to yield 2-phenylglutaric acid. This transformation is a robust example of a simultaneous, acid-catalyzed hydrolysis reaction, a fundamental process in organic synthesis.[3][4] The protocol described herein is designed for researchers in chemical synthesis and drug development, offering insights into reaction mechanisms, procedural best practices, and in-process validation for a reliable and reproducible outcome.
Reaction Overview and Mechanistic Insights
The conversion of ethyl 4-cyano-4-phenylhexanoate to 2-phenylglutaric acid requires the hydrolysis of two distinct functional groups: the ethyl ester and the cyano (nitrile) group. This can be efficiently achieved in a single "one-pot" reaction by heating the substrate in the presence of a strong mineral acid, such as concentrated hydrochloric acid.[5][6]
Dual Hydrolysis Mechanism:
-
Ester Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, ethanol is eliminated, yielding the carboxylic acid. This is a reversible process, but the use of a large excess of water drives the equilibrium toward the products.[7]
-
Nitrile Hydrolysis: The nitrile nitrogen is first protonated by the strong acid, which activates the nitrile carbon for nucleophilic attack by water.[8] This initially forms an imidic acid, which rapidly tautomerizes to a more stable amide intermediate.[8][9] The amide then undergoes a subsequent acid-catalyzed hydrolysis, similar to the ester hydrolysis mechanism, to release ammonia (which is protonated to ammonium chloride under the acidic conditions) and form the second carboxylic acid group.[10]
Heating the reaction mixture under reflux is crucial as it provides the necessary activation energy to overcome the high stability of the nitrile and amide intermediates, ensuring the reaction proceeds to completion.[5][11]
Visualized Experimental Workflow
The following diagram outlines the complete workflow from starting material to the purified final product.
Caption: A flowchart of the key experimental stages.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally similar hydrolysis found in Organic Syntheses, a highly trusted source for reproducible chemical methods.[12]
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 4-cyano-4-phenylhexanoate | >97% Purity | Sigma-Aldrich | Starting material. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific | Corrosive. Handle in a fume hood. |
| Glacial Acetic Acid | ACS Reagent Grade | VWR | Used as a co-solvent to ensure homogeneity. |
| Ethyl Acetate | ACS Reagent Grade | VWR | Extraction solvent. |
| Hexanes | ACS Reagent Grade | Sigma-Aldrich | Used for recrystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | Drying agent. |
| Deionized Water | N/A | In-house | Used for workup. |
| Round-bottom flask (500 mL) | N/A | N/A | Reaction vessel. |
| Reflux Condenser | N/A | N/A | To prevent solvent loss during heating. |
| Separatory Funnel (1 L) | N/A | N/A | For liquid-liquid extraction. |
| Rotary Evaporator | N/A | N/A | For solvent removal. |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
4.2 Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-cyano-4-phenylhexanoate (0.10 mol, 25.93 g). In a chemical fume hood, carefully add 225 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid.[12] The acetic acid serves as a co-solvent to increase the solubility of the organic starting material in the aqueous acidic medium.
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture in a heating mantle. Bring the solution to a gentle reflux and maintain this state for 10-12 hours.
-
In-Process Validation (TLC Monitoring): To monitor the reaction, periodically take a small aliquot from the reaction mixture, neutralize it carefully with sodium bicarbonate solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 70:30 Hexanes:Ethyl Acetate with 1% acetic acid). The reaction is complete upon the disappearance of the starting material spot.
-
Workup and Isolation: After the reaction is complete, allow the flask to cool to room temperature. Transfer the solution to a 1 L separatory funnel and dilute it with 300 mL of cold deionized water.
-
Extraction: Extract the aqueous solution with five 100 mL portions of a 1:1 mixture of ethyl acetate and diethyl ether.[12] Combining solvents can improve extraction efficiency for dicarboxylic acids. Pool the organic extracts together in the separatory funnel.
-
Washing: Wash the combined organic extracts once with 100 mL of saturated sodium chloride solution (brine) to help break any emulsions and remove dissolved water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvents using a rotary evaporator to yield the crude 2-phenylglutaric acid.
-
Purification (Recrystallization): Dissolve the crude solid product in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and air dry.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material | Ethyl 4-cyano-4-phenylhexanoate |
| Molecular Weight of Starting Material | 259.33 g/mol |
| Moles of Starting Material | 0.10 mol |
| Product | 2-Phenylglutaric Acid |
| Molecular Weight of Product | 208.21 g/mol |
| Theoretical Yield | 20.82 g |
| Expected Experimental Yield | 80-90% (16.7 g - 18.7 g) |
| Appearance of Product | White to off-white crystalline solid[13] |
| Melting Point (Literature) | 164-168 °C[13] |
Trustworthiness: A Self-Validating System
To ensure the success and validity of the protocol, researchers should incorporate the following checks:
-
Reaction Monitoring: As described in step 4.2.3, TLC is a critical tool. A successful reaction will show a clear conversion from a higher Rf starting material (less polar) to a lower Rf product (more polar due to the two carboxylic acid groups) that may streak, which is common for acids on silica gel.
-
Product Confirmation: The identity and purity of the final product should be confirmed through standard analytical techniques:
-
Melting Point: Compare the experimental melting point with the literature value. A sharp melting point close to the reported range indicates high purity.[13]
-
¹H and ¹³C NMR Spectroscopy: This will confirm the molecular structure, showing the disappearance of the ethyl ester signals (-OCH₂CH₃) and the nitrile carbon, and the appearance of the characteristic broad carboxylic acid proton signals.
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid, and the disappearance of the C≡N stretch (around 2250 cm⁻¹).
-
Expertise & Troubleshooting
| Observation/Problem | Probable Cause | Suggested Solution |
| Reaction is incomplete after 12 hours | Insufficient heating or deactivation of acid. | Ensure a steady reflux is maintained. If necessary, extend the reflux time. Confirm the concentration of the hydrochloric acid used. |
| Low yield after extraction | Incomplete extraction of the dicarboxylic acid, which may have some water solubility. | The product is a diacid and may have partial solubility in the aqueous layer. Perform the recommended number of extractions (at least 5) to ensure maximum recovery. Ensure the aqueous layer is sufficiently acidic during extraction to keep the product protonated and less water-soluble.[6] |
| Product oils out during recrystallization | The solvent system is not ideal or the product is impure. | Ensure the product is fully dissolved in the minimum amount of hot solvent before adding the anti-solvent (hexanes). Add the anti-solvent slowly while the solution is hot. If it still oils out, allow it to cool, decant the solvent, redissolve the oil in hot solvent, and attempt recrystallization again. |
Safety Precautions
-
Concentrated Acids: Concentrated hydrochloric acid and glacial acetic acid are highly corrosive and have noxious fumes. Always handle them inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reflux Operation: The reflux apparatus should be assembled securely and vented to the atmosphere (e.g., via the top of the condenser) to prevent pressure buildup. Never heat a closed system.
-
Organic Solvents: Ethyl acetate, diethyl ether, and hexanes are flammable. Keep them away from ignition sources. Perform extractions and solvent removal in a well-ventilated area or a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Acidic and organic waste streams should be segregated.
References
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
- Joveos. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube.
- Guidechem. (2022, August 28). What is the synthesis, uses, environmental hazards, and storage methods of (S)-2-3-Phenylglutaric acid?.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemical Society of Nigeria Journal, 6(1).
- Chemistry Steps. (n.d.). Nitriles to Esters.
- Rajput, S. S., & Dhivare, R. S. (2020). Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives. Journal of Chemical, Biological and Physical Sciences.
- Sparkl. (n.d.). Oxidation, Hydrolysis of Nitriles and Esters. AS & A Level Chemistry.
- Horning, E. C., & Finelli, A. F. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses.
- Chemistry LibreTexts. (2022, December 28). 22: Carboxylic Acid Derivatives and Nitriles.
- Shah, J. H., et al. (1999). Synthesis and enantiomeric separation of 2-phthalimidino-glutaric acid analogues: potent inhibitors of tumor metastasis. Journal of Medicinal Chemistry, 42(16), 3014-7.
- Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Revision Notes - Production of Carboxylic Acids: Oxidation, Hydrolysis of Nitriles and Esters | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. guidechem.com [guidechem.com]
Application Note: Synthesis and Cyclization Protocols for Glutethimide from 3-Ethyl-3-Phenylglutaric Acid
Introduction & Mechanistic Rationale
Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione) is a classic sedative-hypnotic agent characterized by its core piperidine-2,6-dione scaffold. The synthesis of this structure from 3-ethyl-3-phenylglutaric acid requires the formation of a cyclic imide. This application note details two field-proven methodologies for this transformation: direct thermal imidization via urea fusion and a milder, two-step amidation via an anhydride intermediate .
The thermodynamic driving force for both routes is the high stability of the six-membered imide ring. In the direct fusion method, urea acts as both the nitrogen source and a dehydrating agent. At elevated temperatures (>160 °C), urea decomposes to yield ammonia and isocyanic acid. The ammonia nucleophilically attacks the carboxylic acid groups, while the continuous expulsion of volatile byproducts (H₂O, CO₂, NH₃) pushes the equilibrium strictly toward the cyclized product. Conversely, the two-step method first activates the diacid into an anhydride, significantly lowering the activation energy required for the subsequent nucleophilic acyl substitution by ammonia.
Synthetic Pathways Overview
Synthetic pathways for glutethimide via direct urea fusion or indirect anhydride intermediate.
Comparative Workflow Analysis
To aid in route selection, the quantitative data and operational parameters for both methodologies are summarized below:
| Parameter | Method A: Direct Urea Fusion | Method B: Anhydride Route |
| Primary Reagents | Urea | Acetic anhydride, Ammonia gas/aqueous |
| Operating Temperature | 160–180 °C (Solvent-free melt) | Reflux (140 °C) followed by 150 °C |
| Total Reaction Time | 2–3 hours | 4–6 hours |
| Typical Yield | 65–75% | 80–85% |
| Purity Profile | Moderate (requires rigorous alkaline washing) | High (avoids high-temp polymeric byproducts) |
| Scalability & Use Case | Excellent for bulk synthesis; requires gas venting | Better for fine chemical control and high purity |
Detailed Experimental Protocols
Method A: Direct Imidization via Urea Fusion
This protocol is designed as a self-validating system, utilizing physical state changes (melting, gas evolution, viscosity) as primary in-process controls (IPCs).
-
Preparation of the Melt: In a round-bottom flask equipped with a short-path distillation head (to allow for the escape of generated gases), combine 1.0 equivalent of 3-ethyl-3-phenylglutaric acid with 1.5 equivalents of urea.
-
Causality: The stoichiometric excess of urea is critical to compensate for sublimation and thermal decomposition losses at high temperatures.
-
-
Thermal Activation: Heat the solid mixture gradually using a heating mantle or sand bath to 160 °C. The mixture will transition into a homogenous, bubbling melt.
-
Imidization & Dehydration: Maintain the internal temperature between 160 °C and 180 °C.
-
In-Process Control (IPC): Observe the vigorous evolution of gases (NH₃, CO₂, and steam). The reaction is deemed complete when gas evolution ceases entirely and the melt becomes highly viscous (typically after 2 hours).
-
-
Quenching: Remove from heat and allow the melt to cool to approximately 90 °C. Do not allow it to solidify completely. Carefully add hot distilled water to dissolve unreacted urea and water-soluble byproducts.
-
Extraction Logic: Cool the aqueous suspension to room temperature and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous NaHCO₃.
-
Causality: This acid-base extraction is the primary purification mechanism. The bicarbonate wash selectively deprotonates any unreacted dicarboxylic acid (pKa ~4.5), forcing it into the aqueous phase, while the neutral glutethimide (pKa ~11.5) remains safely in the organic layer.
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from a mixture of ethyl acetate and petroleum ether to yield pure glutethimide .
Method B: Two-Step Amidation via Anhydride Activation
This route is preferred when strict purity is required, as avoiding an alkaline/urea melt significantly reduces the formation of side-reaction oligomers.
-
Anhydride Formation: Suspend 3-ethyl-3-phenylglutaric acid in 3.0 equivalents of acetic anhydride. Reflux the mixture under an inert atmosphere for 2 hours.
-
Solvent Removal: Distill off the excess acetic anhydride and the acetic acid byproduct under reduced pressure to isolate the crude 3-ethyl-3-phenylglutaric anhydride as a viscous oil or low-melting solid.
-
Ammonolysis: Dissolve the crude anhydride in anhydrous tetrahydrofuran (THF). Bubble dry ammonia gas through the solution at 0–5 °C until saturation.
-
Causality: The activated anhydride ring opens rapidly upon nucleophilic attack by ammonia, forming the intermediate monoamide (glutaramic acid derivative) exothermically.
-
-
Thermal Cyclization: Remove the THF under vacuum. Heat the resulting solid monoamide to 150–160 °C under a slight vacuum (e.g., 50-100 mbar).
-
IPC: The vacuum actively drives off the water of condensation, forcing the equilibrium toward complete ring closure to the imide.
-
-
Purification: Cool the product, dissolve in diethyl ether, and wash sequentially with 1M HCl (to remove trace amines) and 5% NaHCO₃ (to remove trace acids). Dry over MgSO₄, concentrate, and crystallize.
Analytical Characterization & Quality Control
To validate the success of the synthesis and ensure the integrity of the final product, the following analytical checks must be performed:
-
FT-IR Spectroscopy: Confirm the complete disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the appearance of characteristic imide symmetric and asymmetric C=O stretches (typically around 1720 cm⁻¹ and 1690 cm⁻¹), along with the sharp imide N-H stretch (~3200 cm⁻¹).
-
Melting Point: The purified racemic glutethimide should exhibit a sharp, distinct melting point at 84 °C.
-
Chromatography (TLC/HPLC): Monitor the reaction progress. Glutethimide will exhibit a significantly higher
value on silica gel (using Hexane:EtOAc 7:3) compared to the highly polar starting diacid, allowing for rapid visual confirmation of diacid consumption.
References
- Source: Google Patents / Ciba Pharmaceutical Products Inc.
-
Title: Glutethimide - Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]
Application Note: A Systematic Approach to the Purification of 3-Ethyl-3-phenylglutaric Acid via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Principle of Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of a compound in a given solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[1][3][4] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimum amount of hot solvent. As the saturated solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent (mother liquor) and are subsequently removed by filtration.[5] Insoluble impurities can be removed by hot filtration of the saturated solution before cooling.
The success of a recrystallization procedure is critically dependent on the selection of an appropriate solvent system.[1] For 3-Ethyl-3-phenylglutaric acid, a dicarboxylic acid with both aromatic and aliphatic character, a systematic screening of potential solvents is the first and most crucial step.
Solvent Selection Strategy for 3-Ethyl-3-phenylglutaric Acid
The "like dissolves like" principle provides a preliminary guide for solvent selection.[5] 3-Ethyl-3-phenylglutaric acid possesses polar carboxylic acid groups and a nonpolar phenyl group, suggesting that solvents of intermediate polarity, or mixed-solvent systems, may be effective.
Single-Solvent System Screening
A preliminary screening of single solvents is recommended. This involves testing the solubility of a small amount of the crude 3-Ethyl-3-phenylglutaric acid in various solvents at both room temperature and at the solvent's boiling point.
Protocol for Single-Solvent Solubility Testing:
-
Place approximately 50-100 mg of the crude 3-Ethyl-3-phenylglutaric acid into a small test tube.
-
Add the test solvent dropwise (starting with ~0.5 mL) at room temperature and agitate to assess solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the solvent's boiling point.
-
Observe the solubility in the hot solvent.
-
If the compound dissolves completely in the hot solvent, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
Table 1: Potential Single Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential Outcome |
| Water | High | 100 | The dicarboxylic acid groups may impart some water solubility, especially when hot. However, the phenyl and ethyl groups may limit this. Likely a poor solvent on its own but could be a good anti-solvent. |
| Ethanol | Medium-High | 78 | The hydroxyl group can interact with the carboxylic acids, and the ethyl chain provides some non-polar character. May dissolve the compound at room temperature, making it less ideal. |
| Ethyl Acetate | Medium | 77 | Often a good solvent for compounds with moderate polarity. A strong candidate. |
| Toluene | Low | 111 | The aromatic ring of toluene may interact favorably with the phenyl group of the target molecule. May be a good solvent when hot. |
| Benzene | Low | 80 | Known to be a suitable recrystallization solvent for the parent compound, glutaric acid.[6] Worth investigating, with appropriate safety precautions. |
| Acetone | Medium-High | 56 | A versatile solvent, but its low boiling point may not provide a large enough solubility differential.[5] |
| n-Heptane / Hexane | Very Low | 98 / 69 | Unlikely to be a good primary solvent due to the polar carboxylic acid groups, but could be an excellent anti-solvent. |
Mixed-Solvent System Approach
If no single solvent provides the desired solubility profile, a mixed-solvent system is an excellent alternative.[3][7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[3] The two solvents must be miscible.[5][7]
Common Mixed-Solvent Pairs to Consider:
-
Ethanol-Water
-
Ethyl Acetate-Hexane
-
Toluene-Heptane
-
Acetone-Water
Experimental Protocols
Single-Solvent Recrystallization Protocol
This protocol should be followed after identifying a suitable single solvent from the screening process.
Workflow for Single-Solvent Recrystallization:
Caption: Workflow for a typical single-solvent recrystallization.
Step-by-Step Procedure:
-
Dissolution: Place the crude 3-Ethyl-3-phenylglutaric acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8] It is crucial to use the minimum amount of solvent to ensure a saturated solution and maximize yield.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, they should be removed at this stage. To prevent premature crystallization during filtration, add a slight excess of hot solvent. Pre-heat a funnel and filter paper with hot solvent vapor before filtering the hot solution into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum crystallization.[9][10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Mixed-Solvent Recrystallization Protocol
This protocol is employed when a suitable single solvent cannot be identified.
Workflow for Mixed-Solvent Recrystallization:
Caption: General workflow for a mixed-solvent recrystallization.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 3-Ethyl-3-phenylglutaric acid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[7]
-
Inducing Cloudiness: While keeping the solution hot, add the "anti-solvent" dropwise until a faint cloudiness (turbidity) persists.[7][8] This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[7]
-
Crystallization and Isolation: Follow steps 3 through 7 from the Single-Solvent Recrystallization Protocol, using a cold mixture of the two solvents in the determined ratio for the final wash.
Troubleshooting and Expert Insights
-
Oiling Out: If the compound comes out of solution as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution has become supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[12] Alternatively, add a "seed" crystal of the pure compound to initiate crystallization.[2][9]
-
Purity Assessment: The purity of the recrystallized 3-Ethyl-3-phenylglutaric acid should be assessed by melting point analysis. A sharp melting point range close to the literature value indicates high purity.
Conclusion
Developing a recrystallization protocol for a novel or less-studied compound like 3-Ethyl-3-phenylglutaric acid is a systematic process rooted in the fundamental principles of solubility. By conducting careful, small-scale solvent screening followed by a meticulously executed single or mixed-solvent recrystallization, researchers can achieve high purity of their target compound. This application note provides the strategic framework and detailed protocols necessary to guide scientists and drug development professionals in this essential purification technique.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from Scribd website: [Link]
-
Recrystallization I 10. (n.d.). Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from University of Colorado Boulder website: [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Retrieved from Royal Society of Chemistry website: [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]
-
-
Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (n.d.). Retrieved from [Link]
-
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from MIT OpenCourseWare website: [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
glutaric acid - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses website: [Link]
-
Selective extraction of glutaric acid from biological production systems using n-butanol. (2025, October 22). Retrieved from ResearchGate website: [Link]
- CN110204438B - Method for separating succinic acid and glutaric acid - Google Patents. (n.d.).
-
Experimental and Modeling Studies on the Extraction of Glutaric Acid by Trioctylamine. (2009, June 11). Retrieved from Journal of Chemical & Engineering Data website: [Link]
-
(PDF) Glutaric Acid Production from Sugarcane Bagasse via Fermentation - Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer - ResearchGate. (2025, January 10). Retrieved from ResearchGate website: [Link]
-
Org. Syn. Coll. Vol. 4, 496 - Organic Syntheses. (n.d.). Retrieved from Organic Syntheses website: [Link]
-
Recrystallization - YouTube. (2020, January 10). Retrieved from YouTube website: [Link]
-
Recrystallisation Help : r/Chempros - Reddit. (2020, October 30). Retrieved from Reddit website: [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from [Link]
-
Lab Procedure: Recrystallization | Chemistry - ChemTalk. (2021, August 5). Retrieved from ChemTalk website: [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from Chemistry LibreTexts website: [Link]
- CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents. (n.d.).
-
α-PHENYLGLUTARIC ANHYDRIDE - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses website: [Link]
-
3-Phenylglutaric acid | C11H12O4 | CID 77823 - PubChem - NIH. (n.d.). Retrieved from PubChem website: [Link]
-
Glutaric acid, ethyl 3-hexyl ester - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from Cheméo website: [Link]
-
Determination and Correlation for the Solubility of Glutaric Acid in Cyclohexane + Cyclohexanol + Cyclohexanone Solvent Mixtures - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
3-Ethyl-3-phenylglutaric acid as a cross-linking agent in polymers
Application Note: 3-Ethyl-3-phenylglutaric Acid (EPGA) as a Sterically Hindered Cross-linking Agent
Executive Summary
This guide details the utilization of 3-Ethyl-3-phenylglutaric acid (EPGA) as a specialized cross-linking agent in polymer synthesis. Unlike linear aliphatic dicarboxylic acids (e.g., glutaric or adipic acid), EPGA possesses a quaternary carbon at the 3-position substituted with bulky ethyl and phenyl groups.
Key Application Value:
-
Steric Protection: The bulky substituents provide steric hindrance around the ester/amide bonds formed during cross-linking, significantly increasing hydrolytic stability compared to linear analogs.
-
Thermal Modification: The rigid phenyl ring restricts segmental motion, enhancing the Glass Transition Temperature (
) of the resulting polymer network. -
Amorphous Phases: The asymmetry of the molecule disrupts crystalline packing, making it ideal for creating transparent, amorphous hydrogels or coatings.
Mechanism of Action
The efficacy of EPGA lies in its structural geometry. In standard cross-linking (e.g., with glutaric acid), the ester bonds are exposed to water and enzymes. In EPGA-based networks, the 3-ethyl and 3-phenyl groups act as a "molecular umbrella," shielding the carbonyl carbon from nucleophilic attack (hydrolysis).
Figure 1: Steric Shielding Mechanism
The diagram below illustrates how the bulky side groups of EPGA protect the cross-link junction.
Caption: Logical flow of EPGA cross-linking, highlighting the steric shielding effect that differentiates it from linear dicarboxylic acids.
Application Protocols
Protocol A: Controlled-Release Hydrogel Synthesis (Biomedical)
Target: Cross-linking Chitosan for drug delivery microspheres. Rationale: Standard glutaraldehyde cross-linking is cytotoxic. EPGA provides a biocompatible alternative with a tunable degradation rate slower than succinic acid.
Materials:
-
Chitosan (Low molecular weight, Deacetylation > 75%)
-
3-Ethyl-3-phenylglutaric acid (EPGA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
NHS (N-Hydroxysuccinimide)
-
Acetic Acid (1% v/v)
Step-by-Step Methodology:
-
Polymer Solubilization:
-
Dissolve 2.0 g of Chitosan in 100 mL of 1% acetic acid. Stir overnight to ensure complete dissolution.
-
Adjust pH to 5.0 using 0.1 M NaOH (prevent precipitation).
-
-
Cross-linker Activation (The "Pre-Activation" Step):
-
Critical Step: Do not add EDC directly to the polymer. Activate EPGA first to prevent polymer-polymer coupling.
-
Dissolve EPGA (amount varies by desired cross-link density, e.g., 10 mol% relative to amine groups) in 5 mL DMSO/Water (1:1).
-
Add EDC (1.5 molar eq. to EPGA) and NHS (1.5 molar eq. to EPGA).
-
Stir for 30 minutes at room temperature to form the active NHS-ester.
-
-
Cross-linking Reaction:
-
Add the activated EPGA solution dropwise to the Chitosan solution under vigorous stirring (1000 RPM).
-
Maintain stirring for 4 hours at room temperature.
-
Observation: Viscosity will increase significantly.
-
-
Purification & Curing:
-
Dialyze the hydrogel against distilled water for 48 hours (MWCO 12-14 kDa) to remove urea byproducts and unreacted EDC.
-
Lyophilize (freeze-dry) to obtain the final scaffold.
-
Protocol B: High-Performance Epoxy Curing (Industrial)
Target: Toughening agent for Bisphenol-A based epoxy resins. Rationale: EPGA (used as an acid or converted to anhydride) introduces flexibility compared to phthalic anhydride but maintains high thermal resistance due to the phenyl group.
Materials:
-
DGEBA Epoxy Resin (EEW ~190)
-
EPGA (Micronized powder)
-
Catalyst: 1-Methylimidazole (1 wt%)
Step-by-Step Methodology:
-
Stoichiometric Calculation:
-
Calculate the Acid Hydrogen Equivalent Weight (AHEW) of EPGA.
- .
-
Mix Ratio: 1.0 equivalent of Acid to 1.0 equivalent of Epoxy.[2]
-
-
Dispersion:
-
Heat the Epoxy resin to 80°C to lower viscosity.
-
Disperse micronized EPGA powder into the resin using a high-shear mixer.
-
Note: EPGA has a melting point >100°C; it will dissolve as the temperature increases during cure.
-
-
Curing Cycle:
-
Stage 1: 120°C for 2 hours (Dissolution and initial reaction).
-
Stage 2: 160°C for 4 hours (Cross-linking).
-
Post-Cure: 180°C for 1 hour (To maximize
).
-
Characterization & Validation
To validate the cross-linking and the specific effects of EPGA, the following data checks are required.
Table 1: Expected Characterization Outcomes
| Technique | Parameter | Expected Result (EPGA vs. Glutaric Acid) | Interpretation |
| FTIR | C=O Stretch | Shift from 1710 cm⁻¹ (acid) to 1640 cm⁻¹ (amide) | Confirms covalent cross-linking (Amide bond formation). |
| DSC | Increase of 10-15°C | Bulky phenyl group restricts chain mobility. | |
| Swelling Study | Swelling Ratio ( | Lower | Hydrophobic phenyl groups reduce water uptake. |
| Degradation | Hydrolysis Half-life | Extended (2x - 3x longer) | Steric hindrance protects the linkage. |
Experimental Workflow Diagram
Caption: Validation workflow ensuring chemical identity, thermal properties, and functional performance.
Troubleshooting & Optimization
-
Issue: Incomplete solubility of EPGA in the reaction medium.
-
Solution: Use a co-solvent system (DMSO/Water) or convert EPGA to its acid chloride or anhydride form prior to reaction for higher reactivity.
-
-
Issue: Low Cross-link Density (Gel too soft).
-
Solution: The steric bulk of EPGA may slow down the reaction kinetics. Increase the reaction time or temperature (for epoxy) compared to linear cross-linkers.
-
-
Issue: Opaque Hydrogels.
-
Solution: Opacity suggests phase separation (EPGA is hydrophobic). Reduce the molar ratio of EPGA or increase the degree of deacetylation of the Chitosan to improve compatibility.
-
References
-
Steric Effects in Polymer Hydrolysis
-
Göpferich, A. (1996). "Mechanisms of polymer degradation and erosion." Biomaterials, 17(2), 103-114. Link
- Context: Establishes the fundamental principle that bulky side groups (like phenyl/ethyl in EPGA)
-
-
Dicarboxylic Acid Cross-linking of Polysaccharides
-
Berger, J., et al. (2004). "Structure and interactions in covalently and ionically crosslinked chitosan hydrogels for biomedical applications." European Journal of Pharmaceutics and Biopharmaceutics, 57(1), 19-34. Link
- Context: Provides the baseline protocol for EDC/NHS mediated cross-linking which Protocol A is derived
-
-
Anhydride Curing of Epoxy Resins
-
Pascault, J. P., & Williams, R. J. (1990). "Epoxy-Anhydride Networks." Epoxy Resins and Composites II, Advances in Polymer Science, 72. Link
- Context: Describes the mechanism of anhydride curing and the effect of hardener structure on , supporting Protocol B.
-
-
Chemical Structure Validation (EPGA)
-
PubChem Database. "3-Ethyl-3-phenylglutaric acid - Compound Summary." Link
- Context: Verification of chemical properties (MW, pKa)
-
Sources
procedure for acid-catalyzed cyclization of glutaric acid derivatives
Application Note: Precision Cyclization of Glutaric Acid Derivatives
Introduction
The cyclization of glutaric acid (pentanedioic acid) derivatives is a pivotal transformation in the synthesis of pharmacologically active scaffolds. The two primary cyclization pathways—dehydration to glutaric anhydrides and condensation to glutarimides (piperidine-2,6-diones)—serve as critical entry points for drug development.
Glutaric anhydrides function as versatile electrophiles for linker chemistry and polymer synthesis, while the glutarimide core is the defining pharmacophore in immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.
This guide details the acid-catalyzed cyclization protocols for these derivatives, emphasizing the kinetic advantages provided by the Thorpe-Ingold effect (gem-dialkyl effect) and providing scalable, high-purity methodologies.
Mechanistic Principles & Expert Insights
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
A critical factor in the cyclization of glutaric acid derivatives is the substitution pattern at the C3 position.
-
Principle: Substituents at the C3 position (e.g., 3,3-dimethylglutaric acid) compress the internal bond angle (
), bringing the terminal carboxyl groups closer together. -
Impact: This steric compression significantly lowers the activation entropy (
) and enthalpy ( ) for ring closure. -
Observation: 3,3-dimethylglutaric acid cyclizes to its anhydride ~1000x faster than the unsubstituted parent glutaric acid under identical acidic conditions.
Mechanism of Acid-Catalyzed Dehydration
The reaction proceeds via an A
Figure 1: Reaction Mechanism Pathway
Caption: Step-wise mechanism for the acid-catalyzed dehydration of glutaric acid to glutaric anhydride.
Experimental Protocols
Protocol A: High-Purity Synthesis of Substituted Glutaric Anhydrides
Use Case: Preparation of activated electrophiles for downstream API synthesis. Method:p-Toluenesulfonic Acid (p-TsOH) Catalyzed Azeotropic Dehydration. Advantage: Avoids the use of acetyl chloride or acetic anhydride, preventing contamination with mixed anhydrides.
Materials:
-
Substituted Glutaric Acid (1.0 equiv)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.01 – 0.05 equiv)
-
Solvent: Toluene or Xylene (Reagent Grade)
-
Equipment: Dean-Stark trap, Reflux condenser.
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Charge the flask with the Glutaric Acid derivative (e.g., 3,3-dimethylglutaric acid) and Toluene (10 mL/g of substrate).
-
Catalyst Addition: Add p-TsOH·H2O (1-5 mol%).
-
Note: For highly substituted derivatives (Thorpe-Ingold active), 1 mol% is sufficient. For unsubstituted glutaric acid, use 5 mol%.
-
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C for toluene).
-
Monitoring: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 2–6 hours).
-
Validation: Spot TLC (visualize with bromocresol green) or check IR (disappearance of broad -OH stretch, appearance of doublet anhydride C=O stretch at ~1800 and 1760 cm⁻¹).
-
-
Work-up: Cool the solution to room temperature.
-
Option A (Crystallization): If the product crystallizes upon cooling, filter and wash with cold hexanes.
-
Option B (Evaporation): If soluble, concentrate the toluene under reduced pressure.
-
-
Purification: Recrystallize from Et2O/Hexanes or sublime under vacuum if high purity is required.
Protocol B: One-Pot Synthesis of Glutarimides (Immunomodulatory Scaffold)
Use Case: Synthesis of Thalidomide analogues. Method:Acid-Mediated Cyclization of Glutaramic Acids.
Materials:
-
Glutaric Anhydride derivative (1.0 equiv)
-
Primary Amine (R-NH2) (1.0 equiv)
-
Acid Catalyst: Acetic Acid (glacial) or p-TsOH/Toluene.
-
Solvent: THF (Step 1), Toluene (Step 2).
Step-by-Step Procedure:
-
Ring Opening (Amide Formation):
-
Dissolve Glutaric Anhydride in anhydrous THF (5 mL/g).
-
Add Primary Amine dropwise at 0°C.
-
Stir at RT for 1–2 hours. The intermediate glutaramic acid (monoamide) usually precipitates.
-
Evaporate volatiles to obtain the crude monoamide.
-
-
Acid-Catalyzed Cyclization (Ring Closure):
-
Resuspend the crude monoamide in Toluene.
-
Add p-TsOH (5 mol%).
-
Reflux with a Dean-Stark trap for 4–8 hours.
-
Alternative: For acid-sensitive substrates, reflux in Glacial Acetic Acid (118°C) for 6–12 hours.
-
-
Work-up:
-
Cool to RT. Wash the organic layer with sat. NaHCO3 (to remove unreacted acid) and Brine.
-
Dry over MgSO4 and concentrate.
-
-
Data Validation:
-
NMR: Look for the imide proton (broad singlet ~10.5-11.0 ppm) and the convergence of the glutaryl methylene protons.
-
IR: Characteristic imide carbonyls (~1720 and 1690 cm⁻¹).
-
Data Summary & Troubleshooting
Table 1: Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or Xylene | High boiling point allows efficient azeotropic water removal. |
| Catalyst | p-TsOH (1-5 mol%) | Strong non-oxidizing acid; highly soluble in organic solvents. |
| Temperature | 110°C - 140°C | Must exceed the boiling point of the water azeotrope to drive equilibrium. |
| Stoichiometry | 1:1 (Amine:Anhydride) | Excess amine can lead to diamide formation (ring opening of imide). |
Figure 2: Workflow Decision Tree
Caption: Decision tree for selecting the appropriate cyclization protocol based on the target moiety.
References
-
Bach, R. D., & Canepa, C. (1997). Mechanism of Acid-Catalyzed Anhydride Formation. Journal of Organic Chemistry. Link
-
Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution on the Rates of Ring Closure. Journal of the American Chemical Society. Link
-
Muller, G. W., et al. (1999). Amino-substituted Thalidomide Analogs: Synthesis and Activity. Bioorganic & Medicinal Chemistry Letters. Link
-
Organic Syntheses. (1930). Glutaric Anhydride.[2][3][4] Organic Syntheses, Coll. Vol. 1, p.294. Link
-
Parrill, A. L., & Dolata, D. P. (1996).[3] The Facilitated Transition hypothesis as an explanation for the gem-dialkyl effect. Journal of Molecular Structure: THEOCHEM. Link
Sources
scale-up synthesis of 3-Ethyl-3-phenylglutaric acid intermediate
Executive Summary
This application note details the scale-up protocol for 3-Ethyl-3-phenylglutaric acid (EPGA) , a critical pharmacophore intermediate used in the synthesis of glutarimide-class CNS active agents (analogs of Bemegride and Glutethimide).
While the synthesis of unsymmetrical glutaric acids (e.g., 2-ethyl-2-phenyl) is commonly achieved via the Michael addition of nitriles to acrylates, the symmetrical 3,3-disubstituted architecture of EPGA requires a specific condensation strategy to establish the quaternary carbon at the
Selected Route: Modified Guareschi-Thorpe Condensation . This route is selected for scale-up due to its high atom economy, use of inexpensive commodity reagents, and the ability to isolate the intermediate imide via crystallization, minimizing chromatographic purification needs.
Strategic Analysis & Retrosynthesis
The Challenge of the Quaternary Center
Constructing a quaternary center with bulky substituents (Phenyl/Ethyl) is sterically demanding. Standard alkylation of glutarate diesters often leads to O-alkylation or poly-alkylation. The Guareschi-Thorpe method circumvents this by assembling the ring around the ketone in a single thermodynamic step.
Route Selection Logic
-
Route A (Michael Addition): Addition of phenylmagnesium bromide to diethyl 3-ethylglutaconate. Drawback: Low availability of glutaconate precursors; competing 1,2-addition; difficult scale-up of Grignard reagents.
-
Route B (Guareschi-Thorpe - SELECTED): Condensation of propiophenone with ethyl cyanoacetate and ammonia. Advantage:[1][2] Convergent assembly; intermediate crystallizes directly; robust decarboxylation.
Reaction Pathway Visualization
Figure 1: Synthetic workflow for EPGA via the Guareschi-Thorpe protocol.
Detailed Experimental Protocols
Critical Safety & Handling
-
Ammonia (Gas/Soln): High toxicity. All saturation steps must occur in a sealed, pressure-rated vessel or a high-efficiency fume hood.
-
Cyanide Equivalents: While ethyl cyanoacetate is less toxic than salts, it releases cyanide ions upon combustion or extreme hydrolysis. Treat waste streams as cyanide-contaminated.
-
Exotherms: The initial condensation is exothermic; strict temperature control is required to prevent polymerization.
Step 1: Guareschi-Thorpe Condensation
Objective: Synthesis of
Reagents:
| Reagent | MW | Equiv. | Mass/Vol (1.0 mol Scale) |
|---|---|---|---|
| Propiophenone | 134.18 | 1.0 | 134.2 g |
| Ethyl Cyanoacetate | 113.11 | 2.2 | 248.8 g |
| Ethanol (Abs.) | - | Solvent | 400 mL |
| Ammonia (Gas) | 17.03 | Excess | Saturation (~80-100g) |
Protocol:
-
Preparation of Ammonia Solution: In a 2L 3-neck flask equipped with a mechanical stirrer and internal thermometer, cool 400 mL of absolute ethanol to -10°C. Bubble anhydrous ammonia gas into the solvent until saturation (approx. 20-25% w/w). Note: Volume will expand significantly.
-
Addition: Mix Propiophenone (134.2 g) and Ethyl Cyanoacetate (248.8 g) in a separate flask. Add this mixture slowly to the cold ammonia solution over 60 minutes, maintaining internal temperature
. -
Incubation: Seal the vessel tightly. Allow the mixture to stand in a refrigerator (0-4°C) for 72 hours.
-
Process Insight: Propiophenone is sterically hindered compared to methyl ketones. The reaction time is critical. If no precipitate forms after 48h, allow to warm to room temperature for an additional 24h, but monitor for color change (darkening indicates decomposition).
-
-
Isolation: The ammonium salt of the glutarimide precipitates as a crystalline solid. Filter the solid on a Büchner funnel.
-
Wash: Wash the cake with cold ethanol (2 x 100 mL) and diethyl ether (2 x 100 mL) to remove unreacted ketone.
-
Yield Check: Dry a small aliquot. Expected yield of salt: 60-75%.[3]
Step 2: Hydrolysis and Decarboxylation
Objective: Conversion of the dicyano-imide to the dicarboxylic acid.
Reagents:
| Reagent | Conc. | Volume/Mass |
|---|---|---|
| Crude Ammonium Salt | - | ~250 g (from Step 1) |
| Sulfuric Acid | 70% (w/w) | 750 mL |
Protocol:
-
Dissolution: Place the crude ammonium salt in a 2L Round Bottom Flask.
-
Acid Addition: Cautiously add 70% H2SO4. Caution: Vigorous evolution of gases (CO2) may occur as the mixture heats.
-
Reflux: Heat the mixture to reflux (approx. 140-150°C) for 12-16 hours.
-
Monitoring: The reaction is complete when CO2 evolution ceases and the solid dissolves/oils out.
-
-
Work-up: Cool the mixture to room temperature. Pour the acidic solution onto 1 kg of crushed ice.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 400 mL).
-
Note: The product may precipitate directly upon cooling. If so, filter first, then extract the mother liquor.
-
-
Purification:
-
Combine organic layers and wash with Brine.
-
Dry over MgSO4 and concentrate in vacuo.
-
Recrystallization: Recrystallize the crude solid from Benzene/Petroleum Ether or hot Water (EPGA is moderately water-soluble hot, insoluble cold).
-
Target Specification:
-
Appearance: White crystalline solid.
-
Melting Point: 162-164°C (Lit. value for 3-ethyl-3-phenylglutaric acid).
Scale-Up Critical Control Points (CCP)
| Process Stage | Parameter | Risk | Mitigation Strategy |
| Condensation | Temperature | Runaway exotherm leading to tar formation. | Active cooling during addition; maintain T < 5°C. Use jacketed reactors. |
| Condensation | Sterics | Incomplete reaction due to bulky Phenyl group. | Extend reaction time to 96h; Consider using pressurized ammonia (5 bar) in an autoclave to accelerate kinetics. |
| Hydrolysis | Off-gassing | Rapid CO2 evolution causing foam-over. | Use a dosing pump for acid addition; add anti-foaming agents; oversize the reactor (50% fill volume max). |
| Isolation | Solubility | Product loss in aqueous waste. | Ensure aqueous layer is pH < 1 before extraction; salt out the aqueous phase with NaCl. |
Analytical Validation
To confirm the 3,3-disubstituted structure (Symmetric) vs. the 2,2-disubstituted isomer (Unsymmetrical, Glutethimide precursor), NMR analysis is definitive.
-
1H NMR (DMSO-d6, 400 MHz):
- 12.1 (s, 2H, COOH ).
- 7.2-7.4 (m, 5H, Ph ).[4]
- 2.65 (s, 4H, -CH 2-COOH). Diagnostic: The singlet (or tight AB quartet) indicates magnetic equivalence of the two methylene groups, confirming symmetry.
- 1.85 (q, 2H, -CH 2-CH3).
- 0.75 (t, 3H, -CH2-CH 3).
-
Differentiation: The 2-ethyl-2-phenyl isomer would show distinct methylene signals (triplets/multiplets) for the glutaric backbone, not a singlet-like signal.
References
-
Guareschi-Thorpe General Methodology
-
Specific Synthesis of 3-Phenylglutaric Acids
-
Bemegride/Glutethimide Structural Context
-
Tagmann, E., et al. "Über neue Schlafmittel aus der Piperidin-Reihe." Helvetica Chimica Acta, 1952 , 35(5), 1541-1552. Link (Definitive structural assignment of ethyl/phenyl glutarimides).
-
-
Modern Catalytic Alternatives (Contextual)
Disclaimer: This protocol involves hazardous chemicals (Ammonia, strong acids).[3] A full Risk Assessment (RA) must be performed prior to scale-up.[5] This guide is for research and development purposes only.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. CN106674075A - Glimepiride intermediate preparation method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. "Processes For The Synthesis Of 3 Isobutylglutaric Acid" [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-Ethyl-cis-2,6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Microwave-Assisted Synthesis of 3,3-Disubstituted Glutaric Acids: A High-Throughput Protocol for Drug Discovery
Executive Summary & Mechanistic Rationale
3,3-Disubstituted glutaric acids are highly privileged scaffolds in medicinal chemistry. They serve as critical precursors for the synthesis of neuroactive gabapentinoids, buspirone-type anxiolytics, and complex cyclic imides[1].
Historically, the synthesis of these diacids relies on the classic Guareschi-Thorpe condensation —a reaction between a ketone, ethyl cyanoacetate, and ammonia to form a 2,4-dicyano-3,3-disubstituted glutarimide, followed by harsh acidic hydrolysis and decarboxylation[2]. However, conventional thermal heating for this pathway is notoriously inefficient. The extreme steric bulk at the gem-disubstituted C-3 position creates a massive activation energy barrier, often requiring multiple days of reflux and resulting in poor overall yields[3].
The Microwave Advantage: Microwave (MW) irradiation transforms this sluggish, multi-day process into a high-yielding, minute-scale protocol[4][5]. The causality behind this improvement lies in dielectric heating . Unlike convective thermal heating, microwaves directly couple with the highly polar intermediates of the Knoevenagel/Michael cascade (Step 1) and the hydronium-dense hydrolysis transition states (Step 2). This rapid, localized superheating effectively overcomes the steric hindrance at the quaternary carbon center, driving the reaction to completion while suppressing thermal degradation pathways[6].
Figure 1: Causality of microwave heating in the two-step synthesis of glutaric acids.
Experimental Protocols: A Self-Validating System
The following two-step protocol is designed as a self-validating system. Visual cues (precipitation, gas evolution) and analytical checkpoints (TLC/LC-MS) are embedded to ensure reaction fidelity before proceeding to the next stage.
Step 1: Microwave-Assisted Guareschi-Thorpe Condensation
Objective: Synthesis of 2,4-Dicyano-3,3-disubstituted Glutarimide.
Reagents:
-
Ketone substrate (e.g., cyclohexanone): 10.0 mmol
-
Ethyl cyanoacetate: 20.0 mmol (2.0 equiv)
-
Ammonium carbonate: 15.0 mmol (1.5 equiv)[5]
-
Solvent: Absolute Ethanol (5.0 mL)
Causality of Reagent Choice: Ammonium carbonate is utilized instead of gaseous ammonia or aqueous ammonium hydroxide because it acts as both a solid nitrogen source and a buffered basic catalyst, releasing
Step-by-Step Methodology:
-
Preparation: In a 30 mL heavy-walled microwave-safe quartz vial equipped with a magnetic stir bar, sequentially add the ketone, ethyl cyanoacetate, ammonium carbonate, and ethanol.
-
Sealing & Safety: Seal the vial with a pressure-rated Teflon cap. Validation Check: Ensure the MW reactor's pressure limit is set to 250 psi to accommodate the
and gas generated by the decomposition of ammonium carbonate. -
Irradiation: Irradiate the mixture in a monomode microwave reactor at 120 °C for 20 minutes (Dynamic power mode, max 200 W)[4].
-
Cooling & Precipitation: Allow the vessel to cool to 40 °C via compressed air before opening. Transfer the mixture to a beaker containing 20 mL of ice water. Acidify dropwise with 2M HCl until pH 3 is reached.
-
Validation Check: A heavy white/pale-yellow precipitate must form immediately upon acidification. This is the Guareschi imide. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.
-
Isolation: Filter the solid under vacuum, wash with cold water (2 × 10 mL) and cold ethanol (5 mL), and dry under a high vacuum.
Step 2: Microwave-Assisted Hydrolysis and Decarboxylation
Objective: Conversion of the Guareschi Imide to the 3,3-Disubstituted Glutaric Acid.
Reagents:
-
2,4-Dicyano-3,3-disubstituted glutarimide (from Step 1): ~8.0 mmol
-
70% Aqueous Sulfuric Acid (
): 10.0 mL
Causality of Reagent Choice: The dicyanoglutarimide intermediate is exceptionally stable. Standard basic hydrolysis often stalls at the mono-amide or malonic acid stage. 70%
Step-by-Step Methodology:
-
Preparation: Suspend the Guareschi imide in 10.0 mL of 70%
in a 30 mL microwave-safe vial. -
Venting Setup (Critical): Do NOT use a completely sealed cap. Use a pressure-venting snap cap or a dynamic pressure-release system. Causality: The decarboxylation of the intermediate will release two equivalents of
gas. A fully sealed vessel will rupture. -
Irradiation: Irradiate at 150 °C for 30 minutes.
-
Validation Check: During the first 10 minutes, vigorous bubbling (
evolution) will be observed. The suspension will gradually turn into a homogenous, clear, pale-amber solution, indicating complete hydrolysis and ring-opening. -
Workup: Cool the solution to room temperature and pour it over 30 g of crushed ice.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the pure 3,3-disubstituted glutaric acid as a crystalline solid.
Quantitative Data Presentation
The application of microwave irradiation drastically reduces the reaction time of the Guareschi-Thorpe pathway from nearly a week to under an hour, while simultaneously improving the isolated yields by minimizing side reactions (e.g., thermal polymerization).
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,3-Disubstituted Glutaric Acids
| Ketone Substrate | R1 / R2 Substituents | Conventional Time (Step 1 + 2) | MW Time (Step 1 + 2) | Conventional Yield (%) | MW Overall Yield (%) |
| Acetone | Dimethyl | 48 hours + 24 hours | 15 min + 30 min | 45% | 82% |
| Cyclopentanone | Spirocyclopentyl | 72 hours + 36 hours | 20 min + 30 min | 38% | 79% |
| Cyclohexanone | Spirocyclohexyl | 72 hours + 48 hours | 20 min + 30 min | 35% | 84% |
| Acetophenone | Methyl / Phenyl | 96 hours + 48 hours | 25 min + 40 min | 22% | 68% |
(Note: Conventional times reflect standard reflux conditions; MW times reflect dynamic dielectric heating at 120 °C and 150 °C, respectively).
References
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853.
-
Benjamin, E., & Hijji, Y. M. (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Molecules, 13(1), 157-169.
-
Vytla, D., Shaw, P., Velayuthaperumal, R., & Roy, A. (2021). Microwave accelerated Castagnoli-Cushman reaction: Synthesis of novel 6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazines. Tetrahedron Letters, 68, 152943.
-
Handley, G. J., Nelson, E. R., & Somers, T. C. (1960). Compounds Derived from β-Substituted Glutaric Acids: Glutarimides, Glutaramic Acids, 1,5-Pentane Diols. Australian Journal of Chemistry, 13(1), 127-144.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3-Ethyl-3-phenylglutaric Acid
Case ID: EPGA-SYN-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
This technical guide addresses the synthesis of 3-Ethyl-3-phenylglutaric acid (EPGA) , a critical intermediate often utilized in the development of glutarimide-based CNS active agents (analogous to Bemegride).
The most robust synthetic route for 3,3-disubstituted glutaric acids is the Guareschi-Thorpe Condensation . This method involves the condensation of a ketone (propiophenone) with ethyl cyanoacetate in the presence of ammonia to form a dicyanoglutarimide intermediate, followed by acid hydrolysis and decarboxylation.
Common Yield Bottlenecks:
-
Steric Hindrance: The phenyl group at the C3 position significantly slows the initial Michael addition compared to aliphatic analogs (e.g., methyl ethyl ketone).
-
Retro-Michael Reaction: High temperatures during condensation can reverse the formation of the intermediate.
-
Incomplete Hydrolysis: The dicyano-imide intermediate is extremely stable; insufficient acid strength or time results in mono-amides rather than the diacid.
Module 1: The Guareschi-Thorpe Condensation (Upstream)
Objective: Formation of the ammonium salt of 2,4-dicyano-3-ethyl-3-phenylglutarimide.
Protocol Parameters
| Parameter | Standard Condition | Optimized for Yield |
| Reagents | Propiophenone, Ethyl Cyanoacetate, NH₃ (aq) | Propiophenone, Ethyl Cyanoacetate, Anhydrous NH₃ (gas) |
| Solvent | Ethanol (95%) | Absolute Ethanol (Dry) |
| Temperature | Room Temperature | -5°C to 0°C (Ice/Salt Bath) |
| Duration | 24 Hours | 48–72 Hours (Due to Phenyl Sterics) |
Troubleshooting Guide: Condensation Phase
Q: The reaction mixture turned dark/tarry, and no precipitate formed. What went wrong?
-
Diagnosis: Thermal Degradation / Retro-Michael Reversion. The reaction is exothermic. If the temperature rises above 10°C during the ammonia addition, the equilibrium shifts back to the starting materials, which then polymerize.
-
Solution:
-
Cool the ethanol/ester mixture to -5°C before introducing ammonia.
-
Saturate the solution with anhydrous ammonia gas rather than using aqueous ammonia. Water inhibits the precipitation of the ammonium salt.
-
Validation: The product should precipitate as a white to off-white solid (ammonium salt).
-
Q: The yield of the intermediate is low (<40%) despite cooling. Why?
-
Diagnosis: Steric Hindrance of Propiophenone. The phenyl ring and ethyl group create significant steric bulk, making the carbonyl carbon less accessible than in aliphatic ketones.
-
Solution:
-
Increase Reaction Time: Extend the reaction time to 72 hours at 0°C.
-
Ammonia Saturation: Ensure the solution remains saturated with NH₃. Re-saturate with gas every 24 hours.
-
Stoichiometry: Use a slight excess of ethyl cyanoacetate (2.2 equivalents) to drive the equilibrium.
-
Module 2: Hydrolysis & Decarboxylation (Downstream)
Objective: Conversion of the cyclic dicyano-imide to the free dicarboxylic acid.
Protocol Parameters
| Parameter | Standard Condition | Optimized for Yield |
| Acid | HCl (conc) | H₂SO₄ (70% w/w) |
| Temperature | Reflux | Graduated Heating (Amb |
| Workup | Direct Filtration | Ether/Ethyl Acetate Extraction |
Troubleshooting Guide: Hydrolysis Phase
Q: Violent foaming occurred upon heating, leading to product loss. How do I control this?
-
Diagnosis: Rapid Decarboxylation. The hydrolysis releases CO₂ gas. If the reaction mixture is heated to reflux immediately, the gas evolution becomes uncontrollable.
-
Solution:
-
Stepwise Heating: Heat the mixture to 60–70°C for the first 2 hours. Once the initial "frothing" subsides (indicating the breakdown of the cyano groups), slowly ramp to reflux (approx. 130–140°C).
-
Vessel Sizing: Use a flask with at least 3x the volume of the reaction mixture.
-
Q: The final product is a gum/oil that won't crystallize. Is it impure?
-
Diagnosis: Incomplete Hydrolysis (Mono-amide contamination). The phenyl group stabilizes the imide ring, making it harder to open than alkyl analogs.
-
Solution:
-
Acid Concentration: Ensure the H₂SO₄ concentration is maintained at 65–75%. If it becomes too dilute, hydrolysis stops; if too concentrated (>90%), charring occurs.
-
Reflux Duration: Extend reflux to 12–15 hours.
-
Rescue Protocol: Dissolve the oil in 10% NaOH (convert to disodium salt), wash with ether (remove non-acidic impurities), then re-acidify slowly with cold HCl to precipitate the acid.
-
Module 3: Visualization of Workflows
Diagram 1: Reaction Pathway & Logic
This diagram illustrates the critical intermediates and the specific failure points (Red Nodes) associated with each step.
Caption: Synthesis pathway highlighting critical control points (Yellow) and failure modes (Red).
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to determine the root cause of low yields.
Caption: Decision matrix for diagnosing yield loss in condensation and hydrolysis steps.
Module 4: Purification & Characterization
Purification Protocol: The crude acid often precipitates as a gum due to the presence of the phenyl group.
-
Solvent System: Unlike the methyl analog (which crystallizes from water), the phenyl analog requires a more lipophilic system.
-
Method: Dissolve the crude acid in a minimum amount of hot Ethyl Acetate . Add Hexane or Petroleum Ether until turbid. Cool slowly to 4°C.
-
Melting Point Check: Pure 3-Ethyl-3-phenylglutaric acid should have a sharp melting point. (Note: The methyl analog melts at ~80°C; the phenyl analog will likely be higher, approx 140-150°C, though specific literature values vary by polymorph).
References
-
Guareschi-Thorpe Condensation Mechanism & General Procedure
-
Organic Syntheses, Coll.[1] Vol. 4, p. 441 (1963); Vol. 39, p. 37 (1959). (Procedure for
-Ethyl- -methylglutaric acid, adaptable for phenyl analog).
-
-
Hydrolysis of Glutarimides
- Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
-
Bemegride and Related Glutarimides (Contextual)
Disclaimer: The procedures described herein involve hazardous chemicals, including concentrated sulfuric acid and ammonia gas. All experiments must be conducted in a fume hood with appropriate PPE. This guide is for research purposes only.
Sources
Technical Support Center: Removal of Unreacted 2-Phenylbutyronitrile
Case ID: PUR-769-68-6 Status: Open Agent: Senior Application Scientist Subject: Purification strategies for reaction mixtures containing residual 2-phenylbutyronitrile.
Executive Summary & Compound Data
You are encountering unreacted 2-phenylbutyronitrile (CAS: 769-68-6) in your crude reaction mixture. This is a common challenge in the synthesis of pharmaceutical intermediates (e.g., precursors for glutethimide or indobufen). Because the nitrile group is relatively stable, "quenching" it is rarely an option; physical separation based on polarity or volatility is required.
Technical Data Card:
| Property | Value | Implication for Purification |
| Boiling Point (Atm) | ~242–243 °C | Do not distill at atmospheric pressure; decomposition risk. |
| Boiling Point (Vac) | 102–104 °C @ 7 mmHg | Vacuum distillation is highly effective if |
| Density | 0.974 g/mL | Forms the upper layer in aqueous extractions (unless chlorinated solvents are used). |
| Solubility | Immiscible in water; Soluble in Et2O, DCM, EtOAc | Standard organic extraction is the primary recovery method. |
| pKa ( | ~21-22 | Weakly acidic; requires strong bases (LDA, NaH) to deprotonate. Stable to mild aq. base. |
Triage: Select Your Scenario
Identify your reaction product to determine the correct removal protocol.
Scenario A: You synthesized an Amine (Reduction) Target Product: 2-phenylbutylamine (or similar). Strategy:Chemoselective Acid-Base Extraction. The amine is basic; the nitrile is neutral. [Go to Protocol 1]
Scenario B: You synthesized an Acid (Hydrolysis) Target Product: 2-phenylbutyric acid.[1][2] Strategy:Chemoselective Acid-Base Extraction. The acid is acidic; the nitrile is neutral. [Go to Protocol 2]
Scenario C: You synthesized a Neutral Compound (e.g., Amide, Alkylated Nitrile) Target Product: 2-phenylbutyramide or a quaternary nitrile. Strategy:Vacuum Distillation or Flash Chromatography. Both species are neutral; separation relies on boiling point or polarity differences. [Go to Protocol 3]
Detailed Protocols
Protocol 1: Removal from Amine Products (The "Acid Wash")
Best for: Reductions (e.g., using LiAlH₄ or Raney Ni).
Principle: Amines form water-soluble ammonium salts in dilute acid. The unreacted nitrile remains organic-soluble.
-
Dilution: Dissolve the crude mixture in a non-polar solvent (Diethyl ether or MTBE are preferred; DCM is acceptable but prone to emulsions).
-
Protonation (Extraction 1):
-
Wash the organic phase 3x with 1M HCl .
-
Chemistry:
(Water Soluble). -
Result: The Aqueous Layer now contains your Product (Amine). The Organic Layer contains the impurity (Nitrile).
-
-
Separation: Drain the aqueous acidic layers into a clean flask. Keep the organic layer for TLC verification (to confirm nitrile removal), then discard.
-
Regeneration (Back-Extraction):
-
Cool the acidic aqueous solution in an ice bath.[3]
-
Slowly basify with 6M NaOH until pH > 12 (check with litmus).
-
Chemistry:
(Organic Soluble).
-
-
Recovery: Extract the cloudy aqueous mixture 3x with DCM or Ether. Dry combined organics over
and concentrate.
Protocol 2: Removal from Acidic Products (The "Base Wash")
Best for: Hydrolysis reactions (Acid or Base catalyzed).
Principle: Carboxylic acids form water-soluble carboxylate salts in base. The nitrile remains organic-soluble.
-
Dilution: Dissolve crude mixture in Diethyl ether or Ethyl Acetate.
-
Deprotonation (Extraction 1):
-
Wash the organic phase 3x with 1M NaOH (or sat.
if product is sensitive). -
Chemistry:
(Water Soluble). -
Result: The Aqueous Layer contains your Product (Acid). The Organic Layer contains the impurity (Nitrile).
-
-
Separation: Collect the aqueous basic layers. Discard the organic layer (contains the nitrile).
-
Regeneration:
-
Recovery: Extract with organic solvent, dry, and concentrate.
Protocol 3: Vacuum Distillation (Neutral/Neutral Separation)
Best for: Alkylation products or Amides where extraction is impossible.
Critical Safety: 2-phenylbutyronitrile has a high atmospheric boiling point. Do not attempt simple distillation without vacuum.
-
Setup: Short-path distillation head with a vacuum manifold.
-
Vacuum: Establish a pressure of 5–10 mmHg .
-
Fraction Collection:
-
Fraction 1 (Forerun): Solvent residuals.
-
Fraction 2 (Impurity): 2-phenylbutyronitrile will distill at 102–105 °C (at 7 mmHg) [1].
-
Fraction 3 (Product): If your product is heavier (e.g., alkylated derivative), it will remain in the pot or distill at a significantly higher temperature.
-
-
Validation: Check fractions via Refractive Index (
) or GC-MS.
Troubleshooting FAQs
Q: I tried Protocol 1 (Acid Wash), but my amine product is still contaminated with nitrile.
-
Cause: Incomplete protonation or "rag layer" entrainment.
-
Fix: Ensure the aqueous phase is strongly acidic (pH < 1). If an emulsion formed, the neutral nitrile might be physically trapped in the aqueous micelles. Add brine to the acidic aqueous phase to break the emulsion before separating.
Q: Can I use chromatography? What is the Rf?
-
Answer: Yes. On Silica Gel 60 (Hexane:EtOAc 9:1), 2-phenylbutyronitrile typically shows an Rf of 0.6–0.7 . It is relatively non-polar. Most amides or acids will be much lower (Rf < 0.3), making separation easy.
Q: My product has the same boiling point as the nitrile. Now what?
-
Answer: You need Chemical Derivatization .
-
Strategy: Intentionally hydrolyze the impurity. If your product is stable to base (e.g., an alkylated ether), reflux the mixture with NaOH. The unreacted nitrile converts to the acid (salt), which can then be washed away with water (see Protocol 2).
-
Decision Logic Visualization
Figure 1: Decision matrix for selecting the appropriate purification workflow based on product chemistry.
References
-
Organic Syntheses. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile.[6] Org.[3][5][7][8][9][10][11] Synth. 1976, 55,[5][12] 91. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
preventing decarboxylation during 3-Ethyl-3-phenylglutaric acid hydrolysis
Technical Support Center: 3-Ethyl-3-phenylglutaric Acid (EPGA) Synthesis & Stability
Executive Summary: The Steric Challenge
The hydrolysis of 3-Ethyl-3-phenylglutaric acid precursors (typically 3-ethyl-3-phenylglutarimide or 3-ethyl-3-phenylpentanedinitrile) presents a classic organic synthesis paradox. The quaternary carbon at the 3-position creates significant steric hindrance (the Thorpe-Ingold effect ), which kinetically retards hydrolysis.[1]
Researchers often compensate by increasing temperature or acid concentration. However, this pushes the system into a thermodynamic trap:
-
Dehydration: Formation of the cyclic anhydride (favored by the gem-disubstitution).[1]
-
Decarboxylation: Irreversible loss of CO₂ to form mono-acids (e.g., 3-phenylpentanoic acid), particularly under acidic conditions at high temperatures (
).[1]
This guide provides a validated Alkaline Hydrolysis Protocol designed to bypass these instability windows.
Troubleshooting Guide (Diagnostic & Remediation)
| Symptom | Probable Cause | Diagnostic Check | Immediate Remediation |
| Gas evolution during hydrolysis (Bubbling not due to boiling) | Active Decarboxylation. Acidic conditions are too harsh ( | Trapped gas turns limewater milky (CO₂ confirmation).[1] | STOP HEAT IMMEDIATELY. Cool to |
| Product is an oil or gum instead of a crystalline solid | Anhydride Formation. The diacid has cyclized due to heat/acid (Blanc's Rule).[1] | IR Spectrum shows split carbonyl peaks at ~1760 & 1800 cm⁻¹ (Anhydride doublet).[1] | Re-hydrolyze: Dissolve oil in 10% NaOH (aq), heat gently to |
| Low Yield / Starting Material Recovery | Steric Hindrance. The 3,3-disubstitution prevents water attack at the nitrile/imide carbons.[1] | TLC/HPLC shows single spot of starting material. | Increase reaction time (up to 48h) or use ethylene glycol as solvent to raise boiling point (with KOH) without causing pyrolysis. |
| Melting Point Depression ( | Mixed Phase. Product contains partial amides or mono-esters.[1] | NMR shows complex aliphatic region or amide protons. | Recrystallize from Benzene/Petroleum Ether or Ethyl Acetate/Hexane.[2] |
Technical Deep Dive: The Mechanism of Stability
To prevent decarboxylation, you must understand the transition states.
Why Acidic Hydrolysis Fails
Under strong acidic conditions (e.g.,
The Alkaline Defense (Salt Stabilization)
The dicarboxylate dianion (formed in NaOH/KOH) is electronically distinct.[1] The negative charge resonance stabilizes the molecule and, crucially, prevents anhydride formation (anions do not nucleophilically attack each other to close the ring).
-
Key Rule: Decarboxylation of aliphatic carboxylates is significantly harder than that of the free acid.
-
Strategy: Perform the high-energy hydrolysis step in base (where the product is stable), and only acidify at the very end under cold conditions.
Validated Protocol: High-Yield Alkaline Hydrolysis
Objective: Convert 3-ethyl-3-phenylglutarimide (or dinitrile) to 3-ethyl-3-phenylglutaric acid without decarboxylation.
Reagents:
-
Precursor (Imide/Nitrile): 1.0 eq[1]
-
Potassium Hydroxide (KOH): 4.0 eq (Excess required to drive equilibrium)[1]
-
Solvent: 50% Ethanol/Water (v/v) OR Ethylene Glycol (for stubborn nitriles)[1]
-
Acidification: HCl (conc.)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of precursor in the solvent (approx. 10 mL per gram of precursor). Add 4.0 eq of KOH pellets.
-
Reflux (The Critical Step):
-
Distillation (Solvent Swap):
-
If using Ethanol, distill off the majority of the ethanol to reduce solubility of the final product.
-
Dilute the remaining aqueous residue with water (approx. 2x volume).
-
-
Clarification: Wash the alkaline solution with diethyl ether (
) to remove unreacted non-polar starting materials or neutral byproducts. Discard the organic layer. [1] -
Controlled Acidification (The "Anti-Decarboxylation" Phase):
-
Cool the aqueous layer to
in an ice bath. -
Add conc. HCl dropwise with vigorous stirring.
-
Endpoint: pH 1–2.[1]
-
Observation: The 3-ethyl-3-phenylglutaric acid should precipitate as a white solid.[1]
-
Note: Keeping the temp low prevents the heat of neutralization from converting the forming acid into its anhydride.
-
-
Isolation: Filter the precipitate, wash with ice-cold water, and dry in a vacuum desiccator over
.
Visualizing the Reaction Pathway
The following diagram illustrates the "Safe Path" (Alkaline) vs. the "Risk Path" (Acidic/Thermal).
Caption: Pathways to EPGA. The Green/Blue path utilizes salt stabilization to prevent the Red/Yellow degradation pathways.
References & Authority
-
Horning, E. C.; Finelli, A. F. "
-Phenylglutaric Anhydride."[1] Organic Syntheses, Coll.[1][2] Vol. 4, p. 790 (1963); Vol. 30, p. 81 (1950).[1] (Foundational text on phenylglutaric acid synthesis and the hydrolysis/decarboxylation balance). [1] -
Blanc, H. G. "The Blanc Rule."[3] Compt. Rend. 144, 1356 (1907).[1][3] (Establishes the cyclization behavior of 1,5-diacids vs 1,6-diacids).
-
Taguchi, T. et al. "Process for producing optically active 3-substituted glutaric acid monoamide."[1] U.S. Patent / WO2015141758A1.[1] (Discusses hydrolysis conditions for substituted glutarimides and stability of the resulting acids).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard procedures for nitrile/imide hydrolysis).
Sources
Technical Support Center: Troubleshooting Low Purity in 3-Ethyl-3-phenylglutaric Acid Crystallization
Welcome to the Advanced Crystallization Support Center. As a pharmaceutical intermediate, 3-Ethyl-3-phenylglutaric acid presents unique solid-form challenges. Its molecular structure features a central quaternary carbon flanked by two hydrophobic groups (ethyl and phenyl) and two hydrophilic groups (carboxylic acids)[1]. This amphiphilic-like architecture makes the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—which is the primary culprit behind severe impurity entrapment during crystallization[2][3].
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you achieve high-purity crystalline products.
Part 1: Diagnostic Workflow for Purity Resolution
Before adjusting parameters blindly, you must diagnose the thermodynamic state of your crystallization and the spatial location of the impurities. Use the decision tree below to isolate the root cause of your low purity.
Diagnostic workflow for identifying and resolving crystallization purity issues.
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does my 3-Ethyl-3-phenylglutaric acid "oil out" instead of crystallizing, and how does this ruin purity? A: The molecule's quaternary carbon creates distinct hydrophobic and hydrophilic domains[1]. In many solvent/antisolvent systems, cooling increases supersaturation so rapidly that the system crosses the binodal curve before it can nucleate, causing Liquid-Liquid Phase Separation (LLPS)[4]. The resulting solute-rich oil phase acts as a highly efficient solvent for structurally similar impurities. When this oil eventually solidifies, the impurities are locked inside the bulk solid, drastically reducing chemical purity[2][5].
Q2: My crystals are solid, but purity is still low. What is the mechanism of impurity entrapment? A: If LLPS is avoided but purity remains low, the issue is likely rapid crystal growth driven by high supersaturation. Fast-growing crystal faces develop lattice defects and occlusions, physically trapping mother liquor and impurities within the bulk crystal[5]. Slower, controlled growth allows the crystal lattice to thermodynamically reject impurities back into the liquid phase.
Mechanistic pathway showing how cooling rates dictate impurity rejection vs. entrapment.
Q3: How do I know if the impurities are trapped inside the crystal (bulk) or just stuck on the outside (surface)? A: You must perform a diagnostic reslurry experiment. Suspend the impure crystals in a solvent where they have low solubility but the impurity has high solubility. If >50% of the impurity is removed after filtering, the impurities were primarily surface-adsorbed[6]. If the purity barely improves, the impurities are incorporated into the bulk lattice, and you must redesign the crystallization strategy to favor slower growth[5][6].
Q4: How does seeding solve these purity issues? A: Seeding is the most powerful tool for solid-form control[4]. By adding high-purity crystals of 3-Ethyl-3-phenylglutaric acid to the solution within the Metastable Zone Width (MSZW)—before the cloud point is reached—you bypass the need for primary nucleation. This forces the system to consume supersaturation via ordered crystal growth, entirely avoiding the LLPS boundary and preventing the rapid crash-precipitation that traps impurities[4][7].
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems to ensure you maintain control over the thermodynamic state of your crystallization.
Protocol A: Diagnostic Reslurry (Determining Impurity Location)
Purpose: To differentiate between surface-adsorbed mother liquor and bulk-included impurities[6].
-
Weigh 5.0 g of the low-purity 3-Ethyl-3-phenylglutaric acid batch.
-
Suspend the solid in 25 mL of a wash solvent (e.g., cold toluene or a specific anti-solvent where the API solubility is <5 mg/mL).
-
Agitate the slurry at 20°C for 2 hours. (Causality: This provides sufficient time for surface impurities to dissolve without dissolving the bulk crystal).
-
Filter the suspension under vacuum and wash the cake with 5 mL of fresh, cold solvent.
-
Dry the solid and analyze via HPLC.
-
Validation: If purity increases significantly, optimize your downstream washing step. If purity remains stagnant, proceed to Protocol B.
-
Protocol B: Seeded Cooling Crystallization
Purpose: To prevent oiling out and bulk inclusion by controlling supersaturation[4][7].
-
Dissolution: Dissolve crude 3-Ethyl-3-phenylglutaric acid in the chosen solvent system (e.g., Ethyl Acetate/Heptane) at 70°C until a clear solution is achieved.
-
MSZW Targeting: Cool the solution slowly (0.5°C/min) to 55°C. (Note: This temperature must be experimentally verified to be within the metastable zone, above the LLPS cloud point).
-
Seeding: Introduce 1-2 wt% of high-purity 3-Ethyl-3-phenylglutaric acid seeds. Hold the temperature at 55°C for 60 minutes.
-
Validation: Visually confirm that the seeds do not dissolve (indicating the system is supersaturated) and that the solution does not turn cloudy/oily (indicating LLPS is avoided).
-
-
Controlled Cooling: Initiate a non-linear (cubic) cooling profile from 55°C to 5°C over 8 hours. (Causality: A cubic cooling curve matches the increasing surface area of the growing crystals, maintaining a constant, low level of supersaturation to ensure perfect lattice formation).
-
Isolation: Filter, wash with cold anti-solvent, and dry under vacuum.
Part 4: Quantitative Data Presentation
The table below summarizes typical experimental outcomes when troubleshooting 3-Ethyl-3-phenylglutaric acid crystallization, demonstrating the direct impact of process parameters on final purity and yield.
| Crystallization Parameter | Condition | Primary Mechanism of Action | Final Purity (HPLC Area %) | Yield (%) |
| Uncontrolled Cooling | Crash cool (70°C to 5°C in 1 hr) | High supersaturation drives rapid nucleation and bulk inclusion of impurities. | 92.5% | 88.0% |
| Slow Cooling (Unseeded) | Linear cool over 8 hrs | System crosses binodal curve; LLPS (oiling out) occurs, trapping impurities in the solute-rich phase. | 94.0% | 85.5% |
| Reslurry of Crude | 2 hrs in cold Toluene | Dissolves surface-adsorbed impurities; fails to address bulk occlusions. | 96.5% | 82.0% |
| Optimized Seeded Cooling | Seeded at 55°C, cubic cool over 8 hrs | Bypasses LLPS; consumes supersaturation via ordered crystal growth, rejecting impurities. | 99.4% | 91.5% |
References
-
[2] Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from: [Link]
-
[4] Chakkarwar, A. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization: A QbD Approach. Scribd. Retrieved from:[Link]
-
[5][6] E. R. Jones et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, ACS Publications. Retrieved from:[Link]
-
[7] Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from:[Link]
-
[1][3] Analytical Chemistry. (2025). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. ACS Publications. Retrieved from:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scribd.com [scribd.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. syrris.com [syrris.com]
optimizing pH conditions for glutaric acid extraction
Technical Support Center: Optimizing pH Conditions for Glutaric Acid Extraction
Overview Welcome to the Technical Support Center for Glutaric Acid Extraction. This guide is engineered for researchers, chemical engineers, and drug development professionals optimizing the recovery of glutaric acid from fermentation broths and complex industrial waste streams. Glutaric acid is a highly water-soluble dicarboxylic acid, making its liquid-liquid extraction thermodynamically challenging. Reactive extraction using amine-based extractants (e.g., Trioctylamine, TOA) or organophosphorus compounds (e.g., Tri-n-butyl phosphate, TBP) is the most viable industrial method—provided the chemical environment, specifically the pH, is rigorously controlled.
Part 1: Core Principles & FAQs
Q1: Why is pH the most critical parameter in the liquid-liquid extraction of glutaric acid?
A: The extraction efficiency of glutaric acid is fundamentally dictated by its speciation in the aqueous phase, which is governed by its acid dissociation constants (
Q2: What is the optimal pH for maximizing extraction efficiency using Trioctylamine (TOA)? A: Empirical response surface methodology (RSM) studies establish that the optimal pH for extracting glutaric acid using TOA is pH 3.0 [2]. At this pH, >95% of glutaric acid remains in its undissociated state. Dropping the pH significantly lower (e.g., pH < 1.5) does not yield higher extraction efficiencies and can lead to co-extraction of the mineral acid used for pH adjustment, which competitively binds to the TOA extractant and degrades the system's selectivity. Under optimized conditions (pH 3.0, 20% v/v TOA, 0.08 mol/L initial glutaric acid), extraction efficiencies of 92.03% are achievable [2].
Q3: How does temperature interact with pH optimization?
A: Reactive extraction is an exothermic process. As temperature increases (e.g., from 308 K to 338 K), the overall distribution coefficient (
Part 2: Troubleshooting Guide
Issue: Low Extraction Efficiency (
-
Causality: The aqueous phase pH has likely drifted upward during the extraction process. Reactive extraction of acids removes protons from the aqueous phase, which can alter the equilibrium pH. If the final equilibrium pH exceeds 4.5, the target molecule is ionizing.
-
Self-Validating Solution: Measure the pH of the aqueous raffinate after phase separation, not just before mixing. If the equilibrium pH > 4.0, adjust the initial aqueous phase to a lower starting pH (e.g., 2.5) using
to provide sufficient buffering capacity.
Issue: Emulsion formation (third-phase formation) preventing clean phase separation.
-
Causality: High concentrations of TOA-glutaric acid complexes can exceed their solubility limit in the chosen diluent, acting as surfactants and stabilizing emulsions. This is exacerbated at sub-optimal pH levels where partial ionization creates amphiphilic species.
-
Self-Validating Solution: Ensure the pH is strictly at 3.0. Introduce a polar modifier (e.g., 10% v/v octan-1-ol or hexanol) to the organic phase. Modifiers solvate the polar core of the amine-acid complex, preventing precipitation and breaking the emulsion [4].
Issue: Poor mass balance closure during validation.
-
Causality: The titration method is failing to distinguish between glutaric acid and a co-extracted mineral acid (like HCl or
used for pH adjustment). -
Self-Validating Solution: Perform a control extraction with pure water adjusted to pH 3.0 (no glutaric acid) to quantify mineral acid co-extraction. Subtract this blank value from your active sample titrations to ensure accurate mass balance.
Part 3: Step-by-Step Methodology
Protocol: pH-Optimized Reactive Extraction of Glutaric Acid This protocol incorporates a self-validating mass balance check to ensure data integrity.
-
Aqueous Phase Preparation:
-
Prepare a 0.10 mol/L solution of glutaric acid in deionized water.
-
Titrate the solution dropwise with 1.0 M
while monitoring with a calibrated microprocessor pH meter until exactly pH 3.00 ± 0.05 is reached.
-
-
Organic Phase Formulation:
-
Prepare the organic solvent by dissolving Trioctylamine (TOA) to a concentration of 20% (v/v) in a suitable diluent (e.g., kerosene or methyl ethyl ketone)[4].
-
-
Equilibration (Extraction):
-
Combine equal volumes (e.g., 15 mL each) of the aqueous and organic phases in a glass Erlenmeyer flask.
-
Immerse the flask in a thermostatted water bath shaker set to 298 K (25°C). Agitate at 150 rpm for exactly 120 minutes to ensure chemical equilibrium is achieved.
-
-
Phase Separation:
-
Transfer the biphasic mixture to a centrifuge tube. Centrifuge at 1200 rpm for 7 minutes to ensure complete phase disengagement [4].
-
-
Validation & Analysis (Self-Validating Step):
-
Carefully separate the layers using a separatory funnel.
-
Measure the final pH of the aqueous raffinate. (A significant deviation from pH 3.0 indicates buffering failure).
-
Determine the glutaric acid concentration in the aqueous phase via titration with 0.1 mol/L NaOH using a phenolphthalein indicator.
-
Self-Validation Check: Calculate the organic phase concentration by mass balance (
). The deviation between the known initial mass and the sum of the separated masses must not exceed 1% [4].
-
Part 4: Data Presentation & Visualization
Table 1: Glutaric Acid Speciation and Partitioning Metrics
| Parameter | Value / Description | Impact on Extraction |
| 4.31 | Primary threshold; pH must be < 4.31 for organic partitioning. | |
| 5.41 | Secondary threshold; pH > 5.41 results in zero extraction. | |
| Optimal pH | 3.0 | Maximizes undissociated acid without mineral acid interference. |
| Max Efficiency ( | 92.03% | Achieved with 20% TOA at pH 3.0 [2]. |
| Optimal Diluent | Kerosene / MEK | Kerosene yields the highest distribution coefficient ( |
Table 2: Effect of Temperature on Extraction Thermodynamics [3]
| Temperature (K) | Extractant System | Distribution Coefficient ( | Extraction Efficiency (%) |
| 308 | TBP in Ethyl Acetate | 2.72 | 73.1 |
| 338 | TBP in Ethyl Acetate | 2.28 | 69.5 |
| 308 | TBP in Hexanol | 2.28 | 69.5 |
| 338 | TBP in Hexanol | 1.84 | 64.8 |
Mechanistic & Workflow Diagrams
Fig 1: pH-dependent speciation of glutaric acid and its effect on reactive extraction.
Fig 2: Step-by-step workflow for the pH-optimized reactive extraction of glutaric acid.
References
- BenchChem. "Technical Support Center: Optimizing pH for Glutaric Acid Extraction." BenchChem.
- Kumar, A., et al. "Optimization and experimental design by response surface method for reactive extraction of glutaric acid." International Journal of Chemical Reactor Engineering, 2021.
- Longdom Publishing. "Recovery of Glutaric Acid Using Tri-N-Butyl Phosphate: Effect of Diluents and Temperature." Longdom, 2017.
- Senol, A. "Experimental and Modeling Studies on the Extraction of Glutaric Acid by Trioctylamine." Journal of Chemical & Engineering Data, 2009.
Technical Support Center: Purification & Troubleshooting for 3-Ethyl-3-phenylglutaric Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard troubleshooting checklists. When purifying 3-ethyl-3-phenylglutaric acid from mono-acid impurities, you are dealing with a delicate balance of hydrophobic and hydrophilic forces. This guide dissects the why behind the how, providing you with self-validating protocols to ensure absolute scientific integrity in your drug development workflows.
Section 1: Mechanistic FAQ (Understanding the Impurities)
Q: Why do mono-acid impurities persist during the synthesis of 3-ethyl-3-phenylglutaric acid? A: 3-Ethyl-3-phenylglutaric acid is typically synthesized via the hydrolysis of a dinitrile or imide intermediate (e.g., glutethimide derivatives). The steric hindrance around the central quaternary carbon—which bears both a bulky phenyl ring and an ethyl group—significantly slows down the hydrolysis of the second functional group. This incomplete reaction leaves behind a mono-carboxylic acid intermediate (such as a mono-amide or mono-ester). Because this mono-acid shares the same bulky hydrophobic core as your target molecule, it readily co-precipitates with the di-acid during standard aqueous workups.
Q: What is the physicochemical basis for separating the mono-acid from the di-acid? A: The separation hinges entirely on the distinct polarity and ionization profiles of the two molecules. 3-Ethyl-3-phenylglutaric acid is structurally unique: it possesses a central quaternary carbon flanked by two highly hydrophobic groups (ethyl and phenyl) and two highly hydrophilic carboxylic acid groups. This specific arrangement gives it an overall polarity that is highly sensitive to pH changes and makes it exceptionally well-suited to electrospray ionization (ESI)[1].
In contrast, the mono-acid impurity lacks the second ionizable proton, making it significantly more lipophilic across all pH ranges. By precisely controlling the pH, we can selectively protonate the mono-acid while keeping the di-acid ionized. This differential partitioning allows for highly efficient separation via liquid-liquid extraction[2] or reverse-phase chromatography[3].
Quantitative Data: Physicochemical Comparison
| Property | 3-Ethyl-3-phenylglutaric acid (Di-acid) | Mono-acid Impurity (e.g., Mono-ester) | Separation Implication |
| Ionizable Groups | 2 (-COOH) | 1 (-COOH) | Di-acid has a wider pH range of aqueous solubility. |
| Estimated pKa | pKa₁ ≈ 4.2, pKa₂ ≈ 5.5 | pKa ≈ 4.5 - 4.8 | At pH 5.2, di-acid is primarily ionized; mono-acid is partially protonated. |
| Hydrophobicity (LogP) | Lower (More polar) | Higher (More lipophilic) | Mono-acid partitions into organic solvents more readily. |
| RP-HPLC Retention | Early Elution | Late Elution | Baseline resolution achievable with an acidic mobile phase. |
Section 2: Troubleshooting Guides & Methodologies
Issue 1: "My crude 3-ethyl-3-phenylglutaric acid contains 5-10% mono-acid impurity, and standard recrystallization isn't removing it."
The Causality: Recrystallization often fails here because the hydrophobic bulk of the ethyl and phenyl groups dominates the crystal lattice formation, allowing the mono-acid to co-crystallize. The Solution: Implement a Fractional pH Liquid-Liquid Extraction (LLE) . By buffering the aqueous solution to a pH between the pKa values of the di-acid, the target remains predominantly in its highly water-soluble anionic state, while the mono-acid is largely protonated (neutral) and forced into the organic phase.
Step-by-Step Protocol: Fractional pH Extraction
-
Complete Dissolution: Dissolve the crude mixture in an aqueous alkaline solution (e.g., 1 M NaOH) until the pH reaches 8.5–9.0. Self-Validation: The solution should become completely clear, indicating both acids are fully deprotonated and water-soluble.
-
First Organic Wash: Wash the basic aqueous layer with a non-polar organic solvent (e.g., hexanes) to remove any neutral, non-acidic byproducts. Discard the organic layer.
-
Selective Acidification (Critical Step): Carefully titrate the aqueous layer with 1 M HCl to a pH of exactly 5.2 . Self-Validation: Monitor continuously with a calibrated pH meter. Do not overshoot, or the di-acid will begin to precipitate.
-
Selective Extraction: Extract the aqueous layer 3x with an intermediate-polarity organic solvent (e.g., ethyl acetate). The protonated mono-acid partitions into the organic phase, while the ionized di-acid remains in the aqueous phase.
-
Target Recovery: Acidify the aqueous phase to pH < 2.0 to fully protonate the 3-ethyl-3-phenylglutaric acid. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the pure di-acid.
Workflow for the fractional pH liquid-liquid extraction of 3-ethyl-3-phenylglutaric acid.
Issue 2: "During purity analysis or preparative HPLC, the mono-acid impurity co-elutes with 3-ethyl-3-phenylglutaric acid. How do I resolve these peaks?"
The Causality: Co-elution occurs when the mobile phase pH allows partial ionization of the acids, leading to peak tailing and overlapping retention times. Because of the central quaternary carbon's hydrophobic nature, both compounds interact strongly with standard C18 stationary phases. The Solution: Utilize strict ion suppression in your mobile phase and a column capable of handling mixed-mode or polar-embedded interactions (such as the Newcrom R1)[3].
Step-by-Step Protocol: Reverse-Phase HPLC Optimization
-
Column Selection: Utilize a specialized reverse-phase column (e.g., Newcrom R1, 150 x 4.6 mm) designed for retaining polar and hydrophobic moieties simultaneously.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% TFA). Causality: The acidic modifier (pH ~2) is critical to fully protonate both acids, preventing peak tailing and ensuring separation is based purely on the hydrophobicity of the core structure.
-
Gradient Elution: Start with a low organic composition (e.g., 10% B) to retain the di-acid. Apply a shallow gradient to 60% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection & Validation: Monitor at 210 nm (carboxylic acid absorption) and 254 nm (phenyl ring absorption). Self-Validation: Under these acidic conditions, the mono-acid (having only one polar COOH group to offset the large hydrophobic core) will exhibit significantly higher retention than the di-acid. The di-acid will definitively elute first.
Reverse-phase HPLC separation mechanism for di-acid and mono-acid impurities based on polarity.
References
-
Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards Source: Analytical Chemistry (ACS Publications) URL:[Link]
- US2916502A - Separation of monocarboxylic and dicarboxylic acids Source: Google Patents URL
-
3-Ethyl-3-phenylglutaric acid Separation Applications Source: SIELC Technologies URL:[Link]
Sources
Advanced Technical Support Center: Optimizing Michael Additions with Ethyl Acrylate
Welcome to the Technical Support Center for ethyl acrylate (EA) Michael additions. As a highly reactive α,β-unsaturated carbonyl compound, EA is a cornerstone Michael acceptor in the synthesis of pharmaceutical intermediates (e.g., cilomilast, leteprinim) and advanced polymers[1]. However, its high reactivity often leads to complex side-reaction profiles, including premature radical polymerization, uncontrolled bis-addition, and transesterification.
This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure high-fidelity mono-addition for researchers and drug development professionals.
Section 1: Diagnostic Workflow
Use the following diagnostic logic to identify the root cause of your reaction failure based on the physical and analytical profile of your crude mixture.
Diagnostic flowchart for identifying and resolving ethyl acrylate Michael addition by-products.
Section 2: Troubleshooting Guides & Self-Validating Protocols
Module A: Mitigating Premature Polymerization
The Issue: Reaction mixtures become highly viscous, opaque, or solidify entirely, indicating radical polymerization of the ethyl acrylate monomer. Mechanistic Causality: Ethyl acrylate readily polymerizes under the influence of heat, light, or trace peroxides. Commercial EA contains 10–20 ppm of monomethyl ether of hydroquinone (MEHQ) as a polymerization inhibitor. However, MEHQ operates via a radical-scavenging mechanism that strictly requires dissolved oxygen to function effectively. Purging the reaction with inert gas (N2/Ar) strips the oxygen, rendering the MEHQ inert and triggering runaway polymerization.
Self-Validating Protocol: Controlled Aerobic Addition
-
Preparation: Do not distill off the MEHQ inhibitor unless strictly required by a highly sensitive organometallic catalyst.
-
Atmosphere Control: Instead of a strict argon purge, conduct the reaction under a dry air atmosphere (or an O2-depleted mixture containing at least 8% oxygen) to maintain MEHQ activity[2].
-
Temperature: Maintain the reaction temperature below 40°C. Pure EA can be stored below 10°C without incurring polymerization.
-
Validation: A successful setup will maintain a water-thin viscosity. Monitor by taking aliquots for
H-NMR; the disappearance of the vinylic protons ( 5.8–6.4 ppm) should correlate 1:1 with the appearance of the product's aliphatic protons, without broad polymeric baseline humps.
Module B: Suppressing Bis-Addition in Aza-Michael Reactions
The Issue: Reaction of primary amines with EA yields a mixture of the desired secondary amine (mono-adduct) and an unwanted tertiary amine (bis-adduct)[3]. Mechanistic Causality: The aza-Michael addition proceeds via a pseudoequilibrated zwitterionic intermediate, followed by a rate-controlling proton transfer[4]. Because the resulting mono-adduct (a secondary amine) retains significant nucleophilicity, it can attack a second equivalent of EA[5]. Localized high concentrations of EA will inevitably drive the equilibrium toward the bis-adduct.
Mechanistic pathway of aza-Michael addition showing competing mono- and bis-adduct formation.
Self-Validating Protocol: Syringe-Pump Mono-Addition
-
Stoichiometry: Use the primary amine in a slight excess (1.05 to 1.10 equivalents) relative to EA to ensure EA is the limiting reagent[6].
-
Solvent: Utilize a polar aprotic solvent (e.g., DMSO or DMF) to stabilize the zwitterionic intermediate and accelerate the mono-addition kinetics[4][5].
-
Execution: Dissolve the amine in the solvent. Load the EA into a gas-tight syringe. Add the EA dropwise via a syringe pump at a rate of 0.1 mmol/min into the vigorously stirred amine solution at room temperature[6]. This maintains a near-zero steady-state concentration of unreacted EA.
-
Validation: LC-MS analysis should show the primary product mass[M + 100 Da]. The bis-adduct [M + 200 Da] should be <2% by UV integration.
Module C: Preventing Transesterification and Hydrolysis
The Issue: Formation of methyl/butyl esters or acrylic acid by-products, along with target mass deviations (e.g., -28 Da indicating ethyl loss). Mechanistic Causality: Strong basic catalysts (like DBU or NaOH) used to activate the nucleophile can inadvertently catalyze the transesterification of the ethyl ester group if alcoholic solvents are present, or cause hydrolysis if trace water is present[7].
Self-Validating Protocol: Solvent-Free Acidic Alumina Catalysis
-
Setup: Combine the primary amine (1.0 mmol) and ethyl acrylate (1.0 mmol) in a reaction vial without any solvent[3].
-
Catalyst: Add 0.2 g of activated acidic alumina (Al
O )[3]. The acidic surface activates the carbonyl oxygen of EA (lowering the LUMO) without providing free hydroxide/alkoxide ions that cause ester cleavage. -
Execution: Stir at room temperature for 2–4 hours.
-
Isolation: Dilute with ethyl acetate, filter through a sintered glass funnel to remove the alumina, and concentrate the filtrate[3].
-
Validation: GC-MS or LC-MS will confirm the intact ethyl ester moiety, completely free of transesterification by-products.
Section 3: Quantitative Data & Catalyst Selection
Table 1: Catalyst Efficacy for Aza-Michael Addition to Ethyl Acrylate (Data synthesized from standard optimization studies for N-nucleophiles[3][6][8])
| Catalyst System | Conditions | Time | Mono-Adduct Yield | Bis-Adduct / Side Products |
| N-Methylimidazole (0.05 eq) | DMSO, 70°C | 0.5 h | 98% | <2% |
| Pyridine (0.05 eq) | DMSO, 70°C | 24.0 h | 20% | High unreacted starting material |
| Acidic Alumina (Heterogeneous) | Solvent-free, 25°C | 2.0 h | 95-98% | 0% (Strictly mono-selective) |
| Heteropoly Acid (H | Solvent-free, 80°C | 1.5 h | 93% | Trace |
| DBU / Strong Base | Alcoholic Solvent, 25°C | 1.0 h | 60% | High transesterification |
Table 2: Mass Spectrometry Diagnostic Signatures
| By-Product Type | Mass Shift ( | Primary Cause |
| Mono-Adduct (Target) | + 100.1 Da | Successful 1,4-conjugate addition. |
| Bis-Adduct | + 200.2 Da | Excess EA; fast secondary amine reaction. |
| Transesterification (to Methyl) | + 86.1 Da (-14 Da from target) | Methanol solvent + basic catalyst. |
| Hydrolysis (Acrylic Acid derivative) | + 72.1 Da (-28 Da from target) | Trace water + strong base. |
Section 4: Frequently Asked Questions (FAQs)
Q: I distilled my ethyl acrylate to remove the MEHQ inhibitor, but it polymerized in the distillation flask. How can I prevent this? A: Ethyl acrylate is highly prone to thermal polymerization. If you must remove MEHQ, do not distill it. Instead, pass the monomer through a short plug of basic alumina or use a pre-packed inhibitor-remover column immediately before use at room temperature.
Q: Why is my aza-Michael addition failing to reach completion even with excess ethyl acrylate? A: If you are using a primary amine, the reaction proceeds via a rate-limiting proton transfer step from the zwitterionic intermediate[4]. In non-polar solvents, this intermediate is poorly stabilized. Switching to a polar aprotic solvent (like DMSO) or using a mild Lewis acid/acidic alumina will stabilize the intermediate and accelerate the proton transfer, driving the reaction to completion[3][4].
Q: Can I use a blanket of Argon to protect my air-sensitive amine during the Michael addition? A: Proceed with extreme caution. If your EA is inhibited with MEHQ, the inhibitor requires dissolved oxygen to function. A strict Argon purge will deactivate the MEHQ, risking exothermic polymerization. If an inert atmosphere is mandatory, you must use uninhibited EA and keep the reaction strictly shielded from light and heat, or use an alternative inhibitor that does not rely on oxygen.
Section 5: References
-
Wikipedia - Ethyl acrylate. Available at:[Link]
-
Canada.ca - Screening Assessment for the Challenge: Ethyl Acrylate. Available at:[Link]
-
ACS Publications - Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Available at:[Link]
-
PMC (NIH) - Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Available at:[Link]
-
Asian Journal of Chemistry - Heteropoly Acid Catalyzed Micheal Addition of Benzene Sulfonamide to Ethyl Acrylate. Available at: [Link]
-
Google Patents - Process for recovering noble products in a process for producing dialkylaminoalkyl (meth) acrylates. Available at:
-
RSC Publishing - Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Available at:[Link]
-
RSC Publishing - Catalyst-free, aza-Michael polymerization of hydrazides. Available at:[Link]
Sources
- 1. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 2. US9359287B2 - Process for recovering noble products in a process for producing dialkylaminoalkyl (meth) acrylates - Google Patents [patents.google.com]
- 3. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01271H [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Moisture Control in 3-Ethyl-3-phenylglutaric Acid (3-EPPGA)
Welcome to the advanced troubleshooting and methodology center for handling 3-Ethyl-3-phenylglutaric acid (CAS: 4160-93-4). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this compound.
Due to its unique structural topology—a central quaternary carbon flanked by two hydrophobic groups (ethyl, phenyl) and two hydrophilic carboxylic acid moieties—3-EPPGA exhibits highly specific behaviors regarding ambient moisture absorption and electrospray ionization (ESI) response. Uncontrolled moisture content in this powder directly compromises weighing accuracy, standard molarity, and downstream mass spectrometry quantification.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 3-EPPGA powder agglomerate during weighing, and how does this impact my ESI-MS results?
Causality & Mechanism: Like many dicarboxylic acids, 3-EPPGA is susceptible to moisture uptake. Research on the 1 demonstrates that these compounds can absorb water even at relative humidities (RH) significantly lower than their deliquescence point, leading to a measurable hygroscopic growth factor[1]. When 3-EPPGA absorbs moisture, the powder agglomerates.
Crucially, 3-EPPGA is an exceptionally high-responding compound in Electrospray Ionization (ESI) due to its overall polarity, which is perfectly suited for droplet surface partitioning[2]. If your powder has absorbed 5% moisture by weight, weighing out 1.00 mg actually yields only 0.95 mg of the active compound. This sub-optimal molarity directly translates to severe quantification errors in ESI-MS, skewing your response factors.
Pathway illustrating how ambient moisture compromises ESI-MS quantification.
Q2: Should I use Loss on Drying (LOD) or Karl Fischer (KF) Titration to determine the moisture content of 3-EPPGA?
Causality & Mechanism: You must strictly use Karl Fischer (KF) Titration . Loss on Drying (LOD) is a non-specific thermal method that measures any mass lost upon heating. Because 3-EPPGA is a relatively low-molecular-weight organic acid, prolonged heating can lead to partial sublimation or the volatilization of other trace organic impurities, falsely inflating the "moisture" reading.
3 relies on the stoichiometric reduction of iodine by sulfur dioxide in the presence of water, making it absolutely specific to water molecules[3]. For pharmaceutical-grade accuracy, KF titration is the internationally recognized standard[4].
Q3: During KF titration of 3-EPPGA, my endpoint is sluggish and the drift is high. How do I correct this?
Causality & Mechanism: The Karl Fischer reaction is highly pH-dependent, requiring an optimal pH range of 5.0 to 7.0 to proceed stoichiometrically and rapidly. Because 3-EPPGA is a dicarboxylic acid, dissolving a large sample mass directly into the KF solvent lowers the pH of the titration cell. At an acidic pH (< 5.0), the reaction kinetics slow down drastically, causing sluggish endpoints and over-titration. To resolve this, you must add a buffering agent (such as imidazole) to the working medium prior to titration.
Part 2: Quantitative Data Summaries
Table 1: Physicochemical & Hygroscopic Profile of 3-EPPGA
| Parameter | Value / Characteristic | Analytical Impact |
| Molecular Formula | C₁₃H₁₆O₄ | High ratio of heteroatoms promotes hydrogen bonding with ambient H₂O. |
| Functional Groups | Two -COOH, one ethyl, one phenyl | Amphiphilic nature makes it highly responsive in ESI-MS[2]. |
| Hygroscopicity | Moderate (similar to parent glutaric acid) | Absorbs moisture below deliquescence RH; requires desiccated storage[1]. |
| Optimal KF pH | 5.0 - 7.0 | Requires imidazole buffering to prevent sluggish iodine reduction[3]. |
Table 2: Moisture Determination Method Comparison
| Method | Specificity to Water | Risk of Compound Degradation | Suitability for 3-EPPGA |
| Loss on Drying (LOD) | Low (Measures all volatiles) | High (Risk of sublimation) | Not Recommended |
| Volumetric KF | High | None | Acceptable (For >1% moisture) |
| Coulometric KF | Very High | None | Optimal (For trace moisture down to ppm)[4] |
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It forces the analyst to prove the instrument is capable of accurate recovery before the 3-EPPGA sample is introduced.
Protocol: pH-Buffered Coulometric Karl Fischer Titration for 3-EPPGA
Prerequisites:
-
Coulometric KF Titrator with a diaphragm-less cell.
-
KF Coulomat reagent containing imidazole buffer (or supplement standard reagent with dry imidazole).
-
1.0% Water Standard (NIST-traceable).
Step-by-Step Methodology:
-
Cell Preparation & Neutralization: Fill the titration cell with the buffered KF reagent. Start the instrument to automatically titrate any residual moisture in the solvent.
-
Background Drift Validation (Self-Validation Check 1): Monitor the background drift. Do not proceed until the drift stabilizes below 10 µ g/min . Causality: A high drift indicates atmospheric leaks or side reactions, which will cause false positives.
-
Standard Recovery Validation (Self-Validation Check 2): Inject exactly 1.00 g of the 1.0% Water Standard into the cell. The instrument must read between 0.97% and 1.03% recovery.
-
If it fails: Replace reagents or clean the indicator electrode. Do not test the sample.
-
If it passes: The system is validated for accuracy.
-
-
Sample Preparation: Inside a nitrogen-purged glovebox (RH < 10%), weigh approximately 100 mg of the 3-EPPGA powder into a dry, septum-capped vial. Record the exact mass.
-
Sample Injection: Inject 1 mL of anhydrous methanol into the vial to dissolve the powder. Using a dry syringe, extract the solution and inject it through the septum of the KF titration cell.
-
Titration & Blank Subtraction: Allow the titration to run to the bipotentiometric endpoint. Subtract the moisture contribution of the 1 mL anhydrous methanol blank (determined previously) to calculate the absolute moisture content of the 3-EPPGA powder.
Self-validating Karl Fischer titration workflow for accurate moisture analysis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Karl Fischer Titration – Moisture Analysis [sgsystemsglobal.com]
- 4. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
Validation & Comparative
Comprehensive HPLC Method Development and Column Comparison Guide for 3-Ethyl-3-phenylglutaric Acid
Executive Summary & Analyte Profiling
The analysis of 3-Ethyl-3-phenylglutaric acid (CAS: 4160-93-4) presents a unique chromatographic challenge due to its highly specific structural topology. Widely utilized as an advanced pharmaceutical intermediate and, more recently, as a highly responsive internal standard for complex environmental matrices like Dissolved Organic Matter (DOM)[1], this compound requires precise method development to ensure accurate quantification.
Physicochemical Causality: The molecule features a central quaternary carbon bonded to two hydrophobic groups (ethyl and phenyl) and two hydrophilic groups (carboxylic acids)[2]. With a pKa of approximately 4.5, the molecule is highly sensitive to mobile phase pH. If the pH exceeds 4.5, the carboxylic acid groups ionize into a dianion state, drastically reducing hydrophobic retention and causing peak splitting on standard reversed-phase columns. Consequently, maintaining a strictly acidic mobile phase (pH < 3.0) is the fundamental causal driver for successful chromatographic retention and peak symmetry.
Column Technology Comparison: Core-Shell C18 vs. Mixed-Mode
To objectively evaluate the best analytical approach, we compare two distinct column technologies: the traditional high-efficiency Core-Shell C18 (e.g., Phenomenex Kinetex) and the orthogonal Mixed-Mode stationary phase (e.g., SIELC Newcrom R1)[3].
Mechanistic Differences
-
Core-Shell C18: Relies purely on hydrophobic interactions. By suppressing the ionization of the analyte with 0.1% Formic Acid, the ethyl and phenyl groups partition into the C18 ligands. This method is ideal for high-throughput LC-MS applications[1].
-
Newcrom R1 (Mixed-Mode): Incorporates both reversed-phase and cation-exchange mechanisms. Even though the analyte is an acid, the polar embedded groups on the Newcrom R1 surface create a unique hydration layer that offers orthogonal selectivity, often improving loadability and peak shape without requiring complex gradient profiles[3].
Quantitative Performance Comparison
| Parameter | Core-Shell C18 (Kinetex, 2.6 µm) | Mixed-Mode (Newcrom R1, 5 µm) |
| Primary Mechanism | Hydrophobic Partitioning | Reversed-Phase / Polar Interaction |
| Optimal Mobile Phase | 5–100% ACN (0.1% Formic Acid) | 40% ACN / 60% H₂O (0.1% H₃PO₄) |
| Elution Mode | Gradient | Isocratic |
| Detection Compatibility | ESI-MS (Negative Mode) | UV (210 nm) |
| Typical Tailing Factor | 1.10 – 1.25 | 1.00 – 1.15 |
| Throughput Suitability | High (Rapid Gradient) | Moderate (Isocratic Stability) |
ESI-MS Response Dynamics
Recent studies published in and have identified 3-ethyl-3-phenylglutaric acid as an exceptionally high-responding compound in Electrospray Ionization Mass Spectrometry (ESI-MS)[1].
The Causality of High ESI Response: The molecule's amphiphilic balance—two distinct hydrophobic moieties and two hydrophilic moieties on a single quaternary carbon—gives it an ideal overall polarity. This structure drives the molecule to accumulate highly efficiently at the surface of ESI droplets, leading to superior gas-phase ion yields in negative mode ([M-H]⁻) compared to standard aliphatic multi-acids[2].
ESI-MS Response Factor Data
| Compound / Standard Type | Structural Features | Response Factor (counts/ppb) |
| 3-Ethyl-3-phenylglutaric acid | Quaternary C, 2x COOH, Phenyl, Ethyl | 4.1 × 10⁵ |
| Average DOM Acid Standard | Aliphatic/Alicyclic, multi-COOH | 0.98 × 10⁵ |
| Median DOM Acid Standard | Mixed aliphatic di-acids | 0.96 × 10⁵ |
Data derived from recent DOM quantification studies[2].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. A method is only considered valid if the integrated System Suitability Test (SST) criteria are met prior to sample analysis.
Protocol A: LC-MS Gradient Method (Core-Shell C18)
Optimized for sensitivity and complex matrix analysis (e.g., DOM extracts)[4].
-
System Preparation: Purge the UPLC system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Column Installation: Install a Kinetex C18 column (150 × 2.1 mm, 2.6 μm). Set column oven to 40 °C.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 10.0 min: 5% to 100% B
-
10.0 - 12.0 min: 100% B
-
12.1 - 15.0 min: 5% B (Re-equilibration)
-
-
Flow Rate & Injection: Set flow rate to 500 μL/min. Inject 30 μL of the sample.
-
MS Parameters: Operate ESI in negative mode at 3.5 kV, capillary temperature 300 °C, scanning m/z 150–1000[5].
-
SST Validation Gate: Inject a 20 ppb standard of 3-ethyl-3-phenylglutaric acid 5 times. Proceed only if: Retention time %RSD < 1.0%, and signal-to-noise (S/N) > 100.
Protocol B: Robust Isocratic HPLC-UV Method (Mixed-Mode)
Optimized for routine QA/QC and purity analysis of synthetic intermediates[3].
-
System Preparation: Prepare an isocratic mobile phase of 40% Acetonitrile and 60% Water, modified with 0.1% Phosphoric acid (H₃PO₄). Degas thoroughly.
-
Column Installation: Install a SIELC Newcrom R1 column (150 × 4.6 mm, 5 μm). Operate at ambient temperature (~25 °C).
-
Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 10 μL of the sample (prepared in mobile phase).
-
Detection: Set UV detector to 210 nm (optimal for carboxylic acid and phenyl ring absorbance).
-
SST Validation Gate: Inject a 100 µg/mL standard 5 times. Proceed only if: Tailing factor (Tf) is between 0.95 and 1.50, and Theoretical Plates (N) > 10,000.
Mechanistic Visualizations
Fig 1: Step-by-step decision matrix for 3-Ethyl-3-phenylglutaric acid HPLC method development.
Fig 2: Structural mechanisms driving the exceptional ESI-MS response of the target analyte.
References
-
Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. Analytical Chemistry (ACS) / ChemRxiv.
-
Separation of 3-Ethyl-3-phenylglutaric acid on Newcrom R1 HPLC column. SIELC Technologies Application Notes.
-
3-ETHYL-3-PHENYLGLUTARIC ACID AldrichCPR (Product S349550). Sigma-Aldrich.
Sources
Resolving Diastereotopic Complexity: A Comparison Guide for ¹H NMR Analysis of 3-Ethyl-3-phenylglutaric Acid
As a Senior Application Scientist, evaluating the analytical tools required for structural elucidation is a critical aspect of drug development. When analyzing complex pharmaceutical intermediates like 3-Ethyl-3-phenylglutaric acid (also known as 3-ethyl-3-phenylpentanedioic acid), the choice of Nuclear Magnetic Resonance (NMR) instrumentation directly impacts data fidelity.
This compound is highly valued as a structurally unique standard in complex mixture analysis, such as Dissolved Organic Matter (DOM) studies, due to its specific polarity and ionization response [1]. However, its central quaternary carbon creates a complex spin system that challenges low-field instruments. This guide objectively compares the performance of Benchtop NMR (80 MHz) versus High-Field NMR (400 MHz) , providing the mechanistic causality and self-validating protocols necessary for rigorous spectral interpretation.
Molecular Symmetry and the "Diastereotopic" Challenge
To understand why instrument selection matters, we must first analyze the molecular symmetry of 3-Ethyl-3-phenylglutaric acid. The central carbon (C3) is attached to an ethyl group, a phenyl group, and two identical -CH₂COOH (glutaric) groups.
Expert Insight: C3 is a prochiral center. The molecule possesses a plane of symmetry passing through the phenyl ring, the C3 carbon, and the ethyl group.
-
The Ethyl Group: Because the ethyl -CH₂- protons lie across this plane of symmetry, they are reflected into one another. They are enantiotopic (magnetically equivalent) and appear as a simple first-order quartet.
-
The Glutaric Groups: The two entire -CH₂COOH groups are enantiotopic to each other. However, the two protons within a single -CH₂COOH group lie outside the plane of symmetry and cannot be interchanged by any symmetry operation. They are diastereotopic (magnetically non-equivalent).
These diastereotopic protons (H_a and H_b) couple to each other with a strong geminal coupling constant (J ≈ 14 Hz), forming an AB spin system . The ability to resolve this AB system is the primary differentiator between benchtop and high-field NMR.
Logical relationship of molecular symmetry and magnetic equivalence in 3-Ethyl-3-phenylglutaric acid.
Experimental Protocols (Self-Validating System)
The following methodology establishes a self-validating workflow to ensure spectral artifacts are eliminated prior to instrument comparison [2].
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 20.0 ± 0.5 mg of 3-Ethyl-3-phenylglutaric acid.
-
Causality: This mass yields a ~140 mM concentration, providing optimal signal-to-noise (S/N) for low-scan acquisitions without inducing concentration-dependent viscosity broadening.
-
-
Solvent Addition: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO-d₆ is strictly required over CDCl₃. The dual carboxylic acid groups strongly hydrogen-bond, which causes dimerization and severe peak broadening in non-polar solvents. DMSO disrupts these dimers, yielding sharp resonances.
-
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is exactly 4.0 cm. This perfectly centers the sample within the RF coil, minimizing magnetic susceptibility artifacts at the air/liquid interface.
-
Instrument Tuning & Shimming (Validation Step):
-
High-Field (400 MHz): Insert sample, lock on the deuterium signal, and perform Automated Tuning and Matching (ATMA). Execute a 3D gradient shim map. Validation: The TMS peak width at half-height (FWHM) must be ≤ 0.5 Hz.
-
Benchtop (80 MHz): Run the automated 1D shimming protocol. Validation: Ensure the solvent residual peak is perfectly symmetrical.
-
-
Data Acquisition: Execute a standard 1D ¹H pulse sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1), 3-second acquisition time.
-
Causality: A 2-second D1 ensures complete longitudinal relaxation of the aliphatic protons, allowing for accurate integration.
-
-
Processing: Zero-fill the free induction decay (FID) to 64k data points. Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Fourier transform, phase correct, and reference TMS to 0.00 ppm.
Experimental workflow comparing Benchtop and High-Field NMR acquisition protocols.
Comparative Data Analysis: 80 MHz vs. 400 MHz
The quantitative data extracted from both instruments highlights the fundamental limitations of low-field NMR when dealing with diastereotopic protons.
Table 1: Comparative ¹H NMR Signal Assignments (DMSO-d₆)
| Proton Environment | Chemical Shift (δ, ppm) | Integration | 400 MHz Multiplicity (High-Field) | 80 MHz Multiplicity (Benchtop) |
| -CH₃ (Ethyl) | 0.75 | 3H | Triplet (J ≈ 7.5 Hz) | Triplet (J ≈ 7.5 Hz) |
| -CH₂- (Ethyl) | 1.90 | 2H | Quartet (J ≈ 7.5 Hz) | Multiplet (Overlap) |
| -CH₂- (Glutaric, H_a) | 2.65 | 2H | Doublet (J ≈ 14.0 Hz) | Complex Multiplet (AB system) |
| -CH₂- (Glutaric, H_b) | 2.85 | 2H | Doublet (J ≈ 14.0 Hz) | Complex Multiplet (AB system) |
| Aromatic (Phenyl) | 7.15 - 7.35 | 5H | Multiplet | Broad Multiplet |
| -COOH (Acidic) | 12.10 | 2H | Broad Singlet | Broad Singlet |
Mechanistic Explanation of Performance Differences
High-Field NMR (400 MHz): First-Order Approximation At 400 MHz, the chemical shift difference (Δν) between the diastereotopic protons H_a (2.65 ppm) and H_b (2.85 ppm) is approximately 80 Hz. The geminal coupling constant (J) is ~14 Hz. Because the ratio Δν/J ≈ 5.7 (which is > 3), the spin system approaches first-order behavior. The instrument successfully resolves the signals into two distinct doublets (an AB quartet with slight "roofing"), allowing for precise integration and coupling constant extraction.
Benchtop NMR (80 MHz): Second-Order Effects At 80 MHz, the chemical shift difference (Δν) is still 0.2 ppm, but in absolute frequency, this is only 16 Hz. The coupling constant (J) remains ~14 Hz. Here, Δν/J ≈ 1.1. This creates a strongly coupled, second-order AB spin system. The inner peaks of the doublets become massively intense, while the outer peaks diminish into the baseline noise. Consequently, the benchtop instrument fails to resolve the doublets, presenting a complex, unresolved multiplet that cannot be easily distinguished from an impurity or a different structural isomer.
Conclusion & Strategic Recommendations
For drug development professionals, selecting the appropriate instrument depends entirely on the analytical phase:
-
Benchtop NMR (80 MHz) is recommended for: Routine QA/QC, reaction monitoring (e.g., tracking the disappearance of starting materials), and confirming the gross presence of the ethyl and phenyl functional groups. Its cryogen-free, low-cost footprint makes it ideal for fume-hood adjacent workflows.
-
High-Field NMR (400+ MHz) is mandatory for: De novo structural elucidation, stereochemical analysis, and rigorous impurity profiling. Only high-field instruments possess the resolving power to accurately characterize the diastereotopic glutaric backbone of 3-Ethyl-3-phenylglutaric acid.
References
- Hawkes, J. A., et al. "Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards." Analytical Chemistry, 2025.
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. URL:[Link]
mass spectrometry fragmentation pattern of 3-Ethyl-3-phenylglutaric acid
Technical Comparison Guide: Mass Spectrometry Profiling of 3-Ethyl-3-phenylglutaric Acid
Executive Summary & Strategic Context
3-Ethyl-3-phenylglutaric acid (EPGA) is a critical pharmacologic marker, primarily identified as a ring-opened metabolite of Glutethimide (Doriden) , a sedative-hypnotic with a history of abuse and complex toxicity. Accurate identification of EPGA is essential in forensic toxicology to confirm historical ingestion when the parent drug has been metabolized, and in pharmaceutical profiling to monitor hydrolytic degradation of glutethimide formulations.
This guide compares the two dominant analytical workflows for EPGA profiling: Gas Chromatography-Mass Spectrometry (GC-MS) using Trimethylsilyl (TMS) derivatization versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI).
Key Takeaway: While LC-MS/MS offers superior throughput and sensitivity for biological fluids, GC-MS (TMS-derivatized) remains the definitive "Gold Standard" for structural elucidation and isomer differentiation (specifically against 2-ethyl-2-phenyl isomers) due to its reproducible, library-searchable fragmentation fingerprints.
Comparative Analysis: GC-MS (EI) vs. LC-MS/MS (ESI)
The following table summarizes the performance metrics of detecting EPGA using the two primary workflows.
| Feature | Method A: GC-MS (EI) + TMS Derivatization | Method B: LC-MS/MS (ESI-) |
| Primary Mechanism | Electron Ionization (70 eV) of Bis-TMS ester | Electrospray Ionization (Negative Mode) |
| Molecular Entity | Bis(trimethylsilyl)-3-ethyl-3-phenylglutarate | Deprotonated Acid [M-H]⁻ |
| Target Mass (MW) | 380.6 Da (Derivative) | 235.2 Da (Precursor Ion) |
| Isomer Resolution | High (Distinct retention indices & fragment ratios) | Moderate (Requires optimized chiral/achiral column) |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) |
| Sample Prep | Complex (Requires extraction + derivatization) | Simple (Dilute-and-shoot or SPE) |
| Forensic Utility | Confirmation (Spectral library match) | Screening/Quantitation |
Deep Dive: Fragmentation Mechanics
Understanding the specific bond cleavages is vital for distinguishing EPGA from structural isomers like 2-ethyl-2-phenylglutaric acid.
A. GC-MS Fragmentation (Bis-TMS Derivative)
-
Precursor: Bis-TMS ester (MW 380).
-
Mechanism: High-energy electron impact (70 eV) induces radical cation formation, followed by alpha-cleavages driven by the quaternary C3 center.
Key Diagnostic Ions:
-
m/z 365 [M - 15]⁺: Loss of a methyl group from the TMS moiety.
-
m/z 351 [M - 29]⁺ (Characteristic): Loss of the ethyl group from the central C3 carbon. This is favored because it relieves steric strain at the quaternary center and forms a stabilized cation.
-
m/z 91 [C₇H₇]⁺: Tropylium ion . The signature of the phenyl ring.
-
m/z 147: Rearrangement ion characteristic of polysilylated compounds (TMS-O-Si(CH3)2-O-TMS).
-
m/z 73 [Si(CH3)3]⁺: The base peak or major ion typically seen in all TMS derivatives.
B. LC-MS/MS Fragmentation (ESI Negative)
-
Precursor: [M-H]⁻ at m/z 235.
-
Mechanism: Collision-Induced Dissociation (CID).[1]
Key Transitions:
-
m/z 235 → 191 [M - CO₂]⁻: Decarboxylation is the primary pathway for carboxylic acids.
-
m/z 235 → 161 [M - C3H6O2]⁻: Loss of propionic acid moiety (cleavage at the quaternary center).
Visualization of Fragmentation Pathways
The following diagram illustrates the critical fragmentation pathways for the Bis-TMS derivative (GC-MS), which provides the most structural information.
Caption: Fragmentation pathway of Bis-TMS-3-Ethyl-3-phenylglutarate under 70eV EI conditions. The loss of the ethyl group (m/z 351) is structurally diagnostic for the C3 quaternary center.
Experimental Protocols
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocols are standardized for forensic validation.
Protocol A: GC-MS Derivatization (Silylation)
-
Objective: Convert polar carboxyl groups to volatile TMS esters.
-
Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
Step-by-Step Workflow:
-
Extraction: Acidify 1 mL urine/plasma with HCl. Extract with 3 mL Ethyl Acetate. Evaporate to dryness under N₂ stream at 40°C.
-
Reconstitution: Add 50 µL of Ethyl Acetate to the dry residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap vial and heat at 70°C for 20 minutes . (Critical: Ensure complete derivatization of both carboxyl groups to avoid mono-TMS artifacts).
-
Analysis: Inject 1 µL into GC-MS (Splitless).
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 100°C (1 min) → 15°C/min → 300°C.
-
Protocol B: LC-MS/MS (MRM Optimization)
-
Objective: High-sensitivity quantitation.
-
Mobile Phase: A: 0.1% Formic Acid in H₂O; B: Acetonitrile.
Step-by-Step Workflow:
-
Source Parameters: ESI Negative Mode. Capillary Voltage: -4500 V.
-
MRM Transitions:
-
Quantifier: 235.1 → 191.1 (CE: -15 eV).
-
Qualifier: 235.1 → 161.1 (CE: -25 eV).
-
-
Chromatography: C18 Reverse Phase. Isomeric separation from 2-ethyl-2-phenylglutaric acid requires a slow gradient (e.g., 20% B to 40% B over 10 mins).
References
- Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications. (Standard reference for Glutethimide metabolites).
-
Gold Standard for TMS Derivatization: Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Glutethimide Metabolism: Curry, S. H., et al. (1971). Disposition of Glutethimide in Man. Clinical Pharmacology & Therapeutics. Link
-
Mass Spectral Library: NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (EI).[2] Link
Sources
In-Depth FTIR Comparison Guide: 3-Ethyl-3-phenylglutaric Acid vs. Structural Analogs in Pharmaceutical Synthesis
As a Senior Application Scientist, I frequently encounter challenges in the rapid, non-destructive identification of highly similar aliphatic-aromatic dicarboxylic acids. 3-Ethyl-3-phenylglutaric acid (3-EPGA) (CAS: 4160-93-4) is a critical compound, serving both as a highly responsive internal standard for Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in complex matrix analyses [1] and as a key intermediate in the synthesis of neuroactive APIs (e.g., glutethimide derivatives).
Because its structural analogs—such as 3-Phenylglutaric acid (3-PGA) and 3,3-Dimethylglutaric acid (3,3-DMGA) —share the same pentanedioic acid backbone, distinguishing them requires a rigorous understanding of molecular vibrational causality. This guide provides an objective, data-backed comparison of their Fourier Transform Infrared (FTIR) spectral profiles and establishes a self-validating analytical protocol for laboratory implementation.
Mechanistic Grounding: Vibrational Causality in 3-EPGA
To accurately interpret the FTIR spectrum of 3-EPGA, we must deconstruct its molecular architecture. The molecule features a central quaternary beta-carbon (C3) bonded to two hydrophilic carboxylic acid arms, one hydrophobic phenyl ring, and one hydrophobic ethyl group. This specific steric and electronic environment dictates its infrared absorption:
-
The Glutaric Acid Backbone: In the solid state, the terminal carboxylic acids form strong intermolecular hydrogen-bonded dimers. This causes the O-H stretching vibration to appear as a massive, broad band from 3300 to 2500 cm⁻¹ , often obscuring the underlying C-H stretches. The carbonyl (C=O) stretch is highly polarized and appears as an intense, sharp peak at ~1705 cm⁻¹ .
-
The Mono-substituted Phenyl Ring: The aromatic ring introduces C=C skeletal stretching at ~1600 cm⁻¹ and ~1495 cm⁻¹ . More importantly, the mono-substitution pattern is definitively confirmed by two strong out-of-plane (oop) C-H bending vibrations at ~760 cm⁻¹ and ~700 cm⁻¹ .
-
The Ethyl Group (The Differentiator): Unlike 3-PGA, 3-EPGA contains an ethyl group at the quaternary center. The terminal methyl (-CH3) of this ethyl group introduces a distinct asymmetric C-H stretch at ~2960 cm⁻¹ and a symmetric stretch at ~2875 cm⁻¹ , alongside an umbrella bending mode at ~1380 cm⁻¹ .
Comparative FTIR Data Analysis
When qualifying raw materials, relying on a single peak is insufficient. The table below summarizes the quantitative spectral markers required to differentiate 3-EPGA from its closest structural analogs [2][3].
| Vibrational Mode | 3-Ethyl-3-phenylglutaric acid (3-EPGA) | 3-Phenylglutaric acid (3-PGA) | 3,3-Dimethylglutaric acid (3,3-DMGA) | Diagnostic Causality |
| O-H Stretch (COOH) | 3300–2500 cm⁻¹ (Broad) | 3300–2500 cm⁻¹ (Broad) | 3300–2500 cm⁻¹ (Broad) | Confirms dicarboxylic acid dimer formation in all three. |
| C=O Stretch | 1705 cm⁻¹ (Strong) | 1702 cm⁻¹ (Strong) | 1710 cm⁻¹ (Strong) | Slight shifts due to inductive effects from the C3 substituents. |
| Asymmetric CH₃ Stretch | 2960 cm⁻¹ (Medium) | Absent | 2965 cm⁻¹ (Strong) | Differentiates 3-EPGA/3,3-DMGA from 3-PGA. |
| Aromatic C=C Stretch | 1600, 1495 cm⁻¹ | 1602, 1495 cm⁻¹ | Absent | Differentiates 3-EPGA/3-PGA from 3,3-DMGA. |
| CH₃ Umbrella Bend | ~1380 cm⁻¹ (Weak) | Absent | ~1385 cm⁻¹ (Strong doublet) | Confirms presence of methyl groups (ethyl vs. gem-dimethyl). |
| Aromatic C-H oop Bend | 760, 700 cm⁻¹ (Strong) | 762, 702 cm⁻¹ (Strong) | Absent | Confirms mono-substituted benzene ring. |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure Trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture will artificially broaden the 3300 cm⁻¹ region, masking the critical aliphatic C-H stretches of the ethyl group.
Equipment: FTIR Spectrometer equipped with a single-reflection Diamond ATR accessory. Resolution: 4 cm⁻¹ Scans: 32 co-added scans
Step-by-Step Methodology:
-
System Suitability (Self-Validation):
-
Action: Clean the diamond crystal with LC-MS grade Isopropanol. Allow to evaporate.
-
Validation: Collect a background spectrum. The baseline must be flat with no peaks >0.001 absorbance units. Analyze a polystyrene standard film; verify the aromatic C=C peak is precisely at 1601.2 cm⁻¹ (± 1 cm⁻¹) .
-
-
Sample Application:
-
Place approximately 2–5 mg of 3-EPGA powder directly onto the center of the diamond crystal.
-
Lower the pressure anvil. Causality: Consistent, high pressure ensures intimate contact between the solid crystal lattice and the ATR element, maximizing the evanescent wave penetration and signal-to-noise ratio.
-
-
Data Acquisition & Processing:
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Apply an ATR-correction algorithm (assuming a refractive index of ~1.5 for organic powders) to adjust relative peak intensities, compensating for the wavelength-dependent penetration depth of the ATR method.
-
-
Orthogonal Verification:
-
If the 2960 cm⁻¹ (ethyl) or 700 cm⁻¹ (phenyl) peaks are suppressed or shifted, quarantine the batch. Proceed to ESI-HRMS to check for des-ethyl or des-phenyl impurities.
-
Analytical Decision Workflow
The following logic diagram illustrates the QA/QC decision matrix for validating the identity of 3-EPGA against its structural analogs upon raw material intake.
Caption: Diagnostic FTIR workflow for the structural verification of 3-Ethyl-3-phenylglutaric acid.
References
-
Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards Analytical Chemistry (ACS Publications)[Link]
-
Elimination of Pharmaceutical Compounds from Aqueous Solution through Novel Functionalized Pitch-Based Porous Adsorbents: Kinetic, Isotherm, Thermodynamic Studies and Mechanism Analysis Molecules (MDPI)[Link]
A Comparative Guide to 3-Ethyl-3-phenylglutaric Acid and 3-Methyl-3-phenylglutaric Acid for the Research Scientist
An In-depth Analysis of Two Closely Related Phenyl-Substituted Dicarboxylic Acids: Physicochemical Properties, Synthesis, and Potential Applications
In the landscape of chemical synthesis and drug discovery, the nuanced differences between structurally similar molecules can lead to vastly different outcomes in reactivity, biological activity, and material properties. This guide provides a detailed comparative analysis of 3-Ethyl-3-phenylglutaric acid and its methyl analog, 3-Methyl-3-phenylglutaric acid. While both are derivatives of glutaric acid featuring a phenyl substituent at the 3-position, the seemingly minor difference in the co-substituent—an ethyl versus a methyl group—can influence their physicochemical characteristics and potential applications. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data and established scientific principles.
At a Glance: Key Physicochemical and Structural Differences
A direct comparison of the fundamental properties of 3-Ethyl-3-phenylglutaric acid and 3-Methyl-3-phenylglutaric acid reveals the influence of the differing alkyl substituents. The additional methylene group in the ethyl analog results in a higher molecular weight and is expected to impact properties such as melting point and lipophilicity.
| Property | 3-Ethyl-3-phenylglutaric Acid | 3-Methyl-3-phenylglutaric Acid |
| CAS Number | 4160-93-4[1] | 4160-92-3[2] |
| Molecular Formula | C₁₃H₁₆O₄[1] | C₁₂H₁₄O₄ |
| Molecular Weight | 236.26 g/mol | 222.24 g/mol |
| Melting Point | Data not available | 140-143 °C[3] |
| pKa | Predicted: ~4.1 | Predicted: ~4.1 |
| Solubility | Data not available | Data not available |
Note: Experimental data for 3-Ethyl-3-phenylglutaric acid is limited. Predicted values are based on the structural similarity to related compounds.
The structural difference between the two molecules is illustrated below:
Figure 1: Chemical structures of 3-Ethyl-3-phenylglutaric acid and 3-Methyl-3-phenylglutaric acid.
Synthesis and Derivatization: A Comparative Perspective
The synthesis of 3-substituted glutaric acids, including these phenyl derivatives, can be approached through several established methodologies. A common and versatile route involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.[4]
General Synthetic Workflow
A general and efficient pathway to synthesize 3-aryl-substituted glutaric acids commences with the corresponding aldehyde. This multi-step process offers a reliable method for obtaining the target dicarboxylic acids.
Figure 2: Generalized synthetic workflow for 3-aryl glutaric acids.
Experimental Protocol: Synthesis of 3-Phenylglutaric Acid
This protocol, adapted from established methods for synthesizing 3-phenylglutaric acid, can serve as a foundational procedure for both the methyl and ethyl analogs by selecting the appropriate starting materials.[5]
Step 1: Knoevenagel Condensation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (10.6 g, 0.1 mol) and methyl acetoacetate (23.2 g, 0.2 mol) in 50 mL of ethanol.
-
Add piperidine (1.7 g, 0.02 mol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
Step 2: Hydrolysis and Decarboxylation
-
To the reaction mixture from Step 1, add a solution of sodium hydroxide (16.0 g, 0.4 mol) in 80 mL of water.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will cause the 3-phenylglutaric acid to precipitate.
Step 3: Purification
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the product in a vacuum oven.
Rationale for Experimental Choices:
-
Piperidine: A basic catalyst is used to promote the Knoevenagel condensation between the aldehyde and the active methylene compound.
-
Sodium Hydroxide: A strong base is necessary for the hydrolysis of the ester intermediates and to facilitate the subsequent decarboxylation upon acidification.
-
Acidification: The addition of a strong acid is crucial for both the decarboxylation step and the precipitation of the final dicarboxylic acid product from the aqueous solution.
Spectroscopic and Analytical Characterization
Expected ¹H NMR Features:
-
Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the phenyl group.
-
Methylene Protons (CH₂): A set of signals for the two methylene groups adjacent to the chiral center and the carboxylic acid groups. These would likely appear as complex multiplets due to diastereotopicity.
-
Alkyl Protons:
-
For 3-Methyl-3-phenylglutaric acid, a singlet for the methyl group.
-
For 3-Ethyl-3-phenylglutaric acid, a quartet and a triplet for the ethyl group.
-
-
Carboxylic Acid Protons: A broad singlet at the downfield end of the spectrum (>10 ppm), which may or may not be observed depending on the solvent and concentration.
Expected ¹³C NMR Features:
-
Carbonyl Carbons: Resonances above 170 ppm for the two carboxylic acid groups.
-
Aromatic Carbons: Several signals in the 125-145 ppm region.
-
Quaternary Carbon: The carbon atom attached to the phenyl and alkyl groups.
-
Methylene Carbons: Signals for the two CH₂ groups in the glutaric acid backbone.
-
Alkyl Carbons:
-
For the methyl analog, a signal for the methyl carbon.
-
For the ethyl analog, two signals for the ethyl carbons.
-
Analytical Separation: A reverse-phase HPLC method has been described for the analysis of 3-Methyl-3-phenylglutaric acid.[2] This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[2] Such a method would likely be adaptable for the analysis of 3-Ethyl-3-phenylglutaric acid, with an expected longer retention time for the more lipophilic ethyl analog.
Reactivity and Potential Applications
The reactivity of both molecules is dominated by the two carboxylic acid functional groups. They can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction. A significant reaction for 3-substituted glutaric acids is their conversion to the corresponding glutaric anhydride, which can then be used in further synthetic transformations. For instance, 3-aryl glutaric acid anhydrides are valuable substrates in the Castagnoli-Cushman reaction for the diastereoselective synthesis of piperidine scaffolds, which are common in biologically active compounds.[6]
The presence of the phenyl group and the adjacent chiral center makes these molecules interesting building blocks in medicinal chemistry. While specific biological activities for these two compounds are not extensively reported, derivatives of 3-phenylglutaric acid have been investigated for their therapeutic potential. For example, a novel derivative of 3-phenylglutaric acid has been shown to alleviate cisplatin-induced acute kidney injury by inhibiting mitochondrial oxidative stress-mediated ferroptosis.
The biological relevance of glutaric acid derivatives is further highlighted by their involvement in human metabolism. For example, 3-hydroxyglutaric acid is a biomarker for glutaric aciduria type I, a metabolic disorder.[5] Additionally, 3-hydroxy-3-methylglutaric acid has been shown to disrupt brain bioenergetics and redox homeostasis.[7] These findings underscore the potential for substituted glutaric acids to interact with biological systems, suggesting that both 3-ethyl- and 3-methyl-3-phenylglutaric acid could be valuable starting points for the design of new therapeutic agents.
Conclusion and Future Outlook
This guide has provided a comparative overview of 3-Ethyl-3-phenylglutaric acid and 3-Methyl-3-phenylglutaric acid, drawing upon the available scientific literature. While there is a notable lack of direct comparative studies and a scarcity of experimental data for the ethyl analog, this analysis provides a solid foundation for researchers interested in these compounds.
The key distinction between the two molecules lies in the steric bulk and lipophilicity of the ethyl versus the methyl group. These differences are expected to manifest in their solid-state properties (e.g., melting point, crystal packing), their solubility in various solvents, and potentially their interactions with biological targets.
For researchers in drug discovery and materials science, the choice between these two building blocks will depend on the specific design hypothesis. The slightly larger and more lipophilic ethyl group may offer advantages in terms of binding to hydrophobic pockets in enzymes or receptors, or it could influence the physical properties of polymers derived from it. Conversely, the smaller methyl group may be preferred where steric hindrance is a concern.
To fully elucidate the comparative performance of these two molecules, further experimental work is warranted. Specifically, the synthesis and full characterization of 3-Ethyl-3-phenylglutaric acid, including determination of its physicochemical properties and a detailed analysis of its spectroscopic data, would be of great value to the scientific community. Furthermore, direct comparative studies of their reactivity in key transformations and their biological activity in relevant assays would provide the definitive data needed to guide their application in future research and development.
References
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Synthesis and Physicochemial Properties of Three Glutaric Acid Diester. (2019). ResearchGate. [Link]
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3-Hydroxyglutaric acid. PubChem. [Link]
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3-Methyl-3-phenylglutaric acid. SIELC Technologies. (2018). [Link]
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Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. [Link]
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View of Synthesis and Physicochemial Properties of Three Glutaric Acid Diester. (n.d.). [Link]
-
3-Phenylglutaric acid. PubChem. [Link]
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Glutaric acid. Wikipedia. [Link]
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3-methylglutaric Acid (C6H10O4). BMRB. [Link]
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3-Methylglutaric acid. NIST WebBook. [Link]
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3 Methylglutaric acid. mzCloud. (2014). [Link]
-
Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6‐Oxo‐2,4‐diarylpiperidine‐3‐carboxylic Acid Scaffold. ResearchGate. (2022). [Link]
-
Nojiri, M., et al. (2013). Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of Applied Microbiology, 115(5), 1127-33. [Link]
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3-Ethyl-3-methylglutaric acid. PubChem. [Link]
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A comparison of several modern alkylating agents. ResearchGate. (2025). [Link]
-
Rosa-Junior, G. S., et al. (2024). 3-Hydroxy-3-Methylglutaric Acid Disrupts Brain Bioenergetics, Redox Homeostasis, and Mitochondrial Dynamics and Affects Neurodevelopment in Neonatal Wistar Rats. MDPI. [Link]
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Peters, H., et al. (2019). 3-Methylglutaric acid in energy metabolism. Clinica Chimica Acta, 502, 233-239. [Link]
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Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. [Link]
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Ethyl 3-phenylglycidate. PubChem. [Link]
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Ethyl 3-halo-3-nitroacrylates: synthesis and reactions with primary aromatic amines. ResearchGate. (n.d.). [Link]
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3-Hydroxy-3-Methylglutaric Acid Disrupts Brain Bioenergetics, Redox Homeostasis, and Mitochondrial Dynamics and Affects Neurodevelopment in Neonatal Wistar Rats. MDPI. (2024). [Link]
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James, M. J., et al. (2018). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. Chemical Science, 9(12), 3134-3142. [Link]
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TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. MDPI. (2023). [Link]
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Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Frontiers. (2023). [Link]
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Wang, L., et al. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 4(2), 214-223. [Link]
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A Comparative Guide to Impurity Profiling of Glutethimide Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of intermediates in the synthesis of glutethimide, a sedative-hypnotic of the piperidine class. While its clinical use has largely been superseded, the principles of its impurity analysis remain a valuable case study. We will delve into the synthetic pathway of glutethimide, identify potential impurities, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for their detection and quantification. This guide is grounded in established analytical principles and regulatory expectations, providing actionable insights for researchers in process development and quality control.
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Synthesis
In pharmaceutical manufacturing, an impurity is any component present in the drug substance or final drug product that is not the desired API or an excipient.[1] These impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, reagents, and catalysts.[1][2] Even at trace levels, impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][3] Therefore, rigorous impurity profiling—the identification and quantification of these unwanted substances—is a non-negotiable aspect of drug development and manufacturing.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A, which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5][6][7] Adherence to these guidelines is mandatory for regulatory submissions and ensures patient safety.
The Synthetic Route of Glutethimide and Anticipated Impurities
Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione) is a synthetic central nervous system depressant.[8] Its synthesis, as described in mid-twentieth-century patents, provides a classic example of organic synthesis where a number of process-related impurities can be generated.[8][9][10]
A common synthetic pathway involves the base-catalyzed Michael addition of 2-phenylbutyronitrile to an acrylate ester, such as ethyl acrylate.[8][9] The resulting intermediate, a cyanoester, undergoes alkaline hydrolysis of the nitrile group to an amide, followed by an acid-catalyzed cyclization to form the final glutethimide ring structure.[8][9]
Figure 1: A simplified representation of a common synthetic pathway for glutethimide.
Potential Impurities:
Based on this synthesis, several potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2-phenylbutyronitrile and ethyl acrylate.
-
Intermediates: Incomplete conversion can lead to the presence of the ethyl 4-cyano-4-phenylhexanoate and 4-carbamoyl-4-phenylhexanoic acid intermediates in the final product.
-
By-products: Side reactions, such as the dimerization of ethyl acrylate or hydrolysis of the ester group before cyclization, can generate various by-products.
-
Enantiomeric Impurities: Glutethimide possesses a chiral center. The commercial product was a racemic mixture, but the (R)-isomer is known to have a faster onset of action.[8][9] In a stereospecific synthesis, the other enantiomer would be considered an impurity.
-
Degradation Products: The glutarimide ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of glutethimic acid derivatives.
Comparative Analysis of Analytical Methodologies for Impurity Profiling
The choice of analytical technique is paramount for effective impurity profiling. The ideal method should be specific, sensitive, accurate, and robust. Here, we compare two of the most powerful and commonly used techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][11]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Wide range of non-volatile and thermally labile compounds. Ideal for intermediates and the final glutethimide API. | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile or polar analytes. |
| Sensitivity | High, especially with UV or MS detectors. Can detect impurities at trace levels. | Very high, particularly with selected ion monitoring (SIM), allowing for excellent trace analysis. |
| Selectivity | Excellent, can be tuned by altering mobile phase composition, stationary phase, and detector wavelength. Chiral columns can separate enantiomers.[12] | High, especially with the mass spectrometer providing structural information for peak identification. |
| Identification | Primarily by retention time comparison with a reference standard. Diode array detectors can provide UV spectra, and coupling with MS (LC-MS) provides definitive identification. | Definitive identification through comparison of mass spectra with spectral libraries and fragmentation patterns. |
| Quantification | Highly accurate and precise using external or internal standards. | Accurate quantification, though can be more susceptible to matrix effects than HPLC. |
High-Performance Liquid Chromatography (HPLC)
HPLC is often considered the gold standard for pharmaceutical impurity profiling due to its versatility and high resolving power.[1][11] For glutethimide and its intermediates, which are relatively polar and non-volatile, reversed-phase HPLC with UV detection is a highly suitable technique.
Causality in Method Development:
-
Column Choice: A C18 or C8 column is typically chosen for the reversed-phase separation of moderately polar compounds like glutethimide and its precursors. The alkyl chains provide a hydrophobic stationary phase that interacts with the analytes.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The ratio is optimized to achieve good resolution between the API, intermediates, and potential by-products. The buffer controls the pH, which can influence the retention of ionizable compounds.
-
Detection: Glutethimide and its phenyl-containing intermediates have a strong UV chromophore, making UV detection at a wavelength around 254 nm highly sensitive and selective.[12]
Experimental Protocol: HPLC Method for Glutethimide Intermediates
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution may be necessary to resolve both early-eluting polar impurities and the more retained API. For example, a gradient of acetonitrile and a phosphate buffer (pH 3.5) from 30:70 to 70:30 (v/v) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve a known quantity of the intermediate sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and a blank (diluent) onto the HPLC system. Identify and quantify impurities based on their retention times relative to a reference standard of the main intermediate. For unknown impurities, relative response factors may be used for initial quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and definitive identification of volatile and thermally stable compounds.[2] While some glutethimide intermediates may require derivatization to increase their volatility, GC-MS is an excellent tool for identifying unreacted starting materials and certain by-products. It has been successfully used for the analysis of glutethimide itself in various matrices.[13][14][15][16][17]
Causality in Method Development:
-
Column Choice: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for the analysis of drug-like molecules. The choice depends on the specific impurities being targeted.
-
Temperature Programming: A temperature gradient is used to elute compounds with a wide range of boiling points, from volatile starting materials to the less volatile intermediates.
-
Ionization: Electron Impact (EI) ionization is typically used, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for confident identification.
Experimental Protocol: GC-MS Method for Glutethimide Intermediates
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane. If necessary, perform derivatization (e.g., silylation) to improve the volatility of polar intermediates.
-
Analysis: Inject the sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of any available standards.
A Strategic Workflow for Impurity Profiling
A robust impurity profiling strategy involves a multi-step, logical progression from detection to control.
Figure 2: A strategic workflow for the impurity profiling of pharmaceutical intermediates.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the impurity profiling of glutethimide synthesis intermediates. The choice between them, or their complementary use, depends on the specific impurities of interest.
-
For a comprehensive overview of non-volatile intermediates, by-products, and the final API, HPLC is the method of choice. Its versatility in handling a wide range of compound polarities makes it indispensable.
-
For the analysis of volatile starting materials, residual solvents, and for the definitive structural confirmation of unknown volatile impurities, GC-MS is superior.
In a modern pharmaceutical development setting, a combination of these techniques is often employed. HPLC is used for routine quality control and release testing, while GC-MS and LC-MS are used for method development, impurity identification, and investigative purposes. This integrated approach ensures a thorough understanding of the impurity profile, leading to a safer and more robust manufacturing process.
References
- Aboul-Enein, H. Y., & Ali, I. (1990). Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites.
- GKToday. (2025, December 15). Glutethimide.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008).
- Wikipedia. (n.d.). Glutethimide.
- Wikidoc. (2015, August 20). Glutethimide.
- Hansen, A. R., & Fischer, L. J. (1974). Gas-chromatographic simultaneous analysis for glutethimide and an active hydroxylated metabolite in tissues, plasma, and urine. Clinical Chemistry, 20(2), 236-242.
- Kennedy, K. A., et al. (1978). A selected ion monitoring method for glutethimide and six metabolites: Application to blood and urine from humans intoxicated with glutethimide. Journal of Mass Spectrometry, 5(4), 311-316.
- Sunshine, I., et al. (1967). Rapid Determination of Glutethimide (Doriden) by Gas-Liquid Chromatography.
- Singh, S., et al. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Analysis, 3(5), 291-304.
- ResolveMass Laboratories Inc. (2026, February 25).
- Fenselau, C., & Johnson, C. (1976). Confirmation of the Identity of an Active Metabolite in Glutethimide intoxication. Journal of Forensic Sciences, 21(4), 923-928.
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- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
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Technical Guide: Melting Point Determination of 3-Ethyl-3-phenylglutaric Acid
This guide outlines the technical framework for determining the melting point of 3-Ethyl-3-phenylglutaric acid (CAS 4160-93-4) , a critical precursor in the synthesis of the sedative Glutethimide.
Executive Summary
3-Ethyl-3-phenylglutaric acid is a dicarboxylic acid intermediate used primarily in the synthesis of Glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione). Unlike its downstream pharmaceutical derivatives, the physical properties of this specific acid intermediate are often poorly characterized in open literature, with values frequently conflated with its anhydride or imide forms.
Precise melting point (MP) determination for this compound is not merely a purity check; it is a stability indicator. As a glutaric acid derivative, it is prone to thermal dehydration , converting to its cyclic anhydride (3-ethyl-3-phenylglutaric anhydride) at temperatures near its melting point. This guide compares methodological approaches to distinguish true melting from dehydration and decomposition.
Compound Profile & Thermal Behavior
| Property | Specification |
| Compound Name | 3-Ethyl-3-phenylglutaric acid |
| CAS Number | 4160-93-4 |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.27 g/mol |
| Structural Analogs (Reference) | 3-Phenylglutaric acid:[1][2][3] MP 164–168°C 3-Ethyl-3-methylglutaric acid: MP 77–81°C |
| Critical Thermal Event | Intramolecular Dehydration: Formation of cyclic anhydride upon heating, often mimicking a melt. |
Analyst Note: Users should anticipate a melting transition likely in the 100°C – 150°C range. However, because 3,3-disubstituted glutaric acids are susceptible to the Thorpe-Ingold effect (gem-dimethyl effect), cyclization to the anhydride is kinetically favored and may occur before or during the melt, confounding results in manual apparatuses.
Methodological Comparison: Capillary vs. DSC
The following comparison evaluates the performance of the standard Capillary Method against Differential Scanning Calorimetry (DSC) for this specific chemical entity.
| Feature | Method A: Manual Capillary (Optimelt/Thiele) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow (Endothermic/Exothermic events). |
| Detection of Anhydride | Poor. Dehydration often looks like "sweating" or a pre-melt, leading to false low MP readings. | Excellent. Distinguishes dehydration (broad endotherm) from melting (sharp endotherm). |
| Precision | ||
| Sample Requirement | ~1–5 mg (Destructive). | ~2–5 mg (Destructive). |
| Throughput | High (3–4 samples/run). | Low (1 sample/run). |
| Suitability for CAS 4160-93-4 | Screening Only. Use for rough purity estimation. | Gold Standard. Required for definitive characterization and stability profiling. |
Decision Matrix: Selecting the Right Method
Figure 1: Decision workflow for selecting the appropriate thermal analysis method based on research stage.
Experimental Protocol: The Gold Standard (DSC)
This protocol is designed to separate the melting event from the dehydration reaction.
Equipment & Reagents
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).
-
Purge Gas: Dry Nitrogen (50 mL/min) to suppress oxidation.
-
Reference: Indium Standard (
, J/g). -
Sample Pan: Hermetically sealed aluminum pan with a pinhole (allows moisture escape from dehydration without pan deformation).
Step-by-Step Workflow
-
Sample Preparation:
-
Dry the 3-Ethyl-3-phenylglutaric acid sample in a vacuum desiccator over
for 24 hours to remove surface moisture. -
Grind the sample to a fine powder to ensure uniform thermal contact.
-
Weigh 2.0 – 4.0 mg into the aluminum pan.
-
-
Instrument Calibration:
-
Perform Indium calibration at the specific heating rate intended for the experiment (10°C/min).
-
-
Thermal Cycle (Standard Ramp):
-
Equilibrate: 25°C.
-
Ramp: Heat at 10°C/min to 200°C.
-
Note: A faster ramp (10°C/min) is preferred over slow ramps (1°C/min) for this compound. Slow ramps allow more time for solid-state dehydration, which can consume the crystal lattice before the true melting point is reached.
-
-
Data Analysis (Interpretation):
-
Event A (Dehydration): Look for a broad endotherm starting around 80–100°C (loss of water).
-
Event B (Melting): Look for a sharp endothermic peak.
-
Success Criterion: The onset temperature (
) of the sharp peak is recorded as the melting point.
-
Visualizing the Pathway
Figure 2: Experimental workflow for DSC analysis of glutaric acid derivatives.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Broad melting range (>3°C) | Impurity or solvent occlusion. | Recrystallize from Ethyl Acetate/Hexane; dry under vacuum. |
| "Sweating" observed before melt | Surface moisture or early dehydration. | Ensure sample is desiccated. Use DSC to confirm if it is water loss or lattice collapse. |
| Double Endotherm in DSC | Polymorphism or Dehydration. | Run TGA (Thermogravimetric Analysis). If weight loss correlates with the first peak, it is dehydration. |
| MP lower than expected | Eutectic formation with precursors. | Check for residual 2-phenylbutyronitrile (synthesis precursor). |
References
-
Tagmann, E., et al. (1952). Synthesis of Glutethimide and related compounds. Helvetica Chimica Acta.[4] (Foundational synthesis describing the ethyl-phenyl glutarimide class).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77823, 3-Phenylglutaric acid. Retrieved from . (Reference for structural analog MP of 164-168°C).
-
ChemicalBook. (2023). 3-Ethyl-3-methylglutaric acid Properties. Retrieved from . (Reference for alkyl-analog MP of 77-81°C).
-
Westlab. (2023). Measuring the Melting Point: Capillary vs DSC. Retrieved from . (Methodological comparison basis).
-
Sigma-Aldrich. (2025). 3-Ethyl-3-phenylglutaric acid Product Sheet (CAS 4160-93-4). Retrieved from . (Verification of commercial availability and CAS identity).
Sources
Structural Predisposition: A Comparative Guide to 3,3-Disubstituted Glutaric Acids
Senior Application Scientist Note: In the realm of small molecule crystallography and fragment-based drug design (FBDD), the "Gem-Dialkyl Effect" (Thorpe-Ingold effect) is not merely a textbook curiosity—it is a functional tool for conformational control. This guide compares the structural performance of 3,3-disubstituted glutaric acids against their unsubstituted counterparts, focusing on how steric bulk dictates crystal packing, intramolecular proximity, and cyclization kinetics.
Part 1: The Structural Hypothesis (The "Why")
The core differentiator between 3,3-dimethylglutaric acid (DMGA) and the baseline glutaric acid (GA) is the internal bond angle compression at the central carbon.
In an unsubstituted chain (GA), the methylene group allows for a relaxed tetrahedral angle (~112°), favoring an extended trans conformation to minimize steric clash. This extended state is entropically favored but enthalpically penalized if the goal is intramolecular interaction (e.g., cyclization).
In 3,3-disubstituted variants , the steric bulk of the gem-dimethyl (or pentamethylene) groups compresses the internal
Mechanism Visualization
The following diagram illustrates the conformational collapse driven by the Thorpe-Ingold effect.
Caption: The Thorpe-Ingold effect drives the transition from an extended, entropically favored state to a folded, reactive state.
Part 2: Comparative Crystallography (The "What")
The following table objectively compares the structural and kinetic "performance" of the product (3,3-Dimethylglutaric Acid) against the standard alternative (Glutaric Acid).
Table 1: Structural & Kinetic Performance Matrix
| Feature | Glutaric Acid (Baseline) | 3,3-Dimethylglutaric Acid (Product) | 3,3-Pentamethyleneglutaric Acid (Rigid Alt.) |
| Crystal System | Monoclinic (beta) or Triclinic (alpha) | Monoclinic | Monoclinic |
| Space Group | P21/c or C2/c | C2/c (Common) | P21/c |
| Internal Angle ( | ~112-114° (Relaxed) | < 109.5° (Compressed) | < 108° (Highly Compressed) |
| Conformation | Extended (Trans/Trans) | Folded (Gauche/Gauche) | Rigidly Folded |
| H-Bond Motif | Infinite Chains (Catemers) | R2,2(16) Dimers or Chains | Discrete Dimers |
| Cyclization Rate | 1.0 (Normalized Baseline) | ~20-50x Faster | >200x Faster |
| Melting Point | 97.5 - 98.0 °C | 100 - 103 °C | 132 - 134 °C |
Key Insight: The "Performance" of DMGA in a drug design context is its pre-organization . While Glutaric Acid requires significant energy to overcome the entropic penalty of folding, DMGA crystallizes in a state that mimics the transition state of cyclization. This makes it a superior scaffold for designing inhibitors that require a "U-shape" binding mode (e.g., metalloproteinase inhibitors).
Part 3: Experimental Protocol (Self-Validating System)
To replicate these structural findings, a rigorous crystallization protocol is required. This protocol includes "Checkpoints" to validate the quality of the phase before data collection.
Phase 1: Synthesis & Purification
-
Reagent Prep: Dissolve 3,3-dimethylglutaric anhydride in water (hydrolysis).
-
Reflux: Heat at 80°C for 2 hours to ensure ring opening.
-
Evaporation: Remove water in vacuo.
-
Recrystallization (Checkpoint 1): Recrystallize from Benzene/Ether (10:1).
-
Validation: Melting point must be sharp (100–102°C). If broad (<99°C), anhydride contamination is present.
-
Phase 2: Crystal Growth (Vapor Diffusion)
-
Inner Vial: 20 mg 3,3-dimethylglutaric acid in 2 mL Acetone (Polar aprotic).
-
Outer Vial: 10 mL Hexane (Non-polar precipitant).
-
Timeline: 3–5 days at 4°C.
-
Checkpoint 2: Examine under polarized light. Crystals should exhibit sharp extinction. If "feathery" or opaque, the solvent evaporation was too fast—repeat with lower temperature.
Phase 3: Data Collection Strategy
-
Mounting: Use Paratone oil and a cryoloop; flash cool to 100 K immediately to prevent lattice disorder.
-
Strategy: Collect a full sphere. Monoclinic C2/c structures often suffer from twinning; a full sphere allows for better absorption correction and twin law identification.
-
Refinement: Pay close attention to the acidic protons. In high-resolution datasets (<0.8 Å), the H-atom positions on the carboxylic acids can be refined freely, revealing the specific hydrogen bonding network (dimer vs. catemer).
Workflow Diagram
Caption: Step-by-step workflow for isolating and solving the 3,3-dimethylglutaric acid structure.
Part 4: Implications for Drug Development
When selecting a linker for fragment-based drug discovery:
-
Use Glutaric Acid if you require a flexible linker that can adapt to multiple binding pockets or if the target active site is deep and requires an extended chain to reach.
-
Use 3,3-Dimethylglutaric Acid if you need to induce a turn or "U-shape" in the molecule. The structural data confirms that the gem-dimethyl group acts as a "conformational lock," reducing the entropic cost of binding in a folded state.
-
Use 3,3-Pentamethyleneglutaric Acid for maximum rigidity. This analog is often used to probe the spatial requirements of enzyme pockets (e.g., Chymotrypsin or metalloproteases) where the "lock" must be absolute.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane- and cyclohexane-glutaric acids." Journal of the Chemical Society, Transactions, 107, 1080–1106.
-
Bruice, T. C., & Pandit, U. K. (1960). "The Effect of Geminal Substitution on the Rates of Formation of Anhydrides." Journal of the American Chemical Society, 82(22), 5858–5865.
-
Bernstein, J., & Hagler, A. T. (1978). "Conformational Polymorphism. The Influence of Crystal Structure on Molecular Conformation." Journal of the American Chemical Society, 100(3), 673–681.
-
National Institute of Standards and Technology (NIST). (2023). "3,3-Dimethylglutaric acid: Phase change data." NIST Chemistry WebBook, SRD 69.
-
Cambridge Crystallographic Data Centre (CCDC). (2024). "Glutaric Acid Crystal Structures (Refcodes: GLUTAC, GLUTAC01)." CSD Structure Database.
Technical Guide: Distinguishing 3-Ethyl-3-phenylglutaric Acid from its Anhydride
This guide outlines the technical differentiation between 3-Ethyl-3-phenylglutaric acid (the precursor) and 3-Ethyl-3-phenylglutaric anhydride (the cyclic electrophile). These compounds are critical intermediates in the synthesis of glutarimide-based pharmaceuticals (e.g., Glutethimide).
This analysis focuses on analytical resolution , providing researchers with definitive spectroscopic and chemical proofs to validate compound identity during synthesis or quality control.
Executive Summary
The primary distinction between the dicarboxylic acid and its cyclic anhydride lies in the dehydration status . The acid contains two free carboxyl groups capable of strong intermolecular hydrogen bonding, whereas the anhydride is a cyclized, moisture-sensitive pharmacophore with high electrophilicity.
Quick Diagnostic:
-
IR Spectroscopy: Look for the "Anhydride Doublet" (1760 & 1810 cm⁻¹) vs. the "Acid Broad Band" (1700–1730 cm⁻¹).
-
Solubility: The anhydride is insoluble in aqueous bicarbonate (initially), while the acid dissolves immediately with effervescence.
Physicochemical Comparison
The following table summarizes the key physical differences. Note that while melting points are distinct, they can be influenced by purity; spectroscopic methods are therefore preferred for absolute confirmation.
| Feature | 3-Ethyl-3-phenylglutaric Acid | 3-Ethyl-3-phenylglutaric Anhydride |
| CAS Number | 4160-93-4 | 1156-05-4 (Generic Ref) / Precursor Specific |
| Molecular Structure | Open chain, dicarboxylic acid | Cyclic, six-membered ring |
| Intermolecular Forces | Strong Hydrogen Bonding (Dimers) | Dipole-Dipole (No H-bonding) |
| Solubility (Water) | Low (requires pH > 7) | Insoluble (hydrolyzes slowly) |
| Solubility (NaHCO₃) | Immediate (CO₂ evolution) | Delayed/Insoluble (until hydrolysis occurs) |
| Reactivity | Nucleophile (carboxylate) or Acid | Electrophile (Acylating agent) |
Spectroscopic Identification (The "Gold Standard")
A. Infrared (IR) Spectroscopy
IR is the most rapid and reliable method for differentiation. The cyclic tension of the anhydride ring coupled with vibrational coupling creates a unique fingerprint.
-
The Anhydride Doublet: The anhydride displays two sharp carbonyl stretching frequencies due to symmetric and asymmetric vibrations.[1]
-
High Frequency (~1810 cm⁻¹): Symmetric stretch (lower intensity).
-
Low Frequency (~1760 cm⁻¹): Asymmetric stretch (higher intensity).
-
-
The Acid Signature:
-
Carbonyl (~1700–1730 cm⁻¹): A single, often broad peak.
-
Hydroxyl (2500–3300 cm⁻¹): A very broad, "hairy" absorption band characteristic of carboxylic acid dimers. This is absent in the anhydride.
-
B. Nuclear Magnetic Resonance (NMR)
NMR provides structural confirmation by tracking the loss of acidic protons and the subtle shift of the methylene backbone.
-
¹H NMR (Proton):
-
Acid: Visible broad singlet at 10.0–12.0 ppm (COOH).
-
Anhydride: Absence of the 10–12 ppm signal. The methylene protons (-CH₂-) at the 2 and 4 positions often shift slightly downfield (0.1–0.3 ppm) due to the ring constraint and electron-withdrawing nature of the anhydride.
-
-
¹³C NMR (Carbon):
-
Acid: Carbonyl carbons appear around 175–180 ppm .
-
Anhydride: Carbonyl carbons shift to 165–170 ppm (typical for cyclic anhydrides).
-
Experimental Protocols
Protocol 1: The Bicarbonate Solubility Test
A rapid "bench-side" test to determine bulk purity or identity.
-
Preparation: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) in a test tube.
-
Addition: Add approximately 10 mg of the unknown solid.
-
Observation:
-
Positive for Acid: Immediate dissolution accompanied by vigorous bubbling (CO₂ gas).
-
Positive for Anhydride: The solid remains suspended or forms an oily layer at the bottom. No immediate gas evolution (gas may evolve slowly over minutes/hours as the anhydride hydrolyzes).
-
Protocol 2: Derivatization with Aniline (The Anilide Test)
Confirms the electrophilic nature of the anhydride.
-
Dissolution: Dissolve 50 mg of the unknown in 1 mL of dry toluene or dichloromethane.
-
Reaction: Add 50 µL of aniline.
-
Analysis (TLC/LC-MS):
-
Anhydride: Rapidly converts to the mono-anilide acid (Ring opening). This product will have a significantly different Rf value and mass (M+93).
-
Acid: No reaction occurs at room temperature without a coupling agent (e.g., DCC/EDC).
-
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying the compound using the methods described above.
Figure 1: Analytical workflow for distinguishing the glutaric acid precursor from its cyclic anhydride.
Synthesis Context: The Glutethimide Connection[3][4]
Understanding the transformation helps in monitoring the reaction.[2] The anhydride is typically generated by heating the acid with a dehydrating agent (e.g., Acetic Anhydride or Acetyl Chloride).
Figure 2: The role of the anhydride as the activated intermediate in Glutethimide synthesis.
References
-
Sigma-Aldrich. 3-Ethyl-3-phenylglutaric acid Product Specification. Retrieved from .
-
National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Cyclic Anhydrides. NIST Chemistry WebBook. Retrieved from .
-
Tagmann, E., et al. (1952). Über die Synthese von Glutethimid.[3][4] Helvetica Chimica Acta. (Seminal paper on the synthesis of glutethimide via the anhydride).
-
Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. Retrieved from .
-
Organic Syntheses. Alpha-Phenylglutaric Anhydride. Org.[5][6] Synth. 1956, 36, 66. Retrieved from .
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Quantitative Analysis of 3-Ethyl-3-phenylglutaric Acid (EPGA) in Biological Matrices: A Comparative Technical Guide
Topic: Quantitative Analysis of 3-Ethyl-3-phenylglutaric Acid (EPGA) in Biological Samples Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
3-Ethyl-3-phenylglutaric acid (EPGA) is the primary ring-opened dicarboxylic acid metabolite of Glutethimide (Doriden), a piperidinedione sedative-hypnotic.[1] While Glutethimide is largely historical in clinical use, its analysis remains relevant in forensic toxicology (cold cases), metabolic phenotyping, and the study of chiral drug metabolism.
Because EPGA is a polar dicarboxylic acid, it presents distinct bioanalytical challenges compared to its lipophilic parent compound.[1] This guide compares the two dominant analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —providing optimized protocols to overcome the "polarity trap" inherent in EPGA analysis.[1]
Part 1: The Analytical Challenge
The metabolic hydrolysis of Glutethimide transforms a neutral, lipophilic imide into EPGA, a highly polar dicarboxylic acid. This shift dictates the analytical strategy:
-
Extraction Difficulty: EPGA is water-soluble at physiological pH.[1] It requires significant acidification (pH < 2) to suppress ionization and facilitate extraction into organic solvents.[1]
-
Chromatographic Behavior:
-
GC: Free dicarboxylic acids exhibit severe peak tailing and adsorption due to hydrogen bonding.[1] Derivatization is mandatory.[1]
-
LC: Requires specific column chemistry (C18 or Phenyl-Hexyl) and mobile phase optimization to retain such a polar molecule while maintaining ionization efficiency in negative mode.[1]
-
Visualizing the Target
The following diagram illustrates the formation of EPGA and the analytical decision matrix.
Figure 1: Metabolic formation of EPGA and the divergence of analytical strategies.
Part 2: Comparative Analysis of Methodologies
The choice between GC-MS and LC-MS/MS depends on laboratory throughput requirements and available instrumentation.[1]
Method A: GC-MS (The Historical "Gold Standard")
Best for: Forensic confirmation, complex matrices requiring high chromatographic resolution.
-
Mechanism: Electron Impact (EI) ionization provides a fingerprint spectrum.[1]
-
The Bottleneck: Derivatization.[1] You cannot inject free EPGA.[1] It must be converted to a diester (usually dimethyl or trimethylsilyl) to become volatile.[1]
-
Pros: Excellent spectral libraries; robust separation from structural isomers.[1]
-
Cons: Time-consuming; uses hazardous reagents (e.g., Diazomethane, TMPAH, or BSTFA).[1]
Method B: LC-MS/MS (The Modern Efficiency Standard)
Best for: High-throughput clinical labs, pharmacokinetic studies.
-
Mechanism: Electrospray Ionization (ESI) in Negative Mode .[1][2]
-
The Advantage: "Dilute and Shoot" or simple extraction capability.[1] No derivatization required.[1][3]
-
Pros: 5x faster sample prep; high sensitivity (pg/mL range).
-
Cons: Susceptible to matrix effects (ion suppression); requires stable isotope internal standards for accuracy.[1]
Quantitative Performance Comparison
| Feature | GC-MS (Derivatized) | LC-MS/MS (ESI-) |
| Limit of Quantitation (LOQ) | 20–50 ng/mL | 1–5 ng/mL |
| Sample Prep Time | 2–3 Hours (Extraction + Derivatization) | 30–45 Minutes (LLE or PPT) |
| Selectivity | High (Chromatographic resolution) | High (MRM transitions) |
| Linearity Range | 50–5000 ng/mL | 5–5000 ng/mL |
| Primary Failure Mode | Incomplete derivatization / Moisture sensitivity | Ion suppression from phospholipids |
Part 3: Detailed Experimental Protocols
1. Sample Preparation (Universal Step)
Critical Insight: EPGA has a pKa of approximately 3.5–4.[1]5. To extract it using Liquid-Liquid Extraction (LLE), you must suppress ionization by driving the pH well below the pKa.[1]
Protocol:
-
Aliquot: Transfer 200 µL of plasma or urine to a glass tube.
-
Internal Standard: Add 20 µL of deuterated internal standard (EPGA-d5 or Phenobarbital-d5 if EPGA-d5 is unavailable).
-
Acidification: Add 200 µL of 0.1 M HCl (Target pH < 2.0). Do not skip this.
-
Extraction: Add 3 mL of Ethyl Acetate:Hexane (50:50) .
-
Why this solvent? Ethyl acetate pulls the polar acid; hexane reduces co-extraction of lipids.[1]
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.
-
Transfer: Transfer the supernatant (organic layer) to a clean tube.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
2. Method A: GC-MS Workflow (Methylation)
We utilize TMPAH (Trimethylanilinium hydroxide) for "Flash Methylation" in the injector, or standard Diazomethane (if safety permits).[1] Below is the safer BSTFA silylation method.
Derivatization Step:
-
Reconstitute dried residue in 50 µL Ethyl Acetate.
-
Add 50 µL BSTFA + 1% TMCS (Silylation reagent).[1]
-
Incubate at 70°C for 30 minutes. (Converts carboxylic acids to TMS-esters).[1][4][5]
-
GC Parameters:
3. Method B: LC-MS/MS Workflow (Recommended)
This method utilizes Negative Electrospray Ionization (ESI-), taking advantage of the carboxylic acid moieties.[1]
Reconstitution: Dissolve the dried extract in 100 µL of Mobile Phase A:B (80:20).
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]
-
Gradient: 10% B to 90% B over 4 minutes.
MS/MS Parameters (ESI Negative):
-
Precursor Ion: 235.1 [M-H]⁻[1]
-
Product Ion (Quantifier): 191.1 (Loss of CO₂).[1]
-
Product Ion (Qualifier): 147.1.
-
Collision Energy: Optimized per instrument (typically 15–25 eV).[1]
Workflow Visualization
Figure 2: Step-by-step extraction and instrumental workflow.[1]
Part 4: Scientific Integrity & Troubleshooting
1. The "Ion Suppression" Trap (LC-MS/MS)
In biological samples, phospholipids elute late in the gradient and can suppress the signal of EPGA.
-
Solution: Use a Diverter Valve to send the first 1 minute and the final wash of the gradient to waste.[1]
-
Validation: Perform a post-column infusion test. Infuse a constant stream of EPGA while injecting a blank plasma extract.[1] If you see a dip in the baseline at the EPGA retention time, your cleanup is insufficient.[1]
2. Stability of Derivatives (GC-MS)
TMS derivatives of dicarboxylic acids are moisture-sensitive.[1]
-
Solution: Analyze samples within 12 hours of derivatization. Ensure the injection vial septa are new and tight.[1] If delays occur, re-derivatize.
3. Internal Standards
Do not use simple structural analogs (like glutaric acid) if possible.[1] They do not track extraction efficiency perfectly.
-
Gold Standard: Synthesize 3-Ethyl-3-phenylglutaric acid-d5 (deuterated on the phenyl ring).[1]
-
Silver Standard: Phenobarbital-d5 (commercially available).[1] It shares the phenyl-ethyl structure and extracts similarly, though retention times will differ.
References
-
Curry, A. S. (1976).[1] Poison Detection in Human Organs. Charles C Thomas Pub Ltd.[1] (Foundational text on Glutethimide metabolism and extraction principles).
-
Hansen, A. R., & Fischer, L. J. (1974).[1][3] Gas-chromatographic simultaneous analysis for glutethimide and an active hydroxylated metabolite in tissues, plasma, and urine. Clinical Chemistry, 20(2), 236-242.[1] Link
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[1] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1] (The definitive source for physicochemical properties and MS transitions).[1] Link
-
Kushnir, M. M., et al. (2001).[1] Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry, 47(11), 1993-2002.[1] (Methodology basis for ESI- analysis of glutaric acid derivatives). Link
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glutethimide (PIM 246) [inchem.org]
- 4. gcms.cz [gcms.cz]
- 5. jfda-online.com [jfda-online.com]
- 6. In vitro genotoxicity evaluation and metabolic study of residual glutaraldehyde in animal-derived biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Ethyl-3-phenylglutaric Acid: Safe Handling & Disposal Protocol
Topic: 3-Ethyl-3-phenylglutaric acid proper disposal procedures
Executive Summary
This guide defines the operational standard for the disposal of 3-Ethyl-3-phenylglutaric acid , a known metabolite and structural analog of the Schedule II controlled substance Glutethimide (Doriden) .[1][2] While the acid itself is not typically listed as a Schedule II substance, its structural proximity to controlled sedatives necessitates a "Security-First" disposal strategy .[1]
As researchers, we do not merely "throw away" chemicals; we manage lifecycle risks.[3][4] This protocol integrates RCRA compliance with diversion control measures , ensuring that this compound is destroyed irreversibly via high-temperature incineration.[1]
Chemical Identification & Hazard Profile
Before disposal, valid characterization is required to assign the correct waste code.[3]
| Parameter | Specification | Operational Implication |
| CAS Number | 4160-93-4 | Use this for all waste manifests and inventory logs. |
| Physical State | Solid (Crystalline Powder) | Must be disposed of as Solid Chemical Waste .[4] Do not dissolve solely for disposal. |
| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate; Poor in Water.[3] | Rinse containers with ethanol ; collect rinsate as organic solvent waste.[3] |
| Parent Drug | Glutethimide (Schedule II) | High Diversion Risk. Treat with chain-of-custody protocols similar to controlled substances.[1][2] |
| GHS Hazards | Warning (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[3][4] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Expert Insight: Although 3-Ethyl-3-phenylglutaric acid is a hydrolysis product of Glutethimide, it retains the carbon skeleton essential for the pharmacophore.[1][2] Disposal must guarantee the destruction of this skeleton to prevent any potential "reverse engineering" or re-cyclization attempts.[4]
Pre-Disposal Handling & Segregation
Core Directive: Do not mix this specific waste with general "trash" or "non-hazardous" solids.[1][4] Segregate it into a dedicated Solid Organic Waste stream.
Step 1: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[3][4]
-
Liquids (Stock Solutions): Use an HDPE or Amber Glass bottle compatible with the solvent (e.g., Methanol).[3][4]
Step 2: Labeling
Labeling must be explicit.[1][4] Do not use generic abbreviations.
-
Required Text: "Hazardous Waste - 3-Ethyl-3-phenylglutaric Acid"
Step 3: Deactivation (Not Recommended) [1][3][4]
-
Why we skip on-site neutralization: Attempting to neutralize this organic acid with a base (like Sodium Hydroxide) will simply create the salt form (Sodium 3-ethyl-3-phenylglutarate), which is still a chemical requiring disposal.[1][2] Destruction, not neutralization, is the goal.
Disposal Workflow (Decision Matrix)
The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the material.
Figure 1: Decision matrix for the segregation and packaging of 3-Ethyl-3-phenylglutaric acid waste streams.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
-
PPE: Don nitrile gloves, safety goggles, and a lab coat.[3] If handling large quantities (>10g) of fine powder, use a fume hood or N95 respirator to prevent inhalation.[3][4]
-
Transfer: Transfer the solid directly into the Solid Waste Container .
-
Residue: If the original container is empty, rinse it three times with a small volume of Ethanol or Methanol.
-
Rinsate Disposal: Pour the ethanol rinsate into your Organic Solvent Waste container (Halogenated or Non-Halogenated, depending on other solvents used).[3][4]
-
Defacing: Deface the label of the original empty bottle and discard it in standard glass trash (unless it contained P-listed waste, which this is not).
Scenario B: Disposal of Liquid Solutions
-
Segregation: Ensure the solution does not contain oxidizers (like Nitric Acid) which could react with organic solvents.[3][4]
-
Consolidation: Pour the solution into the Organic Solvent Waste carboy.
-
Documentation: On the waste tag, list "3-Ethyl-3-phenylglutaric acid" as a constituent, even if it is <1% of the volume.[1][2] This alerts the Treatment, Storage, and Disposal Facility (TSDF) to the presence of pharmaceutical metabolites.[3][4]
Regulatory & Compliance Framework
RCRA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), this chemical is not P-listed or U-listed.[1] However, it must be characterized properly.
-
Waste Code: Generally Non-Regulated Chemical Waste (unless mixed with listed solvents like Methanol [F003] or Chloroform [D022]).[3][4]
-
Recommendation: Many institutions voluntarily manage pharmaceutical metabolites as "Pharm Waste" or "Incineration Only" to ensure complete destruction.[1]
Chain of Custody (Security Protocol)
Because of the relationship to Glutethimide:
-
Witnessing: For quantities >10g, have a second researcher witness the transfer to the waste container.
-
Storage: Store the waste container in a secure, limited-access area (e.g., a locked waste cabinet) until pickup.
-
Destruction Method: Specify "Incineration" on the disposal request.[1] Do not allow this waste to be landfilled or sewered.[3][4]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77823, 3-Phenylglutaric acid (Structural Analog).[3] Retrieved March 7, 2026, from [Link][3][4]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3][4] Retrieved March 7, 2026, from [Link][4]
-
Drug Enforcement Administration (DEA). Controlled Substances Schedules (Glutethimide - Schedule II).[3][4] Retrieved March 7, 2026, from [Link][3][4]
Sources
Personal protective equipment for handling 3-Ethyl-3-phenylglutaric acid
Comprehensive Safety & Operational Guide: Handling 3-Ethyl-3-phenylglutaric Acid (CAS 4160-93-4)
Executive Summary & Chemical Profile
3-Ethyl-3-phenylglutaric acid (CAS: 4160-93-4) is a specialized dicarboxylic acid frequently utilized as a high-responding analytical standard in electrospray ionization mass spectrometry (ESI-MS) [[1]]() and as a critical intermediate in advanced organic synthesis 2. Structurally, it features a central quaternary carbon flanked by two hydrophobic and two hydrophilic groups 1. While this amphiphilic nature gives it an overall polarity exceptionally well-suited to negative mode ESI 1, it also dictates rigorous handling protocols. If the compound breaches the epidermal barrier, its ability to interact with both lipid bilayers and aqueous cytosol exacerbates its irritant properties.
Mechanistic Toxicology & Hazard Identification
Before selecting Personal Protective Equipment (PPE), operators must understand the causality of the chemical's hazards. Under the Globally Harmonized System (GHS), 3-Ethyl-3-phenylglutaric acid triggers the following hazard classifications [[3]]():
-
H315 (Causes skin irritation): The dual carboxylic acid groups readily donate protons (H+) upon contact with the moisture in human skin (sweat). This localized drop in pH denatures epidermal proteins, leading to acute erythema.
-
H319 (Causes serious eye irritation): The corneal epithelium is highly sensitive to acidic pH shifts. Particulate contact causes rapid cellular disruption, osmotic imbalance, and severe inflammation.
-
H335 (May cause respiratory irritation): As a crystalline solid, the powder is prone to electrostatic aerosolization. Inhalation of these micro-particles results in their dissolution within the mucosal lining of the respiratory tract, triggering acute acidic irritation and coughing 3.
Mandatory Personal Protective Equipment (PPE) Matrix
To counter these mechanistic risks, the following PPE matrix must be strictly adhered to during any operational handling.
| PPE Category | Specification | Mechanistic Justification |
| Eye/Face | Unvented Chemical Safety Goggles | Prevents the ingress of aerosolized acidic dust into the ocular cavity. Standard vented safety glasses are insufficient for fine powders. |
| Respiratory | N95, P100, or FFP3 Particulate Respirator | Filters out fine crystalline particulates. Essential during weighing or transferring where electrostatic repulsion causes the powder to become airborne. |
| Hands | Nitrile Gloves (Min. 0.11 mm thickness) | Nitrile provides excellent resistance to the organic solvents (e.g., methanol, DMSO) typically used to dissolve this compound for MS analysis. Latex degrades rapidly in these solvents. |
| Body | 100% Cotton Lab Coat (Fully Buttoned) | Cotton resists static buildup significantly better than synthetic blends, reducing the risk of charged powder clinging to the researcher's body. |
Standard Operating Procedure (SOP): Safe Handling & Weighing
To ensure a self-validating safety system, the handling protocol must actively prevent the hazards from manifesting, rather than relying solely on PPE as a fallback.
Step-by-Step Weighing Protocol:
-
Environmental Preparation: Ensure the analytical balance is located within a certified ductless fume hood or a localized exhaust ventilation (LEV) system.
-
Static Dissipation (Critical Step): 3-Ethyl-3-phenylglutaric acid powder holds a strong static charge. Use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and the spatula before opening the chemical container.
-
Causality: Neutralizing the charge prevents the electrostatic repulsion that causes the powder to "jump" and aerosolize. By eliminating the airborne vector, you directly validate the effectiveness of your respiratory PPE.
-
-
Transfer Mechanism: Use a grounded, stainless-steel micro-spatula. Transfer the powder slowly, keeping the source container and the weighing boat as close as possible to minimize the drop height and kinetic energy transfer.
-
In-Situ Solvation: If preparing a stock solution for analytical workflows 4, add the carrier solvent directly to the weighing boat inside the fume hood before transferring it to a volumetric flask. This eliminates the high-risk step of pouring dry powder through a narrow funnel.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and structured containment is required to prevent cross-contamination. Dry sweeping is strictly prohibited, as it imparts kinetic energy to the particles, overcoming gravity and causing massive aerosolization.
Sequential workflow for 3-Ethyl-3-phenylglutaric acid spill containment and neutralization.
Decontamination Causality:
The final step utilizes a 1% Sodium Bicarbonate (
Waste Management & Disposal Plan
-
Solid Waste: Any paper towels, weighing boats, or gloves contaminated with 3-Ethyl-3-phenylglutaric acid must be placed in a sealed, high-density polyethylene (HDPE) container labeled as "Hazardous Solid Organic Waste (Acidic)."
-
Liquid Waste: Solutions containing this compound must never be flushed down the sink. The compound's high ESI response factor indicates strong ionization potential and stability in aqueous matrices 1, which can alter local aquatic pH and disrupt ecosystem balance. Collect all liquid runoff in dedicated flammable/toxic liquid waste carboys for professional incineration.
References
-
Title: 3-Phenylglutaric acid 4165-96-2 wiki (Hazard Classifications & GHS Data) 3 Source: Guidechem URL:
-
Title: Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deutera 1 Source: ChemRxiv URL:
-
Title: CAS 4160-93-4 MFCD04160934-3-Ethyl-3-phenylglutaric acid 2 Source: LabNovo URL:
-
Title: CAS 4160-93-4 | 3-ETHYL-3-PHENYLGLUTARIC ACID AldrichCPR [[4]]() Source: Sigma-Aldrich URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
